(5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWGQUYLVSFND-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione CAS number and identifiers
This technical guide details the chemical identity, synthesis, resolution, and pharmacological context of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione , a specific enantiomer of the hydantoin class.
Part 1: Chemical Identity & Core Identifiers
Compound Overview:
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione (also known as (R)-5-Methyl-5-phenylhydantoin ) is the dextrorotatory (
Unlike its ethyl-analog Nirvanol (5-ethyl-5-phenylhydantoin), which is a major metabolite of Mephenytoin, the 5-methyl analog is primarily utilized in Structure-Activity Relationship (SAR) studies to probe the steric requirements of the sodium channel binding site and in the calibration of chiral chromatographic methods.
Key Identifiers Table
| Identifier Type | Value | Notes |
| Chemical Name | (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | IUPAC |
| Common Name | (R)-5-Methyl-5-phenylhydantoin | |
| CAS Number | 101693-73-6 | Specific to (R)-enantiomer |
| Racemate CAS | 6843-49-8 | (±)-5-Methyl-5-phenylhydantoin |
| (S)-Enantiomer CAS | 27539-12-4 | (S)-5-Methyl-5-phenylhydantoin |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Melting Point | 240–242 °C | Distinct from racemate (199–201 °C) |
| SMILES | C[C@@]1(C2=CC=CC=C2)NC(=O)NC1=O | Isomeric SMILES |
| InChI Key | JNGWGQUYLVSFND-SNVBAGLBSA-N |
Part 2: Synthesis & Chiral Resolution Protocols
The production of high-purity (5R)-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the synthesis of the racemic mixture followed by optical resolution. Direct asymmetric synthesis is possible but less common in industrial scaling compared to resolution.
Synthesis of Racemic 5-Methyl-5-phenylhydantoin
The standard route utilizes the Bucherer-Bergs reaction , which converts ketones into hydantoins.
Reagents: Acetophenone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃). Solvent: Ethanol/Water (1:1).
Protocol:
-
Dissolution: Dissolve Acetophenone (1.0 eq) in 50% aqueous ethanol.
-
Addition: Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.5 eq). Caution: Cyanide handling protocols apply.
-
Cyclization: Heat the mixture to 60°C for 4–6 hours. The hydantoin ring forms via the intermediate amino-nitrile.
-
Workup: Acidify the solution with HCl to precipitate the crude hydantoin.
-
Purification: Recrystallize from ethanol to yield (±)-5-methyl-5-phenylhydantoin (mp 199–201 °C).
Chiral Resolution (HPLC Method)
To isolate the (5R)-enantiomer (CAS 101693-73-6), chiral High-Performance Liquid Chromatography (HPLC) is the preferred analytical and semi-preparative method.
Stationary Phase: Cellulose tris(4-methylbenzoate) or Amylose-based columns (e.g., Chiralpak IA/IB). Mobile Phase: Hexane/Ethanol (80:20 v/v).
Diagram 1: Synthesis and Resolution Workflow
Caption: Synthetic pathway from acetophenone to the isolated (5R)-enantiomer via Bucherer-Bergs cyclization and chiral chromatography.
Part 3: Pharmacological & Structural Context
Structure-Activity Relationship (SAR)
(5R)-5-methyl-5-phenylhydantoin is crucial for defining the steric limits of the hydantoin binding pocket on voltage-gated sodium channels.
-
Phenytoin (5,5-Diphenyl): High potency, but non-linear pharmacokinetics.
-
Nirvanol (5-Ethyl-5-Phenyl): Active metabolite of Mephenytoin; high potency but associated with toxicity.[1][2]
-
5-Methyl-5-Phenyl (Target): Reduced steric bulk at the 5-position compared to Nirvanol. Studies suggest that while the phenyl ring is essential for hydrophobic interaction, the size of the alkyl group (Methyl vs. Ethyl) modulates the binding affinity and metabolic stability.
Stereoselective Metabolism
The metabolism of hydantoins is highly stereoselective, typically mediated by CYP2C19 and CYP2C9 .
-
In the Mephenytoin series, the (S)-enantiomer is rapidly hydroxylated, while the (R)-enantiomer is N-demethylated to Nirvanol.
-
For 5-methyl-5-phenylhydantoin , the (5R)-enantiomer serves as a probe to determine if this stereoselectivity is conserved when the alkyl chain is shortened. It is often used as an internal standard in the quantification of Phenytoin and its metabolites due to its structural similarity and stability.
Diagram 2: Hydantoin Structural Analogs & Metabolism
Caption: Structural relationship between the target compound and major hydantoin anticonvulsants.
Part 4: Analytical Methodology
For researchers validating the purity of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, the following HPLC method is established for enantiomeric separation.
Protocol: Enantiomeric Purity Determination
-
Column: Chiralpak IA (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
Retention Times (Approximate):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min
-
Note: Elution order may reverse depending on specific column polysaccharide coating; verify with racemic standard.
-
References
-
Sigma-Aldrich. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione Product Sheet. CAS 101693-73-6.[4][5] Link
-
PubChem. Compound Summary for CID 719455: (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. National Library of Medicine. Link
-
Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. Link
-
Cayman Chemical. (R)-Mephenytoin Product Information. (Contextual reference for hydantoin stereochemistry). Link
-
Daicel Chiral Technologies. Application Search: 5-Methyl-5-phenylhydantoin Separation.Link
Sources
- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 5-Methyl-5-phenylhydantoin | DAICEL Chiral Application Search [search.daicelchiral.com]
- 4. 187978-78-5|5-(o-Tolyl)imidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Stereoselective N-Demethylation of Mephenytoin: The R-Enantiomer Pathway
Target Metabolite: (R)-5-ethyl-5-phenylhydantoin (Nirvanol) Primary Enzyme: CYP2B6 (Minor: CYP2C9)[1][2]
Executive Summary & Nomenclature Correction
This technical guide details the metabolic conversion of (R)-mephenytoin to its active metabolite via N-demethylation.[1]
Critical Technical Note on Nomenclature: The user request specified "(R)-5-methyl-5-phenylhydantoin." However, Mephenytoin is chemically 5-ethyl-3-methyl-5-phenylhydantoin .[1][3][4] The metabolic removal of the N-methyl group (N-demethylation) yields 5-ethyl-5-phenylhydantoin , historically known as Nirvanol .[1][5] There is no standard metabolic pathway that converts the C5-ethyl group into a methyl group.[1] Therefore, this guide focuses on the scientifically validated pathway to (R)-5-ethyl-5-phenylhydantoin (Nirvanol) , the specific marker of the R-enantiomer pathway.[1]
The Substrate: Stereochemical Divergence
Mephenytoin is administered as a racemic mixture (50:50 R/S). Its metabolism is a classic example of stereoselective divergence , where the two enantiomers are cleared by different enzymes into different products.
-
S-Mephenytoin: Rapidly metabolized by CYP2C19 via 4'-hydroxylation.[1][6] This is the major elimination route in Extensive Metabolizers (EMs).
-
R-Mephenytoin: Poorly hydroxylated.[1] Instead, it undergoes slow N-demethylation to form (R)-Nirvanol.[1][2] This pathway becomes clinically dominant in CYP2C19 Poor Metabolizers (PMs) or during chronic dosing due to the accumulation of the slow-clearing R-enantiomer.[1]
Metabolic Mechanism: Oxidative N-Demethylation
The conversion of (R)-mephenytoin to (R)-Nirvanol is an oxidative N-dealkylation primarily catalyzed by CYP2B6 , with minor contributions from CYP2C9.[1]
The Reaction Sequence
-
Substrate Binding: (R)-Mephenytoin binds to the heme active site of CYP2B6.
-
C-Hydroxylation: The enzyme inserts an oxygen atom into the N3-methyl group, forming a carbinolamine intermediate (3-hydroxymethyl-5-ethyl-5-phenylhydantoin).[1]
-
Collapse: The unstable carbinolamine spontaneously collapses.
-
Product Release: The N-methyl group is released as formaldehyde (HCHO), leaving the secondary amine (R)-5-ethyl-5-phenylhydantoin .[1]
Pathway Visualization
Caption: Stereoselective bifurcation of mephenytoin metabolism, highlighting the CYP2B6-mediated N-demethylation of the R-enantiomer.[1]
Experimental Protocol: Validation of the Pathway
To scientifically validate this pathway, one must distinguish between the enantiomers (R vs S) and the metabolites (Hydroxylated vs Demethylated). Standard reverse-phase HPLC is insufficient; chiral separation is mandatory.[1]
Method: Chiral LC-MS/MS Analysis
Objective: Quantify (R)-Mephenytoin and (R)-Nirvanol in human plasma or microsomal incubates.[1]
Reagents & Equipment:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
MS Detector: Triple Quadrupole (e.g., Sciex 6500+).
-
Chiral Column: Ultron ES-OVM (Ovomucoid) or Chiralcel OD-R .[1]
-
Internal Standard: d3-Mephenytoin (deuterated).[1]
Step-by-Step Workflow:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot
of plasma/microsomal matrix. -
Add
Internal Standard ( ). -
Add
Dichloromethane (DCM). Vortex for 5 mins. -
Centrifuge at 10,000 rpm for 5 mins.
-
Evaporate organic layer to dryness under
at . -
Reconstitute in
Mobile Phase.[7]
-
-
Chromatographic Conditions:
-
Column: Ultron ES-OVM (
).[1] -
Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) : Acetonitrile (85:15 v/v).
-
Flow Rate:
. -
Run Time: 15 minutes.
-
-
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: ESI Positive.
-
Mephenytoin Transition:
m/z. -
Nirvanol Transition:
m/z. (Note the mass shift of -14 Da due to loss of ).
-
Data Analysis Table: Expected Retention Times
| Analyte | Retention Time (min) | MRM Transition | Pathway Marker |
|---|---|---|---|
| (S)-Mephenytoin | 6.2 | 219.1 -> 133.1 | CYP2C19 Substrate |
| (R)-Mephenytoin | 7.8 | 219.1 -> 133.1 | CYP2B6 Substrate |
| (R)-Nirvanol | 9.5 | 205.1 -> 119.1 | Target Metabolite |
| (S)-Nirvanol | 11.2 | 205.1 -> 119.1 | Minor Metabolite |[1]
Clinical & Toxicological Implications
The formation of (R)-Nirvanol is toxicologically significant.[8] Unlike the hydroxylated metabolite of the S-enantiomer (which is rapidly excreted), (R)-Nirvanol has a long half-life (~100 hours).[1]
-
Accumulation: In patients with poor CYP2C19 activity, the S-pathway is blocked. This shunts more substrate toward the R-pathway (N-demethylation).[1]
-
Toxicity: High levels of Nirvanol are associated with sedation and gingival hyperplasia. Historically, Nirvanol was used as a sedative but withdrawn due to toxicity; mephenytoin acts as a prodrug for this compound via the R-pathway.
Experimental Workflow Diagram
Caption: Analytical workflow for isolating and quantifying the (R)-Nirvanol metabolite.
References
-
Wedlund, P. J., et al. (1984). "Mephenytoin hydroxylation deficiency in Caucasians: frequency of a new oxidative drug metabolism polymorphism." Clinical Pharmacology & Therapeutics. Link
-
Heyn, H., et al. (1996). "The role of cytochrome P450 2B6 in the N-demethylation of (S)- and (R)-mephenytoin." Drug Metabolism and Disposition. Link
-
Yasumori, T., et al. (1993). "Contribution of CYP2C9 and CYP2C19 to the stereoselective metabolism of mephenytoin."[2] Pharmacogenetics. Link
-
Wilkinson, G. R., et al. (1989). "Stereoselective elimination of mephenytoin in human subjects." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Mephenytoin [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mephenytoin [drugfuture.com]
- 5. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mephenytoin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (5R)-Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Hydantoin-Based Therapeutics
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2][3] The biological activity of these compounds is often intrinsically linked to the nature and orientation of substituents at the C-5 position of the hydantoin ring.[4] When the C-5 carbon is substituted with two different groups, it becomes a stereocenter, leading to the existence of enantiomers. The (5R) configuration is of particular interest in drug development, as the specific three-dimensional arrangement of atoms can dictate the molecule's interaction with chiral biological targets such as enzymes and receptors, profoundly influencing its efficacy and safety profile.
This guide provides a comprehensive overview of the stereochemistry and absolute configuration of (5R)-hydantoin derivatives. It will delve into the key methodologies for their stereoselective synthesis, the analytical techniques for the unambiguous determination of their absolute configuration, and the implications of this stereochemistry on their biological function.
Fundamentals of Hydantoin Stereochemistry
The stereochemistry of 5-substituted hydantoins is defined by the arrangement of substituents around the chiral C-5 carbon. The absolute configuration is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The biological activity of hydantoin derivatives is highly dependent on the substituent at the C-5 position.[4] For many hydantoin-based drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be less active or even contribute to undesirable side effects. Therefore, the ability to selectively synthesize and confirm the absolute configuration of the desired (5R)-enantiomer is paramount in drug discovery and development.
Stereoselective Synthesis of (5R)-Hydantoin Derivatives
The synthesis of enantiomerically pure (5R)-hydantoin derivatives is a key challenge and a focus of intensive research.[5] Several strategies have been developed to achieve high levels of stereocontrol.
Asymmetric Catalysis
Asymmetric catalysis offers a powerful and efficient route to chiral hydantoins from achiral precursors.[6]
-
Asymmetric Hydrogenation: One of the most direct methods involves the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins.[7] This approach has been successfully implemented using various transition metal catalysts, such as rhodium, iridium, and palladium, in combination with chiral phosphine ligands.[6] For instance, palladium-catalyzed asymmetric hydrogenation of exocyclic alkenes has been shown to produce chiral hydantoin derivatives with moderate to good enantioselectivity.[7] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
-
Chiral Acid Catalysis: A more recent development is the use of chiral phosphoric acids to catalyze the condensation of glyoxals and ureas.[6][8] This method allows for the single-step, highly enantioselective synthesis of 5-monosubstituted hydantoins.[8] Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, directed by the chiral catalyst.[6]
-
Palladium-Catalyzed Aza-Heck Cyclization: This method is particularly useful for preparing enantioenriched 5,5-disubstituted hydantoins (quaternary hydantoins), which are challenging to synthesize by other means.[9] This intramolecular cyclization provides access to topologically complex and highly substituted hydantoins.[9]
Enzymatic Resolution
Enzymatic methods provide a highly selective means of resolving racemic mixtures of hydantoins. The "hydantoinase process" is a well-established industrial method for producing optically pure D- or L-amino acids from racemic hydantoins.[10][11]
-
D-Hydantoinases: These enzymes selectively hydrolyze the (R)-enantiomer of a racemic 5-monosubstituted hydantoin to the corresponding N-carbamoyl-D-amino acid, leaving the (S)-enantiomer unreacted.[12] For example, D-hydantoinase from Vigna angularis has been used for the kinetic resolution of various hydantoins, with 5-phenylhydantoin being an excellent substrate.[12]
-
Dynamic Kinetic Resolution: To overcome the 50% theoretical yield limit of classical kinetic resolution, the process can be coupled with in-situ racemization of the unreacted enantiomer. This dynamic kinetic resolution (DKR) allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure product.
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Hydantoin
-
Enzyme Preparation: Prepare a solution of D-hydantoinase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).[11]
-
Substrate Preparation: Dissolve the racemic 5-substituted hydantoin in the same buffer.
-
Reaction: Combine the enzyme and substrate solutions and incubate at the optimal temperature for the enzyme (e.g., 50°C).[11]
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining hydantoin and the formation of the N-carbamoyl-amino acid.
-
Work-up: Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).
-
Separation: Separate the unreacted (S)-hydantoin from the N-carbamoyl-D-amino acid product by extraction or chromatography.
Determination of Absolute Configuration
Once an enantiomerically enriched hydantoin derivative has been synthesized, its absolute configuration must be unambiguously determined. Several powerful analytical techniques are employed for this purpose.
X-ray Crystallography
Single-crystal X-ray diffraction is considered the "gold standard" for determining the absolute configuration of chiral molecules.[13][14] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[15][16] When a heavy atom is present in the molecule or a derivative is made with a known chiral auxiliary, the absolute configuration can be determined with high confidence.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for both the analytical separation and preparative isolation of hydantoin enantiomers.[17][18][19] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[20] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for the enantioseparation of hydantoins.[17][19]
Experimental Protocol: Chiral HPLC Analysis of a Hydantoin Sample
-
Column Selection: Choose an appropriate chiral column (e.g., CHIRAL ART Amylose-SA, Chiralpak AD-H).[4][17]
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like 2-propanol.[4][18]
-
Sample Preparation: Dissolve a small amount of the hydantoin sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[18]
-
Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess.
Chiroptical Spectroscopy
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[4] The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured CD or VCD spectrum with spectra calculated using quantum chemical methods like Density Functional Theory (DFT), the absolute configuration can be determined.[4][21] This method is particularly valuable when single crystals for X-ray analysis are not available.[21]
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides unambiguous absolute configuration. | Requires a suitable single crystal. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Quantitative analysis of enantiomeric purity; preparative separation. | Does not directly provide absolute configuration without a known standard. |
| CD/VCD Spectroscopy | Differential absorption of circularly polarized light. | Applicable to samples in solution; does not require crystallization. | Requires comparison with theoretical calculations or a known standard.[21] |
Biological Significance and Applications in Drug Development
The precise stereochemistry of hydantoin derivatives is often critical for their therapeutic activity. The (5R) or (5S) configuration determines how the molecule fits into the binding site of its biological target.
-
Anticonvulsants: The anticonvulsant activity of many hydantoin derivatives, such as mephenytoin, is stereospecific. The (R)-enantiomer of mephenytoin is known to be the active anticonvulsant agent.[9]
-
Anticancer Agents: The antiproliferative activity of 3,5-disubstituted hydantoins against various cancer cell lines has been shown to be dependent on their stereochemistry.[3][4] For example, specific enantiomers of certain hydantoin derivatives have demonstrated potent cytotoxic activity against breast and ovarian cancer cell lines.[4]
-
Enzyme Inhibitors: Hydantoin-based molecules can act as inhibitors of various enzymes. The stereochemistry at the C-5 position is crucial for achieving a snug fit in the enzyme's active site and, consequently, potent inhibition.
The development of stereoselective syntheses and reliable methods for determining the absolute configuration of (5R)-hydantoin derivatives are therefore essential for advancing these compounds as therapeutic agents. By understanding and controlling the stereochemistry, medicinal chemists can design more potent and selective drugs with improved therapeutic indices.
Conclusion
The stereochemistry of hydantoin derivatives, particularly the absolute configuration at the C-5 position, is a critical determinant of their biological activity. The ability to synthesize enantiomerically pure (5R)-hydantoins through methods like asymmetric catalysis and enzymatic resolution, coupled with the definitive assignment of their absolute configuration using techniques such as X-ray crystallography, chiral HPLC, and chiroptical spectroscopy, is fundamental to the development of safe and effective hydantoin-based drugs. As our understanding of the structure-activity relationships of these compounds continues to grow, the focus on stereochemically pure derivatives will undoubtedly intensify, paving the way for the next generation of innovative therapeutics.
References
- Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. (n.d.). ScienceDirect.
- Resolution of DL-hydantoins by D-hydantoinase from Vigna angularis: production of highly enantioenriched N-carbamoyl-D-phenylglycine at 100% conversion. (2000). PubMed.
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). Semantic Scholar.
- Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI.
- State-of-the-art methods for the asymmetric synthesis of hydantoins. (n.d.). ResearchGate.
- Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. (2025). PubMed.
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (n.d.). Royal Society of Chemistry.
- Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024). MDPI.
- Absolute Configurations of Spiroiminodihydantoin and Allantoin Stereoisomers: Comparison of Computed and Measured Electronic Circular Dichroism Spectra. (n.d.). PMC.
- Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. (n.d.). ScienceDirect.
- Absolute configuration of the major metabolite of 5,5-diphenylhydantoin, 5-(4'-hydroxyphenyl)-5-phenylhydantoin. (1975). PubMed.
- [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. (n.d.). PubMed.
- Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI.
- Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024). ResearchGate.
- N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.). PMC.
- Hydantoin-hydrolyzing enzyme activity during batch fermentation of Agrobacterium tumefaciens. (n.d.). ResearchGate.
- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
- X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. (n.d.). Cambridge University Press.
- X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. (2022). Cambridge University Press.
- The novel L- and D-amino acid derivatives of hydroxyurea and hydantoins: synthesis, X-ray crystal structure study, and cytostatic and antiviral activity evaluations. (2005). PubMed.
- X-ray structure of hydantoin 4 (S enantiomer shown). (n.d.). ResearchGate.
- Absolute configuration of the major metabolite of 5,5-diphenylhydantoin,5-(4'-hydroxyphenyl)-5-phenylhydantoin. (n.d.). ACS Publications.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). MDPI.
- The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
- Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability. (n.d.). PMC.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
- Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (2026). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolution of DL-hydantoins by D-hydantoinase from Vigna angularis: production of highly enantioenriched N-carbamoyl-D-phenylglycine at 100% conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute configuration of the major metabolite of 5,5-diphenylhydantoin, 5-(4'-hydroxyphenyl)-5-phenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bib.irb.hr:8443 [bib.irb.hr:8443]
- 18. farm.ucl.ac.be [farm.ucl.ac.be]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Absolute Configurations of Spiroiminodihydantoin and Allantoin Stereoisomers: Comparison of Computed and Measured Electronic Circular Dichroism Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stereochemical Landscape: A Technical Guide to the Pharmacological Divergence of (R)- and (S)-5-methyl-5-phenylhydantoin
Introduction: The Critical Role of Chirality in Hydantoin Pharmacology
In the realm of medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. This principle of stereochemistry is particularly salient for compounds possessing a chiral center, giving rise to enantiomers – non-superimposable mirror images of each other. The hydantoin scaffold, a cornerstone in the development of anticonvulsant therapies, frequently incorporates a stereocenter at the C5 position.[1] This guide provides an in-depth technical exploration of the anticipated pharmacological differences between the (R)- and (S)-enantiomers of 5-methyl-5-phenylhydantoin, a close analog of established antiepileptic drugs.
While direct comparative studies on the enantiomers of 5-methyl-5-phenylhydantoin are not extensively documented in publicly available literature, a wealth of data from structurally related compounds, such as phenytoin and mephenytoin (and its metabolite Nirvanol), allows for a robust, deductive analysis of their likely divergent pharmacological profiles. This guide will synthesize these insights to provide a predictive framework for researchers and drug development professionals. We will delve into the expected stereoselectivity in anticonvulsant activity, metabolic pathways, and potential for differential off-target effects.
Stereoselective Anticonvulsant Activity: A Tale of Two Enantiomers
The primary therapeutic application of hydantoin derivatives is the management of seizures.[2][3][4][5] The mechanism of action for many hydantoins involves the modulation of voltage-gated sodium channels, and it is highly probable that the (R) and (S) enantiomers of 5-methyl-5-phenylhydantoin will exhibit differential activity at this target.
Based on observations with related compounds, it is hypothesized that one enantiomer will display significantly greater anticonvulsant potency than the other. This stereospecificity arises from the distinct spatial arrangement of the phenyl and methyl groups at the C5 position, leading to differential binding affinity and/or efficacy at the receptor site.
Experimental Protocol: Evaluation of Enantioselective Anticonvulsant Activity
A standard and effective method to assess anticonvulsant activity is the Maximal Electroshock Seizure (MES) test in a rodent model.
Step-by-Step Methodology:
-
Chiral Separation: The racemic mixture of 5-methyl-5-phenylhydantoin must first be resolved into its individual (R) and (S) enantiomers. This is typically achieved using chiral high-performance liquid chromatography (HPLC).[6][7][8]
-
Animal Model: Male Swiss mice are commonly used for the MES test.
-
Drug Administration: The separated enantiomers and the racemic mixture are individually administered to different groups of mice, typically via intraperitoneal injection. A vehicle control group receives only the solvent.
-
Maximal Electroshock Induction: At the time of expected peak drug effect, a brief electrical stimulus is delivered via corneal electrodes to induce a seizure.
-
Observation and Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant protection.
-
Dose-Response Analysis: The experiment is repeated with varying doses of each enantiomer and the racemate to determine the median effective dose (ED50) for each.
Expected Outcome and Interpretation:
It is anticipated that the ED50 values for the (R) and (S) enantiomers will differ, with one exhibiting a lower ED50, indicating greater potency. The ED50 of the racemate is expected to fall between those of the individual enantiomers.
Metabolic Fate: A Stereoselective Journey
The metabolism of hydantoin derivatives is a critical determinant of their pharmacokinetic profile and can be highly stereoselective. The primary route of metabolism for many hydantoins is aromatic hydroxylation of the phenyl ring, a process often mediated by cytochrome P450 enzymes.
For instance, the metabolism of the related compound Nirvanol (5-ethyl-5-phenylhydantoin) is markedly stereoselective, with the (S)-enantiomer undergoing approximately 14 times more hydroxylation at the 4-position of the phenyl group than the (R)-enantiomer.[9] It is highly probable that a similar stereoselective metabolic pathway exists for 5-methyl-5-phenylhydantoin.
Hypothesized Metabolic Pathways:
Caption: Hypothesized stereoselective metabolism of 5-methyl-5-phenylhydantoin.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay is crucial for determining the rate of metabolism of each enantiomer.
Step-by-Step Methodology:
-
Preparation of Liver Microsomes: Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are prepared from a relevant species (e.g., human, rat).
-
Incubation: The individual (R) and (S) enantiomers are incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).
-
Time-Course Sampling: Aliquots are removed from the incubation mixture at various time points.
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by the addition of a cold organic solvent.
-
LC-MS/MS Analysis: The concentration of the parent drug remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of each enantiomer is calculated to determine its metabolic stability.
Expected Outcome and Interpretation:
A significant difference in the rate of metabolism between the two enantiomers is expected, with one being metabolized more rapidly than the other. This has profound implications for their respective half-lives and dosing regimens in vivo.
Differential Side Effect Profiles: The Case of Metabolite-Induced Toxicity
The pharmacological activity of metabolites can also be stereospecific and contribute to the overall safety profile of a drug. A notable example is the major metabolite of phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). The (R)-enantiomer of p-HPPH has been shown to selectively stimulate the proliferation of fibroblasts, suggesting it is the more toxic metabolite with respect to gingival hyperplasia, a known side effect of phenytoin.[10]
Given the structural similarity, it is plausible that the hydroxylated metabolites of (R)- and (S)-5-methyl-5-phenylhydantoin could also exhibit differential off-target effects.
Workflow for Assessing Metabolite-Induced Toxicity:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methyl-5-phenylhydantoin | DAICEL Chiral Application Search [search.daicelchiral.com]
- 9. Nirvanol - Wikipedia [en.wikipedia.org]
- 10. Effect of 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) enantiomers, major metabolites of phenytoin, on the occurrence of chronic-gingival hyperplasia: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of (5R)-5-Methyl-5-Phenylimidazolidine-2,4-Dione in CYP2C19 Studies: From Analytical Standard to Active Site Probe
Executive Summary
Cytochrome P450 2C19 (CYP2C19) is a highly polymorphic hepatic enzyme responsible for the metabolism of approximately 10% of commonly prescribed drugs, including clopidogrel, omeprazole, and various antiepileptics. The classic in vivo and in vitro probe for assessing CYP2C19 activity is the 4'-hydroxylation of S-mephenytoin. Within the rigorous analytical and structural studies surrounding this metabolic pathway, (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (universally known as (R)-5-methyl-5-phenylhydantoin) plays a critical, dual-faceted role.
This technical guide dissects the application of this specific hydantoin derivative, detailing its indispensable function as an internal standard (IS) in pharmacokinetic quantification and its advanced utility as a structural probe for mapping the stereoselective architecture of the CYP2C19 active site.
Chemical Identity and Structural Rationale
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione is a chiral hydantoin derivative structurally homologous to standard CYP2C19 substrates.
-
Mephenytoin (the primary CYP2C19 substrate) is 5-ethyl-3-methyl-5-phenylhydantoin.
-
Nirvanol (the N-demethylated metabolite) is 5-ethyl-5-phenylhydantoin.
By substituting the C-5 ethyl group of nirvanol with a methyl group, 5-methyl-5-phenylhydantoin retains the core imidazolidine-2,4-dione pharmacophore and the critical C-5 phenyl ring required for CYP2C interaction. This precise structural modification alters its molecular weight and chromatographic retention time just enough to prevent analytical interference, while maintaining identical physicochemical behavior to the target analytes.
Application as an Internal Standard in Analytical Workflows
The quantification of mephenytoin and its metabolites (4'-hydroxymephenytoin and nirvanol) is the gold standard for CYP2C19 phenotyping. 5-methyl-5-phenylhydantoin is universally employed as the Internal Standard (IS) in Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) assays[1][2].
The Causality Behind the IS Selection:
-
Extraction Efficiency Matching: During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS partitions into the organic phase at a rate nearly identical to mephenytoin, compensating for any volumetric losses during sample preparation.
-
Derivatization Consistency: In GC workflows requiring off-column alkylation (e.g., pentylation) to increase volatility, the N-3 position of the IS reacts with the exact same kinetics as the target analytes. This normalizes any variability in derivatization yield across different biological matrices[1].
-
Ionization Suppression Mitigation: In LC-MS/MS, its structural similarity ensures it co-elutes closely with the analytes, experiencing identical matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source[2].
Caption: Workflow for CYP2C19 phenotyping using 5-methyl-5-phenylhydantoin as an internal standard.
Probing the CYP2C19 Active Site Architecture
Beyond analytical chemistry, hydantoin derivatives are powerful tools for structural biology. CYP2C19 and CYP2C9 share 91% amino acid sequence identity, yet exhibit profound differences in substrate specificity. Researchers utilize (5R)-5-methyl-5-phenylhydantoin and related N-3 substituted hydantoins as competitive inhibitors to probe these active site differences[3][4].
Mechanistic Insights:
-
Binding Orientation: Inhibition studies reveal that CYP2C19 prefers to orient the N-3 substituents of the hydantoin ring away from the active oxygen species (heme iron). This specific orientation directs the catalytic attack exclusively toward the C-5 phenyl substituent[3].
-
Stereoselectivity: CYP2C19 exhibits strict stereoselectivity. The (R)-enantiomers of substituted hydantoins often show distinct binding affinities compared to their (S) counterparts, as the enzyme requires specific spatial geometry for the C-5 phenyl ring to undergo hydroxylation[3].
-
Lipophilicity vs. Geometry: While CYP2C9 inhibition by hydantoins is largely driven by lipophilicity (log P) due to a more expansive hydrophobic pocket near the heme, CYP2C19 inhibition is heavily dependent on the rigid stereochemical geometry of the ligand[3][5].
Caption: Differential binding mechanisms of hydantoin probes in CYP2C19 versus CYP2C9 active sites.
Data Presentation: Comparative Inhibition
To illustrate the divergent active site characteristics mapped by these probes, the following table summarizes the quantitative and qualitative binding behaviors of hydantoin derivatives in CYP2C19 versus CYP2C9.
| Parameter | CYP2C19 | CYP2C9 |
| Primary Driver of Affinity | Stereochemistry & Rigid Geometry | Lipophilicity (log P) |
| Binding Orientation | N-3 substituent oriented away from heme | N-3 substituent oriented toward heme |
| Stereoselectivity | High (Strict enantiomeric preference) | Low (Minimal difference between R/S) |
| Role of 5-methyl-5-phenylhydantoin | Competitive Inhibitor / Analytical IS | Weak Inhibitor |
Experimental Protocols: Self-Validating Systems
Protocol A: LC-MS/MS Quantification of Mephenytoin using the Hydantoin IS
This protocol ensures that any matrix effects or extraction inefficiencies are mathematically nullified by the internal standard.
-
Sample Preparation: Aliquot 100 µL of human plasma (containing mephenytoin and metabolites) into a 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of 5-methyl-5-phenylhydantoin working solution (1.0 µg/mL in methanol). Causality: Early addition ensures the IS compensates for all subsequent volumetric or extraction losses.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex rigorously for 30 seconds to precipitate plasma proteins and release protein-bound drugs.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Utilize a mobile phase gradient of water (0.1% formic acid) and acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for mephenytoin, 4'-hydroxymephenytoin, and the IS.
-
Validation: Calculate the peak area ratio (Analyte / IS). Construct a calibration curve; an
validates the extraction and ionization parity of the system.
Protocol B: In Vitro CYP2C19 Inhibition Assay
This workflow is used to determine the
-
Microsomal Incubation: Combine recombinant CYP2C19 (0.25 mg/mL protein) with 0.1 M potassium phosphate buffer (pH 7.4) in a 96-well plate.
-
Ligand Addition: Add varying concentrations of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (ranging from 0.1 µM to 100 µM).
-
Probe Substrate: Add S-mephenytoin at its established
value (~30 µM) to ensure the assay is sensitive to competitive inhibition. -
Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the enzymatic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Termination & Analysis: After exactly 15 minutes, terminate the reaction with ice-cold acetonitrile containing an internal standard. Analyze the formation of 4'-hydroxymephenytoin via LC-MS/MS to calculate the inhibitory constants.
References
-
Suzuki, H., Kneller, M. B., Rock, D. A., Jones, J. P., Trager, W. F., & Rettie, A. E. (2004). Active-site characteristics of CYP2C19 and CYP2C9 probed with hydantoin and barbiturate inhibitors. Archives of Biochemistry and Biophysics, 429(1), 1-15. URL:[Link]
-
Raisys, V. A., Zebelman, A. M., & MacMillan, S. F. (1981). Gas-chromatographic determination of mephenytoin and desmethylmephenytoin, after off-column alkylation. Clinical Chemistry, 27(3), 446-448. URL:[Link]
-
Lewis, D. F. V., Lake, B. G., Ito, Y., & Dickins, M. (2006). Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 385-389. URL:[Link]
Sources
Technical Guide: Solubility Profile & Thermodynamic Analysis of (R)-5-Methyl-5-Phenylhydantoin
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (R)-5-methyl-5-phenylhydantoin.
Executive Summary
(R)-5-methyl-5-phenylhydantoin (MPH) is a critical chiral intermediate in the synthesis of hydantoin-based anticonvulsants and amino acid derivatives. Unlike its achiral analog phenytoin, MPH possesses a stereocenter at the C5 position, necessitating rigorous control over enantiomeric purity.
This guide addresses the solubility challenges associated with (R)-MPH. While the racemic form (±)-MPH is widely characterized, the enantiopure (R)-form exhibits distinct solid-state thermodynamic properties that influence its dissolution kinetics. This document provides the theoretical framework, estimated solubility profiles, and a validated experimental protocol for determining the precise solubility necessary for process optimization (e.g., chiral resolution, crystallization).
Physicochemical Context & Solid-State Nature[1]
Understanding the solubility of (R)-MPH requires distinguishing between the properties of the racemate and the pure enantiomer.
-
Chemical Structure: 5-methyl-5-phenylimidazolidine-2,4-dione[1][2][3]
-
Solid-State Form: Hydantoins typically crystallize as Racemic Compounds rather than Conglomerates.[4]
-
Implication: The crystal lattice of the racemate is energetically distinct from the enantiomer. The melting point of (±)-MPH is approximately 199–201 °C .[3] The pure (R)-enantiomer typically exhibits a different melting point (often lower in racemic compound systems, though specific polymorphs vary).
-
-
Thermodynamic Rule: For a racemic compound, the solubility of the pure enantiomer (
) in an achiral solvent is related to the solubility of the racemate ( ) but is not identical. The ideal solubility equation (van't Hoff) dictates that the species with the lower melting point/enthalpy of fusion will generally be more soluble at a given temperature.
Solubility Profile in Organic Solvents
The following data summarizes the solubility behavior of 5-methyl-5-phenylhydantoin. While specific mole-fraction values for the (R)-enantiomer are process-dependent, the trends below (derived from racemic data and structural analogs) serve as the operational baseline for solvent selection.
Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Interaction Mechanism |
| Dipolar Aprotic | DMF, DMSO | Very High (>50 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds in hydantoin lattice. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding solvation of the imide/amide groups. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | Good solvation, often used as co-solvents in crystallization. |
| Ethers | THF, Dioxane | Moderate | Acceptable for intermediate processing; often miscible with water for anti-solvent methods. |
| Non-Polar | Hexane, Toluene | Very Low | Minimal interaction; used as anti-solvents to drive yield. |
| Aqueous | Water | Low/Sparingly | Hydrophobic phenyl ring limits aqueous solubility; pH-dependent (pKa ~9.1). |
Thermodynamic Modeling (The Apelblat Equation)
To accurately predict solubility (
- : Mole fraction solubility of (R)-MPH.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from regression analysis of experimental data.
-
Parameter B reflects the enthalpy of solution (
). -
Parameter C accounts for the temperature dependence of the heat capacity difference.
-
Experimental Protocol: Laser Monitoring Observation
To determine the exact solubility curve for your specific batch of (R)-MPH, do not rely on visual inspection alone. The Laser Monitoring Observation Technique is the gold standard for detecting the precise moment of dissolution (solid phase disappearance).
Workflow Diagram
Caption: Figure 1. Automated Laser Monitoring workflow for precise solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess of (R)-5-methyl-5-phenylhydantoin into a jacketed glass equilibrium cell.
-
Solvent Addition: Add a known mass of the target organic solvent (e.g., Ethanol/Water mixture).
-
Equilibration: Maintain the system at the starting temperature (e.g., 293.15 K) under constant magnetic stirring.
-
Laser Setup: Direct a He-Ne laser beam (or similar light source) through the suspension. A photodetector on the opposite side records light intensity.
-
Principle: Undissolved solid particles scatter light, resulting in low transmittance.
-
-
Dynamic Measurement: Slowly increase the temperature (rate < 0.2 K/min).
-
Endpoint Detection: The point where light transmittance reaches a maximum and plateaus corresponds to the complete dissolution temperature (
). -
Data Processing: Repeat for different solute/solvent ratios to construct the full solubility curve (
vs. ).
Thermodynamic Analysis & Mechanism
The dissolution of (R)-MPH is governed by the Gibbs–Helmholtz relationship. The process is typically endothermic (
Thermodynamic Cycle
Caption: Figure 2.[5] Thermodynamic cycle of dissolution. Lattice energy must be overcome by solvation enthalpy.
Mechanistic Insights
-
Enthalpy (
): Positive values indicate that the energy required to break the hydantoin crystal lattice (intermolecular hydrogen bonds between N-H and C=O groups) is greater than the energy released by solvation. -
Entropy (
): Positive values reflect the increased disorder as the rigid crystal structure breaks down into freely moving solvated molecules. -
Gibbs Free Energy (
): . Dissolution is spontaneous when . At higher temperatures, the term dominates, increasing solubility.
Applications in Chiral Resolution
The solubility difference between the racemate and the enantiomer is the fundamental principle behind Preferential Crystallization and Chiral HPLC .
-
Chiral HPLC: (R)-MPH is often resolved using polysaccharide-based chiral stationary phases (e.g., Chiralpak IA/IC) or macrocyclic glycopeptide phases (Chirobiotic T).
-
Crystallization: If (R)-MPH is the desired product, cooling crystallization from a supersaturated solution (e.g., Ethanol/Water) is effective. The cooling curve must be designed based on the Apelblat solubility data to avoid spontaneous nucleation of the unwanted (S)-enantiomer or the racemate.
References
-
Solubility Measurement Techniques
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
-
An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Available at:
-
Thermodynamic Modeling (Apelblat)
-
Li, Y., et al. (2016). Measurement and Correlation of Solubility of Cefathiamidine in Water + (Acetone, Ethanol, or 2-Propanol). Journal of Chemical & Engineering Data. Available at: (Demonstrates Apelblat application to similar amide/imide structures).
-
-
Compound Properties & Synthesis
-
Konstantinova, L.S., et al. (2025).[5][9] A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available at: (Provides structural context for 5,5-disubstituted hydantoins).
-
5-Methyl-5-phenylhydantoin Product Data. PubChem CID 93043. Available at:
-
- Armstrong, D.W., et al. Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry.
Sources
- 1. 5-Methyl-5-phenylhydantoin | CAS 6843-49-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 5-Methyl-5-phenylhydantoin | LGC Standards [lgcstandards.com]
- 3. 5-甲基-5-苯基乙内酰脲 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-5-phenylhydantoin | DAICEL Chiral Application Search [search.daicelchiral.com]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Crystal Structure Analysis of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Technical Guide for Pharmaceutical Solid-State Characterization
Executive Summary: The Chirality of Toxicity
In the development of anticonvulsant agents, (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (also known as (R)-Nirvanol) represents a critical case study in stereoselective pharmacokinetics.[1] While its parent compound, Mephenytoin, is administered as a racemate, the human body processes the enantiomers differently. The (S)-enantiomer is rapidly hydroxylated and eliminated, whereas the (R)-enantiomer undergoes slow N-demethylation to form the title compound, which accumulates in the plasma and is historically linked to toxicity.
This guide details the solid-state characterization of the (5R)-enantiomer.[1] Understanding its crystal lattice energy, hydrogen bond networks, and absolute configuration is not merely an academic exercise—it is a safety requirement for validating stereochemical purity and stability in drug formulation.
Experimental Protocol: Enantioselective Crystallization
To analyze the (5R)-enantiomer, one must first isolate it from the racemate or synthesize it stereoselectively. The following protocol utilizes a "Self-Validating" crystallization approach where the solvent system acts as the first checkpoint for purity.
Materials & Reagents
-
Precursor: Racemic 5-methyl-5-phenylhydantoin (Nirvanol) or Enantiopure (R)-Nirvanol standard.[1]
-
Solvent System: Ethanol:Water (50:50 v/v).
-
Chiral Resolution Agent (if starting from racemate): (S)-1-phenylethylamine (for diastereomeric salt formation).[1]
Crystallization Workflow
This method uses slow evaporation , which is superior for obtaining X-ray quality single crystals compared to rapid cooling.[1]
-
Dissolution: Dissolve 100 mg of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione in 10 mL of warm Ethanol:Water (50:50) at 60°C.
-
Causality: The phenyl ring requires organic solvation (ethanol), while the polar hydantoin core requires water. The 50:50 mix optimizes the solubility curve to prevent crash precipitation.
-
-
Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial.
-
Integrity Check: Dust particles act as nucleation sites for twinning.[1] Filtration ensures nucleation is thermodynamically controlled, not kinetically forced by impurities.
-
-
Vapor Diffusion Setup: Place the vial (uncapped) inside a larger jar containing 100% Ethanol. Seal the outer jar.
-
Harvesting: After 5–7 days, colorless prismatic crystals will form.
-
Validation: Examine under a polarizing microscope. Sharp extinction angles indicate single crystallinity; "cross-hatching" indicates twinning.
X-Ray Diffraction Workflow: The Self-Validating System
The determination of the structure, particularly the absolute configuration (R vs S), relies on a rigid data collection strategy.
Data Collection Parameters
-
Source: Mo-Kα radiation (
Å).[1]-
Why Mo? Copper sources often cause high absorption for aromatic rings packed densely.[1] Mo minimizes absorption errors.
-
-
Temperature: 100 K (Cryogenic).
-
Causality: Reduces thermal vibration (atomic displacement parameters), allowing for precise localization of Hydrogen atoms involved in the critical N-H...O bonding network.
-
Structure Solution Logic
The solution process must follow a "Check-Gate" logic to ensure the (5R) assignment is correct.
Figure 1: The crystallographic decision tree. The Flack parameter is the ultimate gatekeeper for absolute configuration.
Structural Data & Analysis
The following data summarizes the crystal parameters for the (5R)-enantiomer. Note that while the cell dimensions are identical to the (5S)-enantiomer, the atomic coordinates are inverted.
Crystallographic Parameters
| Parameter | Value | Notes |
| Crystal System | Monoclinic | Chiral space group required for enantiopure samples.[1] |
| Space Group | Non-centrosymmetric (No inversion center). | |
| a (Å) | 7.345 | Axis perpendicular to the ribbon direction. |
| b (Å) | 6.216 | The "short" axis, often the direction of H-bond propagation. |
| c (Å) | 10.797 | Accommodates the bulky phenyl group. |
| β (°) | 108.14 | Monoclinic angle. |
| Z | 2 | Two molecules per unit cell (related by |
| Density ( | ~1.38 g/cm³ | Typical for compact organic crystals. |
| Flack Parameter | 0.00(5) | Confirms correct absolute configuration assignment. |
Molecular Conformation
The hydantoin ring is nearly planar. The crucial stereogenic center is C5 .
-
Substituents: The C5 position holds both a Methyl group and a Phenyl group.
-
Orientation: In the (5R) configuration, looking down the C5-N1 bond, the substituents are arranged such that the sequence of priority (N1 -> C4 -> Phenyl -> Methyl) follows a clockwise direction when viewed from the appropriate perspective (Cahn-Ingold-Prelog rules).[1]
-
Steric Clash: The phenyl ring rotates out of the plane of the hydantoin ring (dihedral angle ~60-70°) to minimize steric repulsion with the carbonyl oxygens.
Supramolecular Synthons (Hydrogen Bonding)
The stability of the crystal—and its low solubility—is driven by a robust hydrogen bonding network. Hydantoins are famous for forming "ribbons" or "tapes".
-
Donor 1 (N3-H): Forms a strong hydrogen bond to the Carbonyl Oxygen (O2) of a neighboring molecule.
-
Donor 2 (N1-H): Forms a bond to the Carbonyl Oxygen (O4).
-
Graph Set Analysis: The primary motif is a
chain or dimer depending on the specific packing. In the structure of the 5-methyl-5-phenyl derivative, the molecules form infinite chains along the b-axis.[1]
Figure 2: The Hydrogen Bonding Network. The green arrows represent the primary stabilizing force that creates high-melting crystalline solids.[1]
Pharmaceutical Implications
The crystal structure directly informs the biological behavior and stability profile.
-
Chiral Stability: The (5R) enantiomer in the solid state is configurationally stable. However, in solution at high pH, hydantoins can undergo racemization via the enolate intermediate. The crystal lattice energy provides a barrier to this degradation during storage.
-
Bioaccumulation: The compact packing and strong intermolecular H-bonds contribute to the compound's lipophilicity (LogP ~1.4) and low water solubility. This structural rigidity correlates with its slow metabolic clearance compared to the (S)-enantiomer.
-
Polymorphism: While the
form is the stable polymorph for the pure enantiomer, researchers must be vigilant for "racemic compound" crystals (Space group or ) if the resolution was incomplete. Powder X-Ray Diffraction (PXRD) can distinguish the pure (5R) form (peaks derived from the Monoclinic cell) from the racemate (Orthorhombic cell).
References
-
Daszkiewicz, M., et al. (2018).[3] Single crystal-to-single crystal transformations induced by ammonia–water equilibrium changes. CrystEngComm, 20(21), 2907.[3] Link
- Source of crystallographic cell parameters for the enantiopure 5-methyl-5-phenylhydantoin.
-
Kupfer, A., & Preisig, R. (1984). Pharmacogenetics of mephenytoin: a new drug hydroxylation polymorphism in man. European Journal of Clinical Pharmacology, 26, 753–759. Link
- Establishes the metabolic difference between (R) and (S) enantiomers.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: (S)-5-methyl-5-phenylimidazolidine-2,4-dione.[1] Refcode: 7230563.[3] Link
- Authoritative database for the crystal structure d
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
- The definitive method for absolute configuration assignment in X-ray crystallography.
Sources
Methodological & Application
stereoselective synthesis of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
An Application Guide to the Stereoselective Synthesis of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Introduction: The Significance of Chiral Hydantoins
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry and drug development. Its rigid, heterocyclic framework is present in a wide array of biologically active compounds, including the well-known anti-seizure medication phenytoin.[1][2] The stereochemistry at the C5 position is often crucial for pharmacological activity. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione is a valuable chiral building block, and its enantiomerically pure form is essential for the synthesis of non-proteinogenic α-amino acids and as a component in chiral auxiliaries.[2][3]
However, the construction of a quaternary stereocenter, such as the C5 position in this target molecule, in an enantioselective manner presents a significant synthetic challenge.[4][5] Traditional methods like the Bucherer-Bergs reaction typically yield racemic products, necessitating difficult and often inefficient resolution steps.[6][7] This guide provides a detailed overview of modern, stereoselective strategies to overcome this challenge, offering researchers practical protocols and the underlying scientific rationale for each approach.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiopure (5R)-5-methyl-5-phenylimidazolidine-2,4-dione can be approached through three principal strategies. The choice of strategy often depends on the availability of starting materials, required scale, and access to specialized reagents or biocatalysts.
-
Chiral Pool Synthesis: This is the most direct approach, starting from an enantiomerically pure precursor that already contains the desired (R)-stereocenter. The key starting material is (R)-α-methyl-α-phenylglycine or a derivative thereof.
-
Diastereoselective Synthesis: This strategy introduces chirality by using a recoverable chiral auxiliary to direct the formation of the desired stereocenter. This is often accomplished through a modification of the classical Strecker or Bucherer-Bergs reactions.[8][9]
-
Kinetic Resolution (Dynamic): This advanced method begins with the racemic hydantoin. A catalyst, typically an enzyme, selectively reacts with one enantiomer (the undesired S-enantiomer), while the remaining R-enantiomer is continuously racemized, allowing for a theoretical conversion of 100% to the desired product.[10][11]
Caption: High-level retrosynthetic strategies for accessing the target chiral hydantoin.
Protocol 1: Chiral Pool Synthesis from (R)-α-Methyl-α-phenylglycine
This method is arguably the most straightforward, provided the chiral α,α-disubstituted amino acid is accessible. The synthesis involves the cyclization of (R)-α-methyl-α-phenylglycine with a cyanate source, followed by acid-mediated ring closure.
Causality and Experimental Rationale
The core principle of this approach is the retention of stereochemistry from the starting material. The cyclization reaction does not affect the chiral center. The use of potassium cyanate (KOCN) in an aqueous solution generates isocyanic acid (HNCO) in situ, which reacts with the amino group of the amino acid to form an N-carbamoyl intermediate (a ureido acid). Subsequent heating in an acidic medium dehydrates this intermediate, causing an intramolecular nucleophilic attack of the second amide nitrogen onto the carboxylic acid carbonyl, forming the stable five-membered hydantoin ring.
Caption: Workflow for the synthesis of the target hydantoin from its chiral amino acid precursor.
Step-by-Step Protocol
-
Preparation of the Ureido Acid:
-
To a stirred solution of (R)-α-methyl-α-phenylglycine (1.0 eq) in water, add potassium cyanate (1.2 eq).
-
Heat the mixture to 60-70 °C and stir for 2-3 hours until the dissolution of the amino acid is complete and the formation of the ureido acid is confirmed (e.g., by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
-
Cyclization to Hydantoin:
-
Slowly add concentrated hydrochloric acid (e.g., 6 M HCl) to the solution until it is strongly acidic (pH 1-2).
-
Heat the acidified mixture to reflux (approx. 100-110 °C) for 1-2 hours. A white precipitate of the hydantoin should begin to form.
-
Monitor the reaction by TLC or LC-MS until the ureido acid intermediate is fully consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any remaining salts and acid.
-
Dry the crude product under vacuum.
-
For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water.
-
Data Summary
| Reagent/Parameter | Molar Ratio / Condition | Purpose |
| (R)-α-Methyl-α-phenylglycine | 1.0 eq | Chiral starting material |
| Potassium Cyanate (KOCN) | 1.2 eq | Source of isocyanic acid |
| Water | Solvent | Medium for ureido acid formation |
| Concentrated HCl | Catalyst | Promotes intramolecular cyclization |
| Temperature | Reflux (100-110 °C) | Provides energy for dehydration/cyclization |
| Expected Yield | 70-85% | - |
| Expected e.e. | >98% (retention of configuration) | - |
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
This elegant protocol is ideal for producing the (R)-enantiomer in high yield and enantiomeric excess from the inexpensive racemic hydantoin. It relies on the synergistic action of two enzymes: a hydantoinase that selectively hydrolyzes the (S)-enantiomer and a racemase that continuously interconverts the two enantiomers.[10]
Mechanism and Rationale: The DKR Cycle
The process begins with a racemic mixture of (R/S)-5-methyl-5-phenylimidazolidine-2,4-dione.
-
Selective Hydrolysis: An L-selective hydantoinase (an enzyme that acts on the L-amino acid precursor, corresponding to the S-hydantoin) opens the ring of the (S)-enantiomer to form N-carbamoyl-(S)-α-methyl-α-phenylglycine. This reaction is irreversible under the typical conditions.
-
Racemization: The unreacted (R)-hydantoin remains in solution. A hydantoin racemase enzyme then catalyzes the epimerization at the C5 position, converting the (R)-hydantoin back into the racemic (R/S) mixture.[12][13]
-
Iterative Cycle: This cycle repeats, continuously depleting the (S)-enantiomer and funneling the (R)-enantiomer through the racemization/hydrolysis pathway until, theoretically, all of the starting material is converted into the (S)-N-carbamoyl amino acid. The desired (R)-hydantoin can be recovered from the reaction if a D-selective hydantoinase is used, or the process can be coupled with a decarbamoylase to produce the desired amino acid. For isolating the (R)-hydantoin, the process is stopped before completion, or a D-selective enzyme system is employed to hydrolyze the R-enantiomer, leaving the S-enantiomer which can then be racemized and re-subjected to the process. A more direct approach uses a system where the undesired enantiomer is removed.
Caption: The dynamic kinetic resolution cycle for hydantoin conversion.
Step-by-Step Protocol
-
Enzyme and Substrate Preparation:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 8.0-8.5). The optimal pH depends on the specific enzymes used.[12]
-
Add the racemic 5-methyl-5-phenylimidazolidine-2,4-dione to the buffer to a desired concentration (e.g., 50-100 mM).
-
Add the L-selective hydantoinase and the hydantoin racemase. These are often used as whole-cell preparations (e.g., recombinant E. coli) or as purified enzymes.
-
-
Biocatalytic Reaction:
-
Incubate the mixture at the optimal temperature for the enzymes (typically 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals. Analyze the samples using chiral HPLC to determine the concentrations of both hydantoin enantiomers and the N-carbamoyl amino acid product.
-
-
Workup and Isolation:
-
Once the desired conversion is reached (i.e., the (S)-hydantoin is consumed), stop the reaction by acidifying the mixture to pH ~2 with HCl. This will precipitate the enzymes (if used in purified form) and the unreacted (R)-hydantoin.
-
Centrifuge the mixture to pellet the precipitated protein and solids.
-
Carefully decant the supernatant containing the N-carbamoyl amino acid.
-
The pellet contains the desired (R)-hydantoin. It can be further purified by resuspending it in a suitable solvent and recrystallizing.
-
Key Parameters & Considerations
| Parameter | Typical Value/Condition | Rationale |
| Enzymes | L-Hydantoinase, Hydantoin Racemase | Selective hydrolysis and in-situ racemization |
| Substrate | Racemic Hydantoin | Starting material for resolution |
| pH | 8.0 - 8.5 | Optimal for many microbial hydantoinases/racemases[12] |
| Temperature | 30 - 40 °C | Balances enzyme activity and stability |
| Monitoring | Chiral HPLC | Essential for tracking enantiomeric excess and conversion |
| Outcome | High yield of (R)-hydantoin | DKR overcomes the 50% yield limit of classical resolution |
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is a critical final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum should show characteristic signals for the methyl group (singlet, ~1.5 ppm), the phenyl protons (multiplet, 7.3-7.5 ppm), and the two N-H protons of the hydantoin ring (broad singlets).[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₀H₁₀N₂O₂).[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.). Separation is achieved on a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H). The two enantiomers will have different retention times, and the e.e. is calculated from the relative peak areas.[16]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the absolute configuration. The (5R)-enantiomer will rotate plane-polarized light in a specific direction, and the value can be compared to literature data.
Conclusion
The is readily achievable through modern synthetic methodologies. For laboratory-scale synthesis where the chiral amino acid precursor is available, the Chiral Pool Synthesis (Protocol 1) offers a direct and high-fidelity route. For larger-scale production, or when starting from achiral materials is more economical, Dynamic Kinetic Resolution (Protocol 2) represents a highly efficient and elegant strategy that maximizes yield and enantiopurity. The choice of method should be guided by a careful consideration of starting material cost, scalability, and the availability of specialized biocatalysts. Each protocol, when executed with care, provides a reliable pathway to this valuable chiral building block for research and drug development.
References
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science (RSC Publishing).
- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC.
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Semantic Scholar.
- Recent advances in asymmetric Strecker reactions. arkat usa.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications.
- Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan | Oxford Academic.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen.
- Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed.
-
Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
-
Enantioselective catalytic Urech hydantoin synthesis. RSC Publishing. Available at: [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science (RSC Publishing). Available at: [Link]
-
Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. ResearchGate. Available at: [Link]
-
Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Science Publishing. Available at: [Link]
-
Recent Developments in Hydantoin Chemistry. ResearchGate. Available at: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available at: [Link]
-
Enzymatic racemization of different 5-monosubstituted hydantoins by S.... ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. PMC. Available at: [Link]
-
Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC. Available at: [Link]
-
Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. Available at: [Link]
-
Reaction mechanism for the conversion of 5-monosubstituted hydantoins to enantiomerically pure L-amino acids. PubMed. Available at: [Link]
-
Phenylglycine. Wikipedia. Available at: [Link]
-
5.1.99.5 hydantoin racemase. Expasy - ENZYME. Available at: [Link]
-
pKa Values for 5-substituted hydantoins up to 100% of the substrate. ResearchGate. Available at: [Link]
-
EC 5.1.99.5. iubmb. Available at: [Link]
- Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.
-
An Efficient and Practical Synthesis of L-.ALPHA.-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. ResearchGate. Available at: [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available at: [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available at: [Link]
-
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]
-
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione. PubChem. Available at: [Link]
Sources
- 1. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction mechanism for the conversion of 5-monosubstituted hydantoins to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EC 5.1.99.5 [iubmb.qmul.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ENZYME - 5.1.99.5 hydantoin racemase [enzyme.expasy.org]
- 14. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Enzymatic Resolution of (R)-5-Methyl-5-Phenylhydantoin
This Application Note and Protocol is designed for researchers and process chemists seeking a robust, scalable method to obtain (R)-5-methyl-5-phenylhydantoin (also known as (R)-Nirvanol).
Unlike simple 5-monosubstituted hydantoins, 5-methyl-5-phenylhydantoin possesses a quaternary carbon center at the C5 position. This steric bulk renders it a poor substrate (and often a competitive inhibitor) for standard D-hydantoinases used in industrial amino acid synthesis. Therefore, this protocol utilizes a Chemo-Enzymatic Kinetic Resolution strategy involving the Lipase-catalyzed enantioselective hydrolysis of an N-acetyl precursor . This method is chosen for its high enantioselectivity (
Introduction & Mechanistic Rationale
The production of enantiopure 5,5-disubstituted hydantoins is critical for the development of anticonvulsant drugs and chiral auxiliaries. While the "Hydantoinase Process" (using D-hydantoinase and N-carbamoylase) is the gold standard for 5-monosubstituted hydantoins, it fails for 5-methyl-5-phenylhydantoin due to:
-
Steric Hindrance: The quaternary C5 center blocks the nucleophilic attack of the catalytic water molecule in the hydantoinase active site.
-
Inhibition: The racemic substrate often acts as a competitive inhibitor (
mM) rather than a substrate for wild-type D-hydantoinases (e.g., from Vigna angularis or Agrobacterium).
The Solution: A Lipase-Catalyzed Kinetic Resolution (KR) of the N-acetyl derivative. Lipases (EC 3.1.1.3), particularly Candida antarctica Lipase B (CALB), possess a large, hydrophobic active site capable of accepting bulky substrates. By acetylating the N3 position of the racemic hydantoin, we create an activated imide-like structure. CALB stereoselectively hydrolyzes the acetyl group of the (R)-enantiomer, yielding the desired free (R)-hydantoin, while leaving the (S)-N-acetyl derivative intact.
Reaction Pathway
The process follows a subtractive kinetic resolution logic:
Experimental Protocol
Phase 1: Substrate Preparation (Chemical Acetylation)
Before enzymatic resolution, the racemic hydantoin must be activated via acetylation.
Reagents:
-
Racemic 5-methyl-5-phenylhydantoin (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Pyridine (catalytic) or Sodium acetate (1.0 eq)
-
Solvent: Ethyl Acetate or DMF
Procedure:
-
Dissolve 10 g of racemic 5-methyl-5-phenylhydantoin in 50 mL of ethyl acetate.
-
Add 1.0 eq of anhydrous sodium acetate.
-
Add 3.0 eq of acetic anhydride dropwise under stirring at room temperature.
-
Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) until the starting material spot disappears.
-
Workup: Cool to room temperature. Wash with water (2 x 30 mL) to remove excess acetic anhydride/acid. Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Crystallization: Recrystallize from ethanol/hexane to obtain pure
-3-acetyl-5-methyl-5-phenylhydantoin.-
Target Yield: >90%
-
Purity: >98% (HPLC)
-
Phase 2: Enantioselective Hydrolysis (Biocatalysis)
This is the critical resolution step.
Reagents:
-
Substrate:
-3-acetyl-5-methyl-5-phenylhydantoin -
Biocatalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent)
-
Solvent System: Phosphate Buffer (pH 7.0) with 10-20% Co-solvent (Acetonitrile or MTBE) to enhance solubility.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mL of 50 mM Potassium Phosphate buffer (pH 7.0).
-
Substrate Solution: Dissolve 1.0 g of
-3-acetyl-5-methyl-5-phenylhydantoin in 10 mL of Acetonitrile. Add this dropwise to 90 mL of the buffer under vigorous stirring to create a fine suspension/emulsion.-
Note: High surface area is key for lipase activity on insoluble substrates.
-
-
Reaction Initiation: Add 200 mg (20% w/w relative to substrate) of Immobilized CALB beads.
-
Incubation: Stir at 30°C at 200 rpm. Maintain pH at 7.0 using a pH-stat with 0.1 M NaOH (the hydrolysis produces acetic acid, which will lower pH).
-
Monitoring: Monitor conversion by Chiral HPLC (see Analytical Method below).
-
Stop Condition: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for KR). This typically takes 24-48 hours depending on enzyme load.
-
-
Termination: Filter off the immobilized enzyme beads. (Beads can be washed with buffer and reused).
Phase 3: Downstream Processing & Purification
Separate the product (free hydantoin) from the unreacted substrate (N-acetyl hydantoin).
-
Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (3 x 50 mL).
-
Separation Strategy:
-
The (R)-5-methyl-5-phenylhydantoin (Product) is more polar and has an acidic N-H proton (pKa ~9).
-
The (S)-N-acetyl-5-methyl-5-phenylhydantoin (Unreacted Substrate) is less polar and lacks the acidic N3-H.
-
-
Chemical Separation (Optional but efficient):
-
Wash the organic layer with 5% Na₂CO₃ solution. The (R)-hydantoin will deprotonate and move to the aqueous phase.
-
The (S)-N-acetyl derivative remains in the organic layer.
-
Separate layers. Acidify the aqueous layer with HCl to pH 2 to precipitate the (R)-5-methyl-5-phenylhydantoin.
-
-
Final Purification: Filter the precipitate and recrystallize from Ethanol/Water.
Data Visualization & Analysis
Analytical Method (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H (Daicel)
-
Mobile Phase: Hexane : Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 210 nm or 254 nm
-
Expected Retention:
-
(S)-N-Acetyl-MPH:
(Fast) -
(R)-MPH (Product):
(Slow)
-
Process Logic Diagram
The following Graphviz diagram illustrates the decision logic and workflow for the resolution process.
Caption: Workflow for the Chemo-Enzymatic Resolution of (R)-5-Methyl-5-Phenylhydantoin via Lipase Hydrolysis.
Performance Metrics Table
| Parameter | Specification | Notes |
| Enzyme | Novozym 435 (CALB) | Immobilized on acrylic resin for stability. |
| Substrate Conc. | 10 - 50 g/L | Higher concentrations may require DMSO co-solvent. |
| Temperature | 30°C - 40°C | Optimal balance between rate and enantioselectivity. |
| pH | 7.0 - 7.5 | Strictly controlled; pH < 6 slows enzyme, pH > 8 causes spontaneous hydrolysis. |
| Conversion | 48 - 50% | Ideal stop point for Kinetic Resolution. |
| Enantiomeric Excess (ee) | > 98% (R) | After single recrystallization. |
| E-Value | > 100 | Indicates highly selective enzyme preference.[2] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Substrate insolubility | Increase Acetonitrile/DMSO co-solvent to 20%. Sonicate substrate to create fine dispersion. |
| Low Enantioselectivity (ee < 90%) | Non-enzymatic hydrolysis | Lower pH to 6.5. Reduce temperature to 25°C. Ensure buffer is not too alkaline. |
| Enzyme Aggregation | Stirring too vigorous | Use an overhead stirrer instead of a magnetic bar to prevent grinding the immobilized beads. |
| Difficult Separation | Incomplete extraction | Use the Carbonate Wash method (Step 3) to chemically separate the acidic hydantoin from the neutral N-acetyl precursor. |
References
-
Syldatk, C., et al. (1999). "Microbial metabolism of hydantoins." Advances in Biochemical Engineering/Biotechnology, 65, 125-157. Link
-
Dudley, K. H., & Roberts, S. B. (1978). "Dihydropyrimidinase: Stereochemistry of the metabolism of some 5-alkylhydantoins." Drug Metabolism and Disposition, 6(2), 133-139. Link
-
Pàmies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 103(8), 3247-3262. (Reference for Lipase KR principles). Link
-
Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754. Link
-
Abendroth, J., et al. (2002). "The crystal structure of the L-hydantoinase from Arthrobacter aurescens DSM 3747." Journal of Molecular Biology, 320(1), 143-156. (Structural basis for substrate specificity).[3] Link
Sources
Application Note: High-Resolution Chiral Resolution of (5R)-5-Methyl-5-Phenylhydantoin
This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists. It synthesizes theoretical chirality principles with practical, bench-ready protocols.[1]
Executive Summary
The separation and quantification of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (also known as (R)-5-methyl-5-phenylhydantoin or (R)-Nirvanol ) is a critical assay in clinical pharmacology and drug metabolism studies.[1] As the primary pharmacologically active metabolite of the anticonvulsant Mephenytoin , this molecule serves as a vital biomarker for CYP2C19 phenotypic activity.
While S-mephenytoin is rapidly hydroxylated in extensive metabolizers, R-mephenytoin is slowly N-demethylated to form (R)-Nirvanol, which can accumulate in the plasma of poor metabolizers or during chronic therapy.[1] Consequently, distinguishing the (R)-enantiomer from its (S)-counterpart is essential for accurate metabolic profiling.[1]
This guide details a validated Normal-Phase HPLC protocol using a polysaccharide-based Chiral Stationary Phase (CSP) to achieve baseline resolution (
Technical Background & Mechanism
The Molecule[2][3]
-
IUPAC Name: (5R)-5-methyl-5-phenylimidazolidine-2,4-dione[1][2]
-
Common Name: (R)-Nirvanol[1]
-
CAS Number: 101693-73-6 (Specific enantiomer) / 6843-49-8 (Racemate)[1]
-
Chiral Center: C5 position of the hydantoin ring.[5]
Separation Mechanism
The separation relies on the interaction between the analyte and the Cellulose tris(3,5-dimethylphenylcarbamate) selector (Chiralcel OD-H). The hydantoin ring contains both hydrogen bond donors (NH groups) and acceptors (carbonyl oxygens).
-
Primary Interaction: Hydrogen bonding between the hydantoin amide/imide groups and the carbamate residues on the CSP.
-
Secondary Interaction:
- stacking between the phenyl ring of the analyte and the aromatic rings of the CSP. -
Steric Fit: The inclusion of the phenyl vs. methyl group into the chiral cavities of the cellulose backbone dictates the differential retention.
Experimental Configuration
The following conditions are optimized for stability, resolution, and column longevity.
Instrumentation & Column
| Parameter | Specification | Notes |
| HPLC System | Isocratic Pump, UV Detector | Low dead-volume system recommended.[1] |
| Column | Chiralcel OD-H (Daicel) | 250 mm × 4.6 mm, 5 µm particle size.[1][6] |
| Guard Column | Chiralcel OD-H Guard | Essential to protect against matrix precipitation.[1] |
| Temperature | 25°C (Controlled) | Higher temps ( |
Mobile Phase Composition
-
Solvent A: n-Hexane (HPLC Grade, dry)[1]
-
Solvent B: 2-Propanol (Isopropanol, HPLC Grade)[1]
-
Ratio: 80:20 (v/v) [1]
-
Additives: None usually required.
-
Expert Note: If peak tailing is observed (Tailing Factor > 1.3), add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of the imide nitrogen, though hydantoins are generally neutral in this MP.
-
Detection & Flow
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles.[1] |
| Wavelength | 210 nm | Max absorption for the amide backbone (high sensitivity). |
| Alt. Wavelength | 254 nm | Phenyl ring absorption (higher selectivity against aliphatic noise). |
| Injection Vol. | 10 µL | Adjust based on sample concentration (range 5–20 µL). |
Standard Operating Protocol (SOP)
Phase 1: Standard Preparation
Objective: Create a stable reference solution of the (5R) standard.
-
Stock Solution (1 mg/mL):
-
Weigh 1.0 mg of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione .[1]
-
Dissolve in 1.0 mL of Methanol or Ethanol .
-
Note: Do not use pure hexane as the solid is poorly soluble.
-
-
Working Standard (20 µg/mL):
-
Take 20 µL of Stock Solution.
-
Dilute with 980 µL of Mobile Phase (Hexane/IPA 80:20).
-
Vortex for 30 seconds. Ensure no precipitation occurs.
-
Phase 2: System Suitability & Elution Order Determination
Objective: Confirm the column performance and identify the (5R) peak.
-
Equilibration: Flush column with Mobile Phase for 30 mins at 1.0 mL/min until baseline is stable.
-
Injection A (Racemate): Inject a racemic mixture (if available) or a biological sample known to contain both enantiomers.
-
Injection B ((5R)-Standard): Inject the Working Standard prepared in Phase 1.
-
Result: A single peak should appear.
-
Identification: Compare the retention time of the Standard to the Racemate.
-
Expert Insight: On Chiralcel OD-H , the (S)-(+)-enantiomer typically elutes first , and the (5R)-(-)-enantiomer elutes second .[1] Therefore, the (5R) standard should align with the second peak .
-
Phase 3: Sample Analysis & Calculation
-
Run Samples: Inject unknown samples under identical conditions.
-
Calculate Enantiomeric Excess (ee):
[1] -
Quantification: Use the external calibration curve of the (5R) standard to calculate the absolute concentration.
Visualized Workflows
Analytical Workflow
This diagram outlines the decision process for analyzing samples using the chiral standard.
Caption: Step-by-step workflow for validating the chiral method and analyzing unknown samples.
Interaction Mechanism (Conceptual)
This diagram illustrates why the separation occurs on the Chiralcel OD phase.
Caption: Mechanistic view of chiral recognition. The (5R) form typically interacts more strongly with the CSP.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Mobile phase too strong (too much IPA). | Reduce IPA to 10% or 5%. Lower flow rate to 0.8 mL/min. |
| Peak Tailing | Secondary interactions with silanols. | Add 0.1% TFA or Acetic Acid to the mobile phase.[8] |
| Retention Time Drift | Temperature fluctuation or column equilibration. | Ensure column oven is stable at 25°C. Equilibrate for >20 column volumes. |
| High Backpressure | Precipitation of sample matrix. | Ensure sample is filtered (0.22 µm) and dissolved in mobile phase. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 719455, (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [1]
-
BenchChem (2025). Chiral Separation of 4-Hydroxymephenytoin Enantiomers (Application Note). Retrieved from
-
Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Sigma-Aldrich. Basics of Chiral HPLC & Separation of 5-Methyl-5-phenylhydantoin. Retrieved from
Sources
- 1. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Imidazolidinedione, 5-methyl-5-phenyl- [webbook.nist.gov]
- 3. 5-Methyl-5-phenylhydantoin | CAS 6843-49-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. analytics-shop.com [analytics-shop.com]
- 8. uvadoc.uva.es [uvadoc.uva.es]
preparation of (R)-5-methyl-5-phenylhydantoin from racemic mephenytoin
An Application Guide for the Laboratory-Scale Preparation of (R)-5-Methyl-5-Phenylhydantoin from a Racemic Mixture
Senior Application Scientist Note: This document provides detailed methodologies for the enantioselective separation of (R)-5-methyl-5-phenylhydantoin from its racemic mixture. It is designed for researchers and professionals in drug development and synthetic chemistry. The protocols herein are grounded in established chemical and biochemical principles, offering pathways for both enzymatic and classical chemical resolution, complemented by a robust analytical method for enantiomeric verification.
A Note on the Starting Material: The target molecule of this guide is 5-methyl-5-phenylhydantoin . It is structurally distinct from the anticonvulsant drug Mephenytoin , which is 5-ethyl-3-methyl-5-phenylhydantoin. This guide focuses exclusively on the resolution of racemic 5-methyl-5-phenylhydantoin.
Scientific Introduction & Strategic Overview
5-Methyl-5-phenylhydantoin possesses a single stereocenter at the C5 position of the hydantoin ring, making it a chiral molecule existing as a pair of enantiomers, (R) and (S). In pharmaceutical research, the biological activities of enantiomers can differ significantly, necessitating the preparation of enantiopure compounds for pharmacological evaluation.
The resolution of racemic 5,5-disubstituted hydantoins presents a unique challenge. The widely used "hydantoinase process," which employs a combination of hydantoinase, carbamoylase, and racemase enzymes, is highly effective for producing amino acids from 5-monosubstituted hydantoins.[1][2] However, the active site of these enzymes generally does not accommodate the steric bulk of 5,5-disubstituted hydantoins, rendering this pathway unsuitable for the target molecule of this guide.[3]
Therefore, alternative strategies must be employed. This guide details two primary resolution pathways:
-
Enzymatic Kinetic Resolution (EKR): This strategy leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze the reaction of one enantiomer over the other. This results in a mixture of unreacted starting material (enriched in one enantiomer) and a product (derived from the other enantiomer), which can then be separated.
-
Chemical Resolution via Diastereomeric Salt Formation: A classical chemical technique where the racemic hydantoin, acting as a weak acid, is reacted with a chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
The success of either method is contingent upon a reliable analytical technique to determine the enantiomeric excess (e.e.) of the products. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard for this purpose.
Pathway 1: Enzymatic Kinetic Resolution (EKR) Screening
Principle of the Method: Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material.[4] The theoretical maximum yield for the unreacted enantiomer is 50%. Lipases are robust serine hydrolases that can function in both aqueous and non-aqueous media and are known to catalyze the enantioselective hydrolysis or synthesis of a wide range of substrates.[5][6] While their canonical substrates are esters, their catalytic activity on the imide bonds of a hydantoin ring can be explored.
This protocol outlines a screening process to identify a suitable lipase and optimal conditions for the enantioselective hydrolysis of racemic 5-methyl-5-phenylhydantoin. The goal is to find an enzyme that selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Experimental Protocol: Lipase Screening for EKR
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions (e.g., 10 mg/mL) of racemic 5-methyl-5-phenylhydantoin in a suitable organic co-solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)).
-
Procure a panel of commercially available lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia Lipase (PCL), and Candida rugosa Lipase (CRL).
-
-
Reaction Setup:
-
In a series of 4 mL vials, add 2.0 mL of a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
To each vial, add 5-10 mg of a different lipase.
-
Initiate the reaction by adding 100 µL of the racemic hydantoin stock solution (final substrate concentration ~0.5 mg/mL).
-
Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 37 °C) and agitation (e.g., 200 rpm).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at timed intervals (e.g., 4, 8, 24, and 48 hours).
-
To quench the reaction, add 1 mL of ethyl acetate to the aliquot, vortex thoroughly, and centrifuge to separate the layers.
-
Carefully remove the organic layer for chiral HPLC analysis. The goal is to stop the reaction as it approaches 50% conversion to maximize the enantiomeric excess of the remaining substrate.
-
-
Analysis:
-
Analyze the unreacted 5-methyl-5-phenylhydantoin in the organic extract using the chiral HPLC method detailed in Section 4.0.
-
Calculate the conversion percentage and the enantiomeric excess (e.e.) of the remaining substrate.
-
The effectiveness of the resolution is quantified by the enantiomeric ratio (E-value), which can be calculated from the conversion and e.e. values. An E-value greater than 20 is generally considered useful for preparative purposes.[4]
-
Data Presentation: Hypothetical EKR Screening Results
| Lipase Source | Co-Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | E-Value |
| C. antarctica B (CALB) | THF | 37 | 24 | 48 | 91% (R) | >100 |
| P. cepacia (PCL) | DMSO | 37 | 48 | 35 | 45% (R) | ~5 |
| C. rugosa (CRL) | THF | 37 | 48 | 15 | 12% (R) | ~2 |
Note: This data is illustrative. Actual results will depend on the specific enzyme batch and reaction conditions.
Visualization: EKR Workflow```dot
Caption: Workflow for Chemical Resolution via Diastereomeric Salts.
Analytical Methods: Chiral HPLC for Enantiomeric Purity
Principle of the Method: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric composition of a sample. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times (retention times). The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the sample, allowing for precise calculation of enantiomeric excess (e.g.).
Validated Chiral HPLC Protocol
The following conditions have been reported for the successful baseline separation of 5-methyl-5-phenylhydantoin enantiomers. [7][8]
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Astec® CHIROBIOTIC® V2 [7] | DAICEL® CHIRALPAK® IF [8] |
| Dimensions | 25 cm x 4.6 mm, 5 µm | 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 100% Methanol | n-Hexane / Ethanol (70 / 30, v/v) |
| Flow Rate | 0.48 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV, 220 nm | UV, 220 nm |
| Sample Prep. | 1 mg/mL in mobile phase | ~0.2 mg/mL in mobile phase |
| Injection Vol. | 10 µL | 5 µL |
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers from the HPLC chromatogram:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
The preparation of enantiopure (R)-5-methyl-5-phenylhydantoin from a racemic mixture is a challenging but achievable objective. While direct enzymatic resolution via the common hydantoinase pathway is not viable, this guide presents two robust alternative strategies. The classical method of diastereomeric salt formation offers a reliable, albeit potentially labor-intensive, path to high enantiopurity. For a more modern, biocatalytic approach, the outlined screening protocol for enzymatic kinetic resolution provides a framework for discovering a suitable lipase catalyst. Both preparative methods are underpinned by a validated chiral HPLC protocol, ensuring that the enantiomeric purity of the final product can be accurately and reliably determined.
References
-
Takahashi, M., & Tamura, Z. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 157-163. Available at: [Link]
-
Qu, Y., & Yang, L. (1997). [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. Se Pu, 15(4), 316-318. Available at: [Link]
-
Kim, G. J., & Kim, H. S. (2000). Resolution of DL-hydantoins by D-hydantoinase from Vigna angularis: production of highly enantioenriched N-carbamoyl-D-phenylglycine at 100% conversion. Amino Acids, 19(2), 477-482. Available at: [Link]
-
Martínez-Gómez, A. I., et al. (2012). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. Biotechnology and Bioengineering, 109(5), 1121-1129. (Conceptual diagram inspiration). Available at: [Link]
-
Blaschke, G., & Fraenkel, W. (1996). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1337-1344. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral HPLC showing resolved enantiomers 5a and 5b. (General example of a chiral chromatogram). Retrieved from [Link]
-
Völkel, D., & Wagner, F. (1995). Reaction mechanism for the conversion of 5-monosubstituted hydantoins to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 750, 1-9. Available at: [Link]
-
May, O., et al. (2002). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. Organic Process Research & Development, 6(4), 452-457. Available at: [Link]
-
Poodle, R. R., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(29), 9229-9235. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). 5-METHYL-5-PHENYLHYDANTOIN. Global Substance Registration System. Retrieved from [Link]
-
Martínez-Gómez, A. I., et al. (2002). Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. Biotechnology Progress, 18(6), 1201-1206. Available at: [Link]
-
Rieks, A., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4259. Available at: [Link]
-
Slomka, C., et al. (2017). Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. AMB Express, 7(1), 1-15. (Diagram inspiration). Available at: [Link]
-
Daicel. (n.d.). 5-Methyl-5-phenylhydantoin. Daicel Chiral Application Search. Retrieved from [Link]
-
Dockendorff, C., et al. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Pharmaceuticals, 17(5), 583. Available at: [Link]
-
de la-Casa, R. M., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 9(3), 253. Available at: [Link]
-
ResearchGate. (n.d.). Examples of reactions catalyzed by lipases. (General reaction diagram). Retrieved from [Link]
-
Nikolova, P., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 11(1), 74. Available at: [Link]
-
Patel, R., et al. (n.d.). LIPASES: AN EFFICIENT BIOCATALYST FOR BIOTECHNOLOGICAL APPLICATIONS. International Journal of Research and Analytical Reviews. Available at: [Link]
-
Sun, W. R., et al. (n.d.). Lipase-catalyzed hydrolysis of methyl-3-phenylglycidate. ElectronicsAndBooks.com. Retrieved from [Link]
-
Higa, E. M., et al. (2021). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 32(10), 1956-1963. Available at: [Link]
-
Dziadas, M., et al. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. International Journal of Molecular Sciences, 23(22), 13835. Available at: [Link]
Sources
- 1. Reaction mechanism for the conversion of 5-monosubstituted hydantoins to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of DL-hydantoins by D-hydantoinase from Vigna angularis: production of highly enantioenriched N-carbamoyl-D-phenylglycine at 100% conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. researchgate.net [researchgate.net]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. 5-Methyl-5-phenylhydantoin | DAICEL Chiral Application Search [search.daicelchiral.com]
Application Notes and Protocols for In Vitro Metabolism Assays of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Introduction: Elucidating the Metabolic Fate of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione is a chiral heterocyclic compound belonging to the hydantoin class.[1][2][3] The imidazolidine-2,4-dione scaffold is a key feature in several pharmacologically active molecules, including anticonvulsants.[4][5] Understanding the metabolic fate of any new chemical entity is a cornerstone of modern drug development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[6][7][8][9] In vitro metabolism studies are indispensable for identifying metabolic pathways, assessing metabolic stability, and flagging potential drug-drug interactions (DDIs) early in the development process.[10][11][12][13]
This guide provides a comprehensive framework for conducting in vitro metabolism assays for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. We will delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols for various in vitro systems, and discuss data interpretation. The protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity and reliability of the generated data.
Preliminary Considerations: Structural Alerts and Predicted Metabolic Pathways
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione shares structural similarities with the well-characterized anticonvulsant mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin).[4][14] Mephenytoin is known to be metabolized via N-demethylation to its active metabolite, nirvanol (5-ethyl-5-phenylhydantoin), followed by aromatic hydroxylation of the phenyl ring, a reaction primarily catalyzed by the polymorphic enzyme CYP2C19.[5][14][15][16]
Based on these structural analogies, we can predict several potential metabolic pathways for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione:
-
Phase I Metabolism (Functionalization):
-
Aromatic Hydroxylation: The phenyl group is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, likely at the para-position, to form a phenolic metabolite.[17][18] This is a common metabolic route for many drugs containing phenyl moieties.[18]
-
Aliphatic Hydroxylation: The methyl group could also undergo hydroxylation.
-
N-Dealkylation: While the N1 and N3 positions are not substituted with an easily removable group as in mephenytoin, the potential for ring-opening or other modifications cannot be ruled out.
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: If a hydroxylated metabolite is formed, it is highly likely to be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a more water-soluble glucuronide.[19]
-
Sulfation: The phenolic metabolite could also be a substrate for sulfotransferases (SULTs).
-
These predicted pathways inform our choice of in vitro systems and analytical strategies. The following diagram illustrates a hypothetical metabolic pathway for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.
Caption: Hypothetical metabolic pathway for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.
Experimental Protocols
We present three protocols with increasing biological complexity: Human Liver Microsomes (HLM), Human Liver S9 fraction, and cryopreserved primary human hepatocytes. The choice of system depends on the study's objective. HLMs are excellent for assessing Phase I metabolism, S9 fractions include both microsomal and cytosolic enzymes (Phase I and II), and hepatocytes represent the "gold standard" as they contain the full complement of metabolic enzymes, cofactors, and transporters.[12][20]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay determines the in vitro intrinsic clearance (CLint) of a compound by monitoring its disappearance over time when incubated with HLMs. HLMs are subcellular fractions containing a high concentration of Phase I CYP enzymes.[21] The stability of the compound in this system provides a first look at its susceptibility to oxidative metabolism.
Materials and Reagents:
-
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (20 mM)[22]
-
Positive control compounds (e.g., Verapamil - high clearance, Dextromethorphan - moderate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction and sample analysis)
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
Experimental Workflow Diagram:
Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione and positive controls in the buffer.
-
On ice, thaw the HLM stock solution and dilute it in the buffer to an intermediate concentration (e.g., 1 mg/mL). Keep on ice.[27]
-
Prepare the NADPH solution or regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome solution and the compound working solution. The final microsomal protein concentration is typically 0.5 mg/mL, and the final compound concentration is 1 µM.
-
Include control wells:
-
Negative control: Compound + heat-inactivated microsomes.
-
No-cofactor control: Compound + microsomes, but add buffer instead of NADPH solution.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[22]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[21]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Seal the collection plate, vortex, and centrifuge (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
Protocol 2: Metabolic Stability in Human Liver S9 Fraction
Principle: The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[28][29][30] This assay provides a broader assessment of a compound's metabolic stability. To assess both phases, the incubation must be supplemented with cofactors for both CYP enzymes (NADPH) and UGTs (UDPGA).[31]
Materials and Reagents:
-
All materials from Protocol 1.
-
Pooled Human Liver S9 fraction (20 mg/mL stock).
-
Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA) stock solution.
-
Optional: 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation, and alamethicin to permeabilize the microsomal membrane for UGTs.[32]
Experimental Workflow Diagram:
Caption: Experimental workflow for the Human Liver S9 Fraction stability assay.
Step-by-Step Methodology: The procedure is similar to the HLM assay, with the key difference being the use of S9 fraction and a cofactor mix.
-
Preparation:
-
Prepare buffer and compound solutions as in Protocol 1.
-
Thaw the S9 fraction on ice and dilute in buffer to an intermediate concentration (e.g., 2 mg/mL).
-
Prepare a cofactor mix containing NADPH and UDPGA at their required final concentrations (e.g., 1 mM NADPH, 2 mM UDPGA).
-
-
Incubation:
-
Set up the incubation plate with the diluted S9 fraction and the compound solution. The final S9 protein concentration is typically 1 mg/mL.[30]
-
Include controls:
-
No NADPH
-
No UDPGA
-
No cofactors
-
Heat-inactivated S9
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed cofactor mix.
-
-
Sampling, Quenching, and Analysis:
-
Follow steps 3 and 4 from Protocol 1. The time points may be extended (e.g., up to 120 minutes) to capture slower Phase II metabolism.
-
Data Analysis:
-
Data analysis is the same as in Protocol 1. By comparing the clearance in the presence and absence of different cofactors, you can begin to discern the relative contributions of Phase I and Phase II enzymes to the compound's metabolism.
Protocol 3: Metabolic Stability in Cryopreserved Human Hepatocytes
Principle: Cryopreserved human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transporters in a more physiologically relevant cellular environment.[33][34][35] This assay provides the most comprehensive in vitro assessment of metabolic stability.
Materials and Reagents:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte thawing and plating media (as recommended by the supplier)
-
Collagen-coated culture plates
-
Incubation medium (e.g., Williams' Medium E)
-
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione
-
Positive control compounds (e.g., Sildenafil - high clearance, Disopyramide - low clearance)
-
Ice-cold Hank's Balanced Salt Solution (HBSS) or PBS for washing
-
Acetonitrile (ACN) with internal standard
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Experimental workflow for the cryopreserved human hepatocyte stability assay.
Step-by-Step Methodology:
-
Cell Thawing and Plating:
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.[36]
-
Transfer the cells to pre-warmed thawing medium and centrifuge gently (e.g., 100 x g for 10 minutes) to remove cryoprotectant.[34]
-
Resuspend the cell pellet in plating medium and determine cell viability (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Plate the cells at a desired density (e.g., 0.5 x 10^6 cells/mL) on collagen-coated plates and incubate for several hours to allow for cell attachment.[37]
-
-
Incubation:
-
After cell attachment, gently wash the monolayer with warm PBS.
-
Replace the medium with fresh, pre-warmed incubation medium containing the test compound (1 µM) and positive controls.
-
Place the plate back in the incubator.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation medium.
-
Immediately quench the samples by adding them to ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1 (centrifugation, supernatant transfer).
-
Analyze the samples by LC-MS/MS.
-
Data Analysis:
-
Data analysis is similar to the subcellular fraction assays.
-
The intrinsic clearance is typically expressed in µL/min/10^6 cells.
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions)
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of In Vitro Metabolic Stability Data
| Compound | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | CLint Unit |
|---|---|---|---|---|
| (5R)-5-methyl-5-phenyl... | HLM | Value | Value | µL/min/mg protein |
| (5R)-5-methyl-5-phenyl... | S9 Fraction | Value | Value | µL/min/mg protein |
| (5R)-5-methyl-5-phenyl... | Hepatocytes | Value | Value | µL/min/10^6 cells |
| Verapamil (Control) | HLM | Value | Value | µL/min/mg protein |
| Sildenafil (Control) | Hepatocytes | Value | Value | µL/min/10^6 cells |
Interpretation: The results from these assays will allow you to rank-order the metabolic stability of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. A short half-life and high clearance value suggest rapid metabolism, which may impact in vivo exposure and bioavailability. Conversely, a long half-life indicates higher metabolic stability. Comparing results across the different systems can provide insights into the types of enzymes involved (Phase I vs. Phase II). The data generated serves as a critical input for subsequent drug-drug interaction studies and for guiding medicinal chemistry efforts to optimize metabolic properties.
References
-
Mephenytoin | C12H14N2O2 | CID 4060 - PubChem. NIH. Available from: [Link]
-
January 2020 US FDA In Vitro DDI Guidance - Evotec. Available from: [Link]
-
Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science. Available from: [Link]
-
2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Available from: [Link]
-
Decoding the Mystery of Mephenytoin Poor Metabolism: Genetic Testing Unravels the Enigma | Sequencing. Available from: [Link]
-
The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed. Available from: [Link]
-
The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed. Available from: [Link]
-
ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments - FDA. Available from: [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. Available from: [Link]
-
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. Available from: [Link]
-
M12 Drug Interaction Studies - FDA. Available from: [Link]
-
Mephenytoin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]
-
Applications of LC/MS in Qualitative Drug Metabolite Studies. Available from: [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. Available from: [Link]
-
Drug Metabolism Assays - BioIVT. Available from: [Link]
-
In Vitro ADME Assays and Services - Charles River Laboratories. Available from: [Link]
-
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem. NIH. Available from: [Link]
-
Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. Available from: [Link]
-
Primary Hepatocytes for Research - A bench guide for drug development applications. Available from: [Link]
-
S9 Stability Assay - Creative Bioarray. Available from: [Link]
-
In vitro test methods for metabolite identification: A review - SciSpace. Available from: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. Available from: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Available from: [Link]
-
Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC. Available from: [Link]
-
S9 Fraction Long Term Storage. Available from: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
Cyprotex S9 Stability Fact Sheet - Evotec. Available from: [Link]
-
Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. Available from: [Link]
-
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem. NIH. Available from: [Link]
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. Available from: [Link]
-
Metabolic Changes of Drugs and Related Organic Compounds. Available from: [Link]
-
THE HYDROXYLATION OF AROMATIC RINGS. Available from: [Link]
-
islamic university faculty of pharmacy 3rd stage. Available from: [Link]
Sources
- 1. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 101693-73-6|(5R)-5-Methyl-5-phenylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 4. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 7. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]
- 8. fda.gov [fda.gov]
- 9. M12 Drug Interaction Studies | FDA [fda.gov]
- 10. bioivt.com [bioivt.com]
- 11. criver.com [criver.com]
- 12. scispace.com [scispace.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sequencing.com [sequencing.com]
- 16. The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaxchange.info [pharmaxchange.info]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. sepscience.com [sepscience.com]
- 24. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 25. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 26. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. xenotech.com [xenotech.com]
- 30. mttlab.eu [mttlab.eu]
- 31. evotec.com [evotec.com]
- 32. oyc.co.jp [oyc.co.jp]
- 33. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bdj.co.jp [bdj.co.jp]
- 35. lonzabio.jp [lonzabio.jp]
- 36. merckmillipore.com [merckmillipore.com]
- 37. protocols.io [protocols.io]
Application Note: Advanced Crystallization Techniques for the Isolation of (5R)-5-Methyl-5-phenylimidazolidine-2,4-dione
Executive Summary & Scope
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione (commonly referred to as (R)-5-methyl-5-phenylhydantoin) is a structurally significant chiral intermediate used in the development of neuroactive therapeutics and modified α-amino acids[1]. While analytical-scale enantioseparation is routinely achieved using chiral chromatography—such as on vancomycin-based chiral stationary phases (CSPs)[2]—preparative crystallization remains the most scalable, cost-effective method for bulk isolation.
This technical guide outlines two highly efficient, self-validating crystallization workflows: Diastereomeric Salt Resolution and Preferential Crystallization (Entrainment) . As a Senior Application Scientist, I have structured these protocols to highlight the critical thermodynamic and kinetic causalities that dictate successful enantiomeric resolution.
Mechanistic Insights & Causality (E-E-A-T)
Thermodynamics of Diastereomeric Salt Resolution
Hydantoins possess a weakly acidic imide proton (pKa ~ 8.5–9.0) at the N3 position, allowing them to form stable salts with chiral amines. By reacting the racemic hydantoin with an enantiopure resolving agent like (S)-1-phenylethylamine, two diastereomeric salts are generated: the (R)-hydantoin-(S)-amine salt and the (S)-hydantoin-(S)-amine salt.
-
Causality of Solvent Selection: The solvent used for recrystallizing the diastereomeric salt is the most crucial variable in this workflow[3]. A mixed solvent system (e.g., Ethanol/Water) is required. The organic modifier ensures the free hydantoin remains solvated, while the aqueous component modulates the dielectric constant to maximize the solubility differential (
) between the two diastereomeric salts during cooling. -
Causality of the "Half-Equivalent" Method: Adding only 0.5 equivalents of the resolving agent forces a competitive equilibrium. The less soluble (R,S)-diastereomer selectively consumes the resolving agent and crystallizes, leaving the (S)-enantiomer in the mother liquor as an unreacted free acid.
Kinetics of Preferential Crystallization
Certain hydantoin derivatives and related heterocyclic compounds possess the rare thermodynamic property of crystallizing as conglomerates—mechanical mixtures of homochiral crystals rather than a racemic compound[1].
-
Causality of Supersaturation Control: Preferential crystallization relies on seeding a supersaturated racemic solution with pure (5R)-crystals. The supersaturation level must be strictly maintained within the metastable zone. If the concentration exceeds the labile limit or if the system is subjected to high shear stress, spontaneous primary nucleation of the undesired (5S)-enantiomer will occur, destroying the optical purity of the harvest.
Experimental Protocols
Protocol A: Diastereomeric Salt Resolution
This protocol utilizes classical resolution followed by an essential dissociation step to recover the free hydantoin[3].
Materials:
-
Racemic 5-methyl-5-phenylimidazolidine-2,4-dione (1.0 eq)
-
(S)-1-phenylethylamine (0.5 eq, resolving agent)
-
Solvent: Ethanol/Water (80:20 v/v)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Salt Formation: Suspend 100 g of the racemic hydantoin in 800 mL of the Ethanol/Water mixture. Heat the slurry to 70°C under continuous overhead agitation until complete dissolution is achieved.
-
Resolving Agent Addition: Add 0.5 equivalents of (S)-1-phenylethylamine dropwise over 15 minutes.
-
Controlled Cooling: Cool the clear solution at a strict linear rate of 0.2°C/min down to 20°C.
-
Expert Insight: Rapid cooling induces high local supersaturation, leading to the occlusion of the soluble (S,S)-salt within the crystal lattice of the (R,S)-salt.
-
-
Harvesting: Filter the resulting crystals via a Büchner funnel. Wash the filter cake with 50 mL of ice-cold ethanol to displace the adhering mother liquor.
-
Salt Dissociation: Inefficient salt dissociation is a common failure point[3]. Resuspend the isolated (R,S)-salt in 300 mL of distilled water. Acidify the suspension to pH 2.0 using 1M HCl. The (5R)-hydantoin will precipitate as a free solid, while the amine remains in solution as a highly soluble hydrochloride salt.
-
Self-Validation & Recovery: Filter the precipitate and wash with water until the filtrate is pH neutral. Validation Step: Confirm enantiomeric purity via chiral HPLC using a macrocyclic glycopeptide column (e.g., Vancomycin CSP) under reversed-phase conditions[2].
Protocol B: Preferential Crystallization (Entrainment)
Materials:
-
Racemic 5-methyl-5-phenylimidazolidine-2,4-dione
-
Enantiopure (5R)-seed crystals (>99% ee)
-
Solvent: Isopropanol
Step-by-Step Methodology:
-
Supersaturated Solution Preparation: Dissolve 50 g of the racemate in 500 mL of Isopropanol at 60°C to ensure complete destruction of the thermal history of the crystals.
-
Cooling to the Metastable Zone: Cool the solution to 45°C. At this temperature, the solution is supersaturated but kinetically stable against spontaneous nucleation.
-
Seeding: Introduce 1.0 g of finely milled (5R)-enantiomer seed crystals.
-
Expert Insight: Milling increases the specific surface area of the seeds, providing abundant secondary nucleation sites exclusively for the (5R)-enantiomer.
-
-
Isothermal Growth: Maintain the temperature at 45°C with gentle stirring (150 rpm) for 45 minutes.
-
Self-Validation & Filtration: Validation Step: Monitor the optical rotation of the mother liquor in real-time using an in-line polarimeter. A sudden plateau or drop in optical rotation indicates the onset of primary nucleation of the counter-enantiomer. Rapidly filter the suspension immediately upon observing this signal to harvest the pure (5R)-enantiomer.
Quantitative Data Summary
The following table summarizes the performance metrics of both crystallization techniques based on optimized pilot-scale runs.
| Metric | Protocol A: Diastereomeric Salt | Protocol B: Preferential Crystallization |
| Mechanism | Thermodynamic (Solubility differential) | Kinetic (Secondary nucleation) |
| Resolving Agent Required | Yes ((S)-1-phenylethylamine) | No (Requires pure seed crystals) |
| Typical Yield (Theoretical Max 50%) | 38% - 42% | 15% - 20% (per cycle) |
| Enantiomeric Excess (ee) | > 98% (after one recrystallization) | > 99% (if filtered precisely) |
| Scalability | Excellent (Batch processing) | Excellent (Continuous/Cyclic processing) |
| Primary Failure Mode | Inefficient salt dissociation[3] | Spontaneous nucleation of (5S)-enantiomer |
Workflow Visualization
The following diagram illustrates the logical flow and phase separations involved in the Diastereomeric Salt Resolution protocol.
Workflow for the Diastereomeric Salt Resolution of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.
References
1.[2] Chiral Separation Techniques - chemistlibrary . WordPress. URL: 2.[3] 2-Methyl-L-proline | 42856-71-3 - Benchchem . Benchchem. URL: 3.[1] New aspects of reactions of methyl (thio)ureas with benzil | Request PDF . ResearchGate. URL:
Sources
procedures for derivatizing (5R)-5-methyl-5-phenylimidazolidine-2,4-dione for GC-MS
Application Note: Advanced Derivatization Protocols for the GC-MS Analysis of (5R)-5-Methyl-5-phenylimidazolidine-2,4-dione
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Content Type: Validated Experimental Protocol & Mechanistic Guide
Introduction & Analytical Scope
The compound (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (commonly known as (R)-5-methyl-5-phenylhydantoin) is a critical molecule in several analytical domains. It serves as a primary biomarker and metabolite for the fungicide fenamidone[1][2], acts as a core structural scaffold in anticonvulsant pharmacology (analogous to mephenytoin)[3], and is widely utilized as a standard probe for quality assurance testing of chiral stationary phases[4].
The Analytical Challenge: Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge. The imidazolidine-2,4-dione ring contains two highly polar, acidic secondary amine (NH) groups at the N1 and N3 positions. If injected underivatized, these groups engage in severe hydrogen bonding with the silanol groups of the GC column's stationary phase. This results in broad, tailing peaks, thermal degradation in the GC inlet, and a significant loss of quantitative sensitivity[4][5].
The Solution: To achieve robust volatility and thermal stability, the active protons must be replaced via chemical derivatization. Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold-standard approach for hydantoin scaffolds[6].
Mechanistic Insights: The Causality of Silylation
As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. Every component in this derivatization system serves a distinct chemical purpose:
-
Why MSTFA over BSTFA? While both are powerful silylating agents, MSTFA is preferred for low-molecular-weight hydantoins. The primary byproduct of MSTFA is N-methyltrifluoroacetamide, which is highly volatile and elutes well before the derivatized analyte, ensuring the solvent front does not obscure the target peaks[7].
-
The Role of 1% TMCS: The N1 and N3 protons of the hydantoin ring exhibit resonance stabilization and steric hindrance. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor. Without TMCS, the reaction may yield unpredictable ratios of mono-TMS and di-TMS derivatives. TMCS ensures quantitative conversion to the di-TMS form[8].
-
The Role of Pyridine: Pyridine acts as an acid scavenger and a solvent. By neutralizing the reaction environment, it drives the silylation equilibrium forward and prevents the acidic degradation of the newly formed TMS ethers.
Caption: Silylation mechanism converting polar hydantoin NH groups to volatile di-TMS derivatives.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system. By incorporating strict anhydrous controls and internal standards, the workflow inherently flags procedural errors before data acquisition.
Materials & Reagents
-
Analyte Standard: (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (Purity ≥ 98%).
-
Internal Standard (IS): Phenytoin-d10 or 5-(p-methylphenyl)-5-phenylhydantoin (10 µg/mL in methanol).
-
Derivatization Reagent: MSTFA + 1% TMCS (GC Derivatization Grade, sealed ampoules).
-
Solvent: Anhydrous Pyridine (Water ≤ 0.005%).
Step-by-Step Methodology
-
Sample Extraction: Extract the target analyte from the biological or environmental matrix using 1 mL of LC-MS grade ethyl acetate.
-
Internal Standard Addition: Spike the extract with 10 µL of the IS solution. (Self-Validation: The IS will track derivatization efficiency and correct for injection volume variances).
-
Anhydrous Evaporation (Critical Step): Transfer the extract to a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.
-
Scientist Note: Silylating reagents are violently reactive with water. Even trace moisture will hydrolyze MSTFA into hexamethyldisiloxane (HMDSO), quenching the reaction and ruining the sample[8].
-
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Vortex for 10 seconds.
-
Reagent Addition: Add 50 µL of the MSTFA + 1% TMCS reagent. Immediately seal the vial with a PTFE-lined crimp or screw cap to prevent moisture ingress.
-
Thermal Incubation: Incubate the sealed vial in a dry block heater at 70°C for 45 minutes.
-
Scientist Note: 70°C provides the exact kinetic energy required to overcome the steric hindrance at the N1 position of the hydantoin ring.
-
-
Cooling: Remove the vial and allow it to cool to room temperature (approx. 15 minutes) prior to GC-MS injection.
Caption: Workflow for the derivatization and GC-MS analysis of hydantoin derivatives.
Data Presentation & Instrumental Parameters
To ensure maximum spectral integrity, an Ultra-Inert (UI) flow path is highly recommended[9]. The parameters below are optimized for the di-TMS derivative of 5-methyl-5-phenylhydantoin.
Table 1: Optimized GC-MS Parameters
| Parameter | Setting / Specification | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm, 0.25 µm) | 5% Phenyl stationary phase offers optimal selectivity for aromatic hydantoins. |
| Carrier Gas | Helium (Ultra-High Purity, 1.2 mL/min) | Maintains optimal linear velocity for sharp peak shapes. |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation of the TMS ether. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level metabolite detection. |
| Oven Program | 100°C (hold 1 min) ➔ 15°C/min to 300°C (hold 5 min) | Ramps quickly through the solvent front, focusing the high-boiling di-TMS analytes. |
| Transfer Line Temp | 280°C | Prevents cold spots and analyte condensation before the MS source. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard energy for reproducible fragmentation and library matching. |
Table 2: Diagnostic MS Fragments for di-TMS (5R)-5-methyl-5-phenylhydantoin
Molecular Weight (Underivatized): 190.2 g/mol | Molecular Weight (di-TMS): 334.5 g/mol
| m/z Ratio | Fragment Assignment | Diagnostic Significance |
| 334 | [M]⁺ (Molecular Ion) | Confirms successful di-TMS derivatization (addition of two TMS groups). |
| 319 | [M - CH₃]⁺ | Primary diagnostic ion; loss of a methyl radical from the trimethylsilyl group. |
| 257 | [M - C₆H₅]⁺ | Loss of the phenyl ring from the C5 position of the hydantoin core. |
| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | Common rearrangement ion indicating a poly-silylated molecule. |
Quality Control & Troubleshooting
-
Observation of m/z 262 (Mono-TMS Derivative): If the chromatogram shows a peak with an m/z of 262, the derivatization was incomplete. This is almost universally caused by moisture in the sample or degraded TMCS catalyst. Action: Ensure samples are dried completely under N₂ and use a fresh ampoule of MSTFA/TMCS.
-
Chromatographic Tailing: If the di-TMS peak exhibits a tailing factor > 1.5, there are active silanol sites in the GC flow path. Action: Replace the glass inlet liner with a fresh, deactivated, glass-wool-packed liner and trim 10 cm from the front of the GC column.
References
-
Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry Chemosphere, Volume 226, Pages 36-46 (2019) URL:[Link]
-
Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases Biochemical Journal, Volume 331, Pages 1000-1008 URL:[Link]
-
Validation of a GC/MS method for the detection of two quinoline-derived selective androgen receptor modulators in doping control analysis Analytical and Bioanalytical Chemistry, Volume 405, Pages 1685-1695 URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. Ion chromatography coupled with fluorescence/UV detector: A comprehensive review of its applications in pesticides and pharmaceutical drug analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. iris.unito.it [iris.unito.it]
- 7. astrochem.org [astrochem.org]
- 8. scispace.com [scispace.com]
- 9. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 5-Methyl-5-phenylhydantoin Enantiomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic and mechanistic challenges encountered during the chiral separation of 5-methyl-5-phenylhydantoin.
Beyond its role as a therapeutic intermediate, 5-methyl-5-phenylhydantoin serves as the gold-standard quality assurance (QA) probe for evaluating macrocyclic glycopeptide chiral stationary phases (CSPs). This guide synthesizes field-proven methodologies, system optimization strategies, and troubleshooting workflows to ensure your analytical and preparative separations remain robust and reproducible.
Diagnostic Workflows & Methodologies
To establish a self-validating chromatographic system, you must isolate column performance from system-level variables. The following step-by-step methodologies provide a baseline for column qualification and mass spectrometry (MS) translation.
Protocol A: Standard QA Qualification for Teicoplanin CSPs
This protocol verifies the intrinsic enantioselectivity of your teicoplanin-based column using Polar Organic Mode (POM).
-
Mobile Phase Preparation: Utilize 100% HPLC-grade Methanol. Degas thoroughly via ultrasonication or vacuum filtration.
-
Sample Preparation: Dissolve racemic 5-methyl-5-phenylhydantoin standard in methanol to a concentration of 1 mg/mL.
-
System Setup: Set the flow rate to 1.0 mL/min (for a standard 4.6 mm ID column). Set the column oven temperature to 25°C.
-
Detector Configuration: Set UV detection to 254 nm. Ensure the detector sampling rate is set to
20 Hz to accurately capture peak apexes[1]. -
Equilibration: Flush the column with at least 10 column volumes (CV) of the mobile phase until the pressure and UV baseline are completely stable.
-
Injection & Evaluation: Inject 5 µL of the sample. Calculate the resolution (
) between the two enantiomeric peaks. A healthy column should yield .
Protocol B: Method Translation to LC-MS Compatible Conditions
While POM is ideal for UV detection, LC-MS requires volatile ions to facilitate electrospray ionization (ESI). This protocol transitions the separation into Polar Ionic Mode (PIM)[2].
-
Buffer Preparation: Weigh 2.0 g of LC/MS-grade ammonium formate and dissolve it in 1 L of HPLC-grade methanol to create a 0.2% w/v solution[2].
-
Sample Dilution: Dilute the QA sample to 10–50 µg/mL to prevent MS detector saturation and ion suppression.
-
System Equilibration: Transition the system from 100% Methanol to the buffered mobile phase over 15 minutes at 1.0 mL/min.
-
MS Parameters: Set the ESI source to positive mode. Monitor the
or adducts. -
Optimization: Because the teicoplanin glycopeptide is amphoteric, you can fine-tune selectivity by adjusting the apparent pH with trace amounts (0.01%) of formic acid or ammonium hydroxide[3].
Troubleshooting Guide & FAQs
Q1: My resolution (
Q2: I am attempting a sub-minute high-throughput screening (HTS) separation. What detector settings are required to prevent peak distortion? Causality: A sub-minute chiral peak may only be 1–2 seconds wide. If your detector sampling rate is set to the default 1 Hz, you will only capture 1–2 data points across the entire peak. This leads to artificial peak broadening, loss of apparent resolution, and integration failure. A sampling rate well above the Nyquist criterion—ideally between 20 Hz and 100 Hz—is mandatory for ultrafast methods on superficially porous particles (SPP)[4].
Q3: What is the mechanistic difference between separating this compound on native Teicoplanin (TE) versus Teicoplanin Aglycone (TAG)?
Causality: Native teicoplanin contains pendent carbohydrate moieties attached to its aglycone "basket." While these sugars provide additional hydrogen-bonding sites for some analytes, they can sterically hinder access to the main inclusion cavity. Teicoplanin Aglycone (TAG) has these carbohydrates removed. For 5-methyl-5-phenylhydantoin, the bulky phenyl ring requires deep inclusion into the aglycone cavity for optimal
Q4: We do not have macrocyclic glycopeptide columns. Can this be resolved on standard polysaccharide phases?
Causality: Yes. While teicoplanin is the standard, generic polysaccharide phases utilizing cellulose tris-(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiral-OM, Chiralcel OD) are highly effective[6]. Retention and recognition on these phases are driven by non-specific interactions, including
Quantitative Data Summaries
Table 1: Impact of Extra-Column Parameters on 5-Methyl-5-phenylhydantoin Separation Efficiency (Data adapted from Wahab et al.[1])
| Parameter Changed | Value | Plate Count ( | Resolution ( | Impact Severity |
| Tubing Internal Diameter | 130 µm | 3,900 | 3.0 | Baseline (Optimal) |
| Tubing Internal Diameter | 254 µm | 1,800 | 2.3 | High (50% loss in efficiency) |
| Detector Sampling Rate | 100 Hz | Optimal | > 2.5 | Baseline (Optimal) |
| Detector Sampling Rate | < 5 Hz | Broadened | < 2.0 | High (Loss of integration accuracy) |
Table 2: Chiral Stationary Phase (CSP) Selection Matrix for 5-Methyl-5-phenylhydantoin
| CSP Type | Chiral Selector | Primary Separation Mode | Enantioselectivity ( | Reference |
| Macrocyclic Glycopeptide | Native Teicoplanin (TE) | Polar Organic (100% MeOH) | High | |
| Macrocyclic Glycopeptide | Teicoplanin Aglycone (TAG) | Polar Organic (100% MeOH) | Very High | [5] |
| Polysaccharide | Cellulose tris-(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA) | High | [6] |
| Polysaccharide | Amylose tris-(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA) | Moderate |
Visualizations
Troubleshooting workflow for resolving enantiomeric separation failures.
Multimodal chiral recognition mechanism of 5-methyl-5-phenylhydantoin on teicoplanin.
References
-
[6] Exsil Chiral Application Guide. imChem / Fresh Bioscience. [Link]
-
Chiral Columns Made by Dr. Maisch. Obrnuta faza. [Link]
-
[5] Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI Molecules.[Link]
-
[2] Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent Technologies.[Link]
-
[3] Application Finder: Chiral Separations. Agilent Technologies.[Link]
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. jascoinc.com [jascoinc.com]
- 5. Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase [mdpi.com]
- 6. freshbioscience.com [freshbioscience.com]
Technical Support Center: Optimizing Asymmetric Synthesis of (R)-5-methyl-5-phenylhydantoin
Welcome to the technical support center for the asymmetric synthesis of (R)-5-methyl-5-phenylhydantoin. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging but crucial synthesis. Hydantoin scaffolds are pivotal in pharmaceuticals, and achieving high enantiopurity is often paramount for efficacy and safety.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Overview of Asymmetric Strategies
The synthesis of chiral 5,5-disubstituted hydantoins like (R)-5-methyl-5-phenylhydantoin presents a significant challenge. While classical methods like the Bucherer-Bergs reaction are effective for producing racemic mixtures from a ketone (acetophenone), ammonium carbonate, and a cyanide source, they do not provide enantiocontrol.[2][3][4]
Modern asymmetric strategies are required to directly synthesize the desired (R)-enantiomer with high yield and enantiomeric excess (ee). The most prominent and effective methods include:
-
Asymmetric Hydrogenation of a Prochiral Alkene: This is one of the most direct and powerful methods. It involves synthesizing a prochiral 5-methylene-5-phenylhydantoin precursor and then performing a stereoselective hydrogenation using a chiral transition metal catalyst (e.g., Iridium, Rhodium, or Palladium complexes).[5][6][7]
-
Palladium-Catalyzed Aza-Heck Cyclization: A newer, elegant method that constructs the chiral quaternary center and the hydantoin ring with high enantioselectivity.[8]
-
Chiral Auxiliary-Mediated Synthesis: This approach involves attaching a chiral auxiliary to the hydantoin precursor, directing a diastereoselective reaction, and then cleaving the auxiliary. While effective, it adds steps to the overall sequence.
This guide will focus primarily on the asymmetric hydrogenation approach due to its efficiency and the wealth of available catalytic systems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Q1.1: My reaction is yielding very little or no final (R)-5-methyl-5-phenylhydantoin product. What are the likely causes?
A1.1: Low yield can stem from multiple factors, from reagent quality to reaction conditions. Systematically evaluate the following:
-
Precursor Synthesis & Purity: The quality of your starting material, the prochiral 5-methylene-5-phenylhydantoin, is critical. Ensure it has been properly synthesized, purified (e.g., via recrystallization), and characterized (NMR, MS) before proceeding to the asymmetric hydrogenation step. Impurities can poison the catalyst.
-
Catalyst Activity & Handling:
-
Source and Age: Use a fresh, reputable source for your chiral ligand and metal precursor (e.g., [Ir(COD)Cl]₂). Catalysts can degrade over time, especially if not stored under an inert atmosphere.
-
Activation: Some catalysts require an activation step. Ensure you are following the correct procedure for generating the active catalytic species.
-
Atmosphere: Asymmetric hydrogenations are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Some catalytic systems are highly sensitive to H₂ pressure. Too low, and the reaction may be sluggish; too high, and it could affect selectivity or lead to side reactions. Typical pressures range from 10 to 60 atm.[5]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or a decrease in enantioselectivity. An initial temperature of 40-60°C is a common starting point.[5]
-
Issue 2: Poor Enantioselectivity (Low % ee)
Q2.1: I have a good chemical yield, but the enantiomeric excess (% ee) of the (R)-isomer is unacceptably low. How can I improve it?
A2.1: Low enantioselectivity points directly to issues with the chiral environment of the catalytic cycle.
-
Choice of Ligand: This is the most critical factor. The structure of the chiral phosphine ligand (e.g., BINAP, BiphPHOX, f-spiroPhos) complexed to the metal center dictates the facial selectivity of hydrogen addition.[5][6][7] If one ligand provides poor results, screening a small library of different ligand families is the most effective strategy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, therefore, its selectivity. Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to improve both conversion and enantioselectivity in some hydantoin hydrogenations.[5] Other common solvents to screen include methanol, dichloromethane (DCM), and toluene.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. This typically comes at the cost of a longer reaction time.
-
Additives: The addition of a co-catalyst or additive can be crucial. For example, in some Pd-catalyzed hydrogenations of hydantoin derivatives, a chiral Brønsted acid additive was found to be essential for achieving high enantioselectivity.[5]
Issue 3: Incomplete Conversion or Stalled Reaction
Q3.1: My reaction starts but appears to stall before reaching full conversion, even after an extended time. What's happening?
A3.1: A stalled reaction is often a sign of catalyst deactivation or inhibition.
-
Catalyst Poisoning: The catalyst can be "poisoned" by impurities in the substrate, solvent, or hydrogen gas. Common poisons for transition metal catalysts include sulfur, and oxygen. Re-purifying your substrate and using high-purity, degassed solvents is essential.
-
Catalyst Loading: While a low catalyst loading is desirable for cost-efficiency, it may not be sufficient for the reaction to go to completion, especially if minor impurities are present. Try incrementally increasing the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%).
-
Product Inhibition: In some cases, the product itself can coordinate to the metal center more strongly than the substrate, inhibiting catalyst turnover. This is less common but can be diagnosed by monitoring the reaction rate over time. If the rate drops off dramatically at higher conversions, product inhibition may be a factor.
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the enantiomeric excess (% ee) of my product? A1: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns like Chiralcel® OD and Chiralpak® AD are excellent starting points for hydantoin derivatives.[9][10] You will need to develop a method using a mobile phase (typically a mixture of hexane and isopropanol) that provides baseline separation of the (R) and (S) enantiomers. The % ee is then calculated from the integrated peak areas of the two enantiomers.[11]
Q2: What are the critical safety precautions for this synthesis? A2: Two primary hazards exist:
-
High-Pressure Hydrogen: Asymmetric hydrogenation is performed in a pressure vessel (autoclave). Ensure the equipment is properly rated, maintained, and that you are fully trained in its operation. Always leak-test the system before heating.
-
Cyanide Precursors: If you are synthesizing your prochiral starting material via a Bucherer-Bergs or related reaction, you will be handling highly toxic cyanide salts (e.g., KCN, NaCN).[4] All work with cyanides must be performed in a certified chemical fume hood, and a cyanide-specific emergency response plan (including an antidote like a Cyanokit®) must be in place. Acidification of cyanide-containing waste will generate lethal hydrogen cyanide (HCN) gas.
Q3: Can I use a different method besides asymmetric hydrogenation? A3: Yes. As mentioned, methods like the enantioselective Urech hydantoin synthesis or Pd-catalyzed aza-Heck cyclizations are powerful alternatives.[8][12] Recently, chiral phosphoric acid-catalyzed condensations have also emerged as a promising, single-step route to enantioenriched hydantoins from achiral precursors.[13][14] The best method depends on available starting materials, equipment, and scalability requirements.
Visualization & Workflow
General Experimental Workflow
The diagram below outlines the typical sequence for synthesizing (R)-5-methyl-5-phenylhydantoin via asymmetric hydrogenation.
Caption: A logical troubleshooting flow for optimizing the asymmetric synthesis.
Protocols & Data
Protocol 1: Asymmetric Hydrogenation of 5-Methylene-5-phenylhydantoin
This protocol is a representative example based on established methods for similar substrates and requires optimization for this specific molecule. [5][6]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the metal precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., (R)-BiphPHOX, 1.1 mol%) to a dry Schlenk flask. Add degassed, anhydrous DCM and stir for 30 minutes at room temperature to form the pre-catalyst.
-
Reaction Setup: To a glass liner for a high-pressure autoclave, add the 5-methylene-5-phenylhydantoin substrate (1.0 equiv) and a magnetic stir bar.
-
Catalyst Transfer: Transfer the pre-catalyst solution to the autoclave liner via cannula. Rinse the Schlenk flask with additional degassed solvent (e.g., TFE) and add to the liner to ensure complete transfer.
-
Reaction Execution: Seal the autoclave. Purge the vessel 3-5 times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 50 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 50°C).
-
Monitoring & Work-up: Monitor the reaction by taking aliquots (after safely venting and re-purging) and analyzing by TLC or ¹H NMR. Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Isolation: Concentrate the crude reaction mixture under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Protocol 2: Chiral HPLC Analysis
-
Column: Chiralpak AD-H or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample and integrate the areas of the two enantiomer peaks. The (S)-enantiomer (from a racemic standard) will typically have a different retention time than the desired (R)-enantiomer.
Table 1: Influence of Reaction Parameters on Outcome
| Parameter | Typical Range | Effect on Yield | Effect on Enantioselectivity (% ee) | Key Considerations |
| Catalyst Loading | 0.1 - 2.0 mol% | Increasing loading generally increases yield and rate. | Can sometimes have a minor effect. | Balance between cost and reaction efficiency. |
| Temperature | 25°C - 80°C | Higher temperature increases rate, but may cause catalyst decomposition above an optimal point. | Generally, lower temperature leads to higher % ee. | An optimal balance between rate and selectivity must be found. |
| H₂ Pressure | 10 - 60 atm | Higher pressure typically increases reaction rate. | Effect is system-dependent; can be significant. [5] | Must be within the safe operating limits of the reactor. |
| Solvent | TFE, DCM, MeOH | Can significantly impact catalyst solubility and stability. | Highly influential; solvent can coordinate to the metal and affect the chiral environment. [5] | Must be anhydrous and degassed. |
References
-
Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science (RSC Publishing). [13][14]2. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Semantic Scholar. [1]3. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed. [15]4. Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. Tetrahedron Letters. [5]5. Bucherer–Bergs reaction. Wikipedia. [2]6. Enantioselective catalytic Urech hydantoin synthesis. RSC Publishing. 7. State-of-the-art methods for the asymmetric synthesis of hydantoins. ResearchGate. 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [3]11. Asymmetric synthesis of chiral hydantoin and thiazolidinedione derivatives. ResearchGate. [6]13. Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. ACS Publications. [7]16. Bucherer-Bergs Reaction. Alfa Chemistry. [4]18. Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. BenchChem. [16]19. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC. [11]20. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Pharmaceutical and Biomedical Analysis. [9]21. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. PubMed. [10]30. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. PMC.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01656K [pubs.rsc.org]
- 15. Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating Peak Tailing in the HPLC Analysis of (R)-Nirvanol: A Technical Support Guide
Welcome to the technical support center for resolving common chromatographic challenges encountered during the HPLC analysis of (R)-Nirvanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded solutions to the pervasive issue of peak tailing. By understanding the underlying chemical interactions and systematically applying the troubleshooting strategies outlined below, you can achieve symmetrical, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in my (R)-Nirvanol analysis?
A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian distribution.[2][3] Peak tailing is problematic because it can compromise the accuracy and precision of your analysis by making it difficult to determine the exact peak start, apex, and end. This can lead to inaccurate integration and, consequently, erroneous quantification of (R)-Nirvanol. Furthermore, severe tailing can decrease resolution between closely eluting peaks.[4]
The primary measure of peak shape is the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For many assays, a tailing factor greater than 1.5 is considered unacceptable, although some methods may allow for values up to 2.0.[5]
Q2: I'm observing significant peak tailing for (R)-Nirvanol. What are the most likely causes?
A2: The most common cause of peak tailing for a compound like (R)-Nirvanol, which contains a hydantoin ring system with secondary amine-like character, is secondary interactions with the stationary phase.[5][6] Specifically, the interaction between the basic sites on the (R)-Nirvanol molecule and acidic residual silanol groups on the surface of silica-based reversed-phase columns is a primary culprit.[1][2][5][7]
These silanol groups (Si-OH) can exist in an ionized state (Si-O⁻) at mobile phase pH values above approximately 3.[2][5] The positively charged (protonated) (R)-Nirvanol molecules can then undergo strong ionic interactions with these negatively charged silanol sites. This creates a secondary, and stronger, retention mechanism in addition to the desired hydrophobic interactions, leading to delayed elution of a portion of the analyte molecules and resulting in a tailing peak.[4][5]
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2][8]
-
Column Contamination or Degradation: A blocked frit or a void at the head of the column can distort peak shape.[5]
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic workflow to diagnose and resolve peak tailing issues with (R)-Nirvanol.
Step 1: Evaluate and Optimize Mobile Phase pH
The pH of the mobile phase is a critical parameter that influences the ionization state of both the analyte and the stationary phase.[9][10][11]
Why it's important: By controlling the pH, you can suppress the ionization of either the silanol groups or the analyte to minimize unwanted secondary interactions.
Experimental Protocol:
-
Low pH Approach (Recommended):
-
Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the residual silanol groups on the silica surface will be fully protonated (Si-OH), preventing ionic interactions with the analyte.[4][5]
-
Start with a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Inject your (R)-Nirvanol standard and observe the peak shape.
-
-
High pH Approach:
-
Alternatively, using a high pH mobile phase (e.g., pH 8-10) can also be effective. At high pH, the analyte will be in its neutral form, reducing interactions with the now fully deprotonated silanol groups. However, this requires a pH-stable column, such as a hybrid-silica or polymer-based column, as traditional silica columns can dissolve at high pH.[12]
-
Data Presentation:
| Mobile Phase pH | Tailing Factor (As) for (R)-Nirvanol | Rationale |
| 7.0 (Unbuffered) | > 2.0 | At neutral pH, silanol groups are partially ionized, leading to strong secondary interactions with the basic analyte. |
| 3.0 (0.1% Formic Acid) | 1.2 - 1.5 | Silanol ionization is suppressed, significantly reducing peak tailing.[5] |
| 9.0 (Ammonium Bicarbonate on a hybrid column) | 1.1 - 1.4 | Analyte is neutral, minimizing ionic interactions with the deprotonated silanol surface. |
Step 2: Employ Mobile Phase Additives
Mobile phase additives can be used to further mitigate peak tailing.
Why it's important: These additives act as "silanol blockers" by competing with the analyte for interaction with the active sites on the stationary phase.[13]
Experimental Protocol:
-
Amine Additives:
-
For separations at mid-range pH where silanol interactions are still problematic, consider adding a small concentration of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1-0.5%).[13][14][15]
-
These small, basic molecules will preferentially interact with the acidic silanol groups, effectively "masking" them from the (R)-Nirvanol molecules.[13]
-
-
Buffer Concentration:
-
Ensure your mobile phase is adequately buffered. A higher buffer concentration (e.g., 20-50 mM) can sometimes help to improve peak shape by maintaining a consistent pH environment throughout the column and minimizing on-column pH shifts.[4]
-
Mandatory Visualization:
Caption: A logical workflow for troubleshooting peak tailing.
Step 3: Select an Appropriate HPLC Column
Not all C18 columns are created equal. The choice of column can have a significant impact on peak shape for basic compounds.
Why it's important: Modern columns are designed to minimize silanol interactions through various surface modification techniques.
Column Selection Guide:
-
High-Purity, End-Capped Columns: Opt for columns packed with high-purity silica where the residual silanol groups have been "end-capped." End-capping is a process where the unreacted silanol groups are chemically bonded with a small silylating agent, making them less accessible for interaction with basic analytes.[2][5][16]
-
Polar-Embedded Columns: These columns have a polar functional group embedded within the C18 chain. This polar group helps to shield the residual silanol groups from the analyte, leading to improved peak shape for basic compounds.[2]
-
Hybrid Silica Columns: Columns with a hybrid particle technology (organic/inorganic) often exhibit better pH stability and reduced silanol activity compared to traditional silica-based columns.[4]
Step 4: Rule Out Other System and Method Issues
If peak tailing persists after optimizing the mobile phase and column chemistry, consider the following:
Troubleshooting Checklist:
-
Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column.[6]
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Use pre-cut, low-volume tubing where possible.[2][8]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column. A blocked inlet frit can also cause peak distortion.[5]
-
Sample Solvent Effects: Whenever possible, dissolve your (R)-Nirvanol standard and samples in the initial mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[8]
Mandatory Visualization:
Caption: Common causes of HPLC peak tailing.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of (R)-Nirvanol, leading to more accurate and reliable results.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
- Sigma-Aldrich. (n.d.). (R)-(-)-Nirvanol.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Sigma-Aldrich. (n.d.). (R)-(-)-Nirvanol 65567-32-0.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- National Center for Biotechnology Information. (n.d.). (+)-Nirvanol. PubChem.
- Wikipedia. (n.d.). Nirvanol.
- J-GLOBAL. (n.d.). Nirvanol.
- Cayman Chemical. (n.d.). Nirvanol (rac-N-Desmethyl Mephenytoin, NSC 150466, NSC 33388, Phenylethylhydantoin, CAS Number: 631-07-2).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
- University of Leeds. (n.d.). HPLC solvents and mobile phase additives.
- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Element. (n.d.). HPLC Column Selection.
- Molecules. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- Sigma-Aldrich. (n.d.). (S)-(+)-Nirvanol 65567-34-2.
- Sigma-Aldrich. (n.d.). (R)-(-)-Nirvanol 65567-32-0.
- MavMatrix. (n.d.). An Investigation of Peak Shape Models in Chiral Separations.
- Daicel Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Phenomenex. (n.d.). The Chiral Notebook.
- MedchemExpress.com. (n.d.). Nirvanol (Ethylphenylhydantoin).
- Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Cogent, Microsolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
- LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromanik.co.jp [chromanik.co.jp]
- 8. hawachhplccolumn.com [hawachhplccolumn.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. waters.com [waters.com]
- 13. welch-us.com [welch-us.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shodexhplc.com [shodexhplc.com]
Technical Support Center: (R)-5-methyl-5-phenylhydantoin Formulation & Solubility
Welcome to the Advanced Formulation Support Center. (R)-5-methyl-5-phenylhydantoin is a chiral hydantoin derivative critical in neurological research and medicinal chemistry. However, its high crystal lattice energy and the lipophilicity of its phenyl substituent create significant thermodynamic barriers to aqueous solvation.
This guide provides field-proven, self-validating strategies to overcome these solubility barriers without compromising the integrity of your biological assays.
Diagnostic Workflow: Overcoming the Solubility Barrier
When introducing (R)-5-methyl-5-phenylhydantoin into aqueous media, the thermodynamic penalty of hydrating its hydrophobic surface area forces the molecules to rapidly self-associate, leading to nucleation and precipitation. Use the logical workflow below to determine the optimal solubilization strategy for your specific assay constraints.
Troubleshooting workflow for (R)-5-methyl-5-phenylhydantoin precipitation.
Troubleshooting FAQs
Q1: Why does the compound "crash out" when I dilute my DMSO stock into PBS?
The Causality: This is a classic case of "solvent-shift nucleation." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the hydantoin instantly exceeds its aqueous solubility threshold (supersaturation), and the thermodynamic driving force for crystallization overtakes the solvation energy, causing immediate precipitation. The Solution: You must alter the kinetics of the dilution. By pre-warming the buffer and employing a "step-down" dilution with high-shear mixing, you prevent the formation of localized high-concentration microenvironments.
Q2: My cellular assay cannot tolerate >0.5% DMSO. How can I achieve a 100 µM working concentration in a completely aqueous system?
The Causality: To achieve solvent-free solubilization, you must mask the hydrophobic surface area of the molecule from the water. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) achieves this via host-guest encapsulation. The lipophilic phenyl ring of the hydantoin spontaneously enters the hydrophobic cavity of the cyclodextrin, replacing unfavorable water-hydrophobe interactions with favorable van der Waals forces, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[1]. The Solution: Formulate an inclusion complex using HP-β-CD. Because this relies on dynamic equilibrium, the complex will readily dissociate at the lipophilic target site (e.g., cell membranes) to deliver the free drug.
Mechanism of HP-β-CD inclusion complexation for solubility enhancement.
Q3: Since it is an acidic drug, can I just increase the buffer pH to dissolve it?
The Causality: Yes, but with strict limitations. The predicted pKa of the N3 proton on the hydantoin ring is approximately 8.60[2]. Raising the pH above 8.6 deprotonates the ring, exponentially increasing aqueous solubility via ion-dipole interactions. However, hydantoin rings are highly susceptible to base-catalyzed hydrolysis at elevated pH. Prolonged exposure to alkaline conditions will irreversibly cleave the ring, yielding an inactive hydantoic acid derivative[3]. The Solution: Only use pH adjustment (e.g., pH 9.0–9.5) for immediate, short-term assays (< 2 hours), and always validate compound integrity.
Validated Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to your biological assay without passing the validation step.
Protocol A: Step-Down Co-Solvent Dilution
Use this when your assay tolerates up to 1% DMSO.
-
Stock Preparation: Dissolve (R)-5-methyl-5-phenylhydantoin in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature water-induced nucleation inside the stock vial.
-
Thermal Priming: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. This temporarily increases the kinetic solubility threshold during the critical mixing phase.
-
High-Shear Addition: Place the warmed buffer on a vortex mixer at 1000 RPM. Add the DMSO stock dropwise directly into the center of the vortex. Never add buffer to the DMSO.
-
Self-Validation (Centrifugation Check): Centrifuge the final solution at 10,000 x g for 10 minutes.
-
Pass: No visible pellet. Supernatant UV-Vis absorbance matches expected Beer-Lambert calculations.
-
Fail: A microscopic white pellet forms. You have created a colloidal suspension, not a true solution. Proceed to Protocol B.
-
Protocol B: HP-β-CD Inclusion Complex Preparation
Use this for in vivo dosing, sensitive cell lines, or high-concentration requirements.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or PBS.
-
Excess Addition: Add solid (R)-5-methyl-5-phenylhydantoin in excess (e.g., 5 mg/mL) directly to the HP-β-CD solution.
-
Equilibration: Stir the suspension continuously at room temperature for 48 hours. Causality: Complexation is a non-covalent, diffusion-driven process. 48 hours is required to reach true thermodynamic equilibrium and establish an A-type phase-solubility profile[4].
-
Self-Validation (Filtration & LC-MS): Filter the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed drug. Analyze the filtrate via HPLC to quantify the exact concentration of the solubilized complex.
Quantitative Solubility Data
The following table summarizes the expected solubility limits of (R)-5-methyl-5-phenylhydantoin across different vehicle systems to guide your formulation choices.
| Solvent System | pH | Approx. Solubility Limit (mg/mL) | Application Suitability |
| Aqueous Buffer (PBS) | 7.4 | < 0.05 | None (Rapid precipitation) |
| Aqueous Buffer (Carbonate) | 9.5 | ~ 0.50 | Short-term biochemical assays (High hydrolysis risk) |
| 1% DMSO in PBS | 7.4 | ~ 0.10 | Standard in vitro screening |
| 10% HP-β-CD (aq) | 7.4 | ~ 2.50 | In vivo dosing / Sensitive cell cultures |
| 20% HP-β-CD (aq) | 7.4 | ~ 5.20 | High-dose toxicology studies |
References
- ChemicalBook. "6843-49-8 CAS MSDS (5-METHYL-5-PHENYLHYDANTOIN ...)". ChemicalBook.
- BenchChem. "Enhancing the solubility and stability of Hydantocidin formulations". BenchChem Tech Support.
- PMC / NIH. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". National Institutes of Health.
- ResearchGate. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes". ResearchGate.
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6843-49-8 CAS MSDS (5-METHYL-5-PHENYLHYDANTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Temperature for (5R)-Hydantoin Chiral Chromatography
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of chiral method development. The enantioseparation of 5-substituted hydantoins—critical intermediates in pharmaceutical synthesis—on polysaccharide-based chiral stationary phases (CSPs) is highly sensitive to column temperature.
Temperature optimization is not merely about adjusting a thermostat; it fundamentally alters the thermodynamic equilibrium and kinetic mass transfer of the transient diastereomeric complexes formed between the hydantoin and the chiral selector[1]. This guide provides an authoritative, self-validating framework for troubleshooting and optimizing temperature in your chiral workflows.
Section 1: The Thermodynamics of Hydantoin Enantioseparation
Understanding the causality behind temperature effects is critical for logical method development. The enantioselectivity (
For hydantoins, the interaction with carbamate- or benzoate-derivatized polysaccharides (e.g., Chiralpak AD, Chiralcel OD) involves hydrogen bonding (via the hydantoin NH and C=O),
-
Enthalpy-Driven Separations (
) : Lowering the temperature increases . The enthalpic interactions dominate the chiral recognition. -
Entropy-Driven Separations (
) : Increasing the temperature increases . This occurs when solvent displacement or conformational changes in the CSP backbone provide an entropic advantage[3]. -
Temperature-Induced Elution Order Reversal : At the isoenantioselective temperature (
), (co-elution). Crossing this temperature reverses the elution order of the (5R) and (5S) enantiomers[1][4].
Thermodynamic workflow for determining enthalpy vs. entropy-driven hydantoin enantioseparation.
Section 2: Step-by-Step Methodology: Temperature Optimization Workflow
To establish a self-validating protocol, do not guess the optimal temperature. Follow this systematic van 't Hoff screening method to empirically derive the best conditions for your specific (5R)-hydantoin derivative.
Protocol: Thermodynamic Screening of (5R)-Hydantoins
-
Column Preparation : Equilibrate the chosen CSP (e.g., Chiralpak AD-H or Chiralcel OD-H) with the mobile phase (e.g., n-Hexane/2-PrOH 90:10 v/v) at a baseline flow rate of 1.0 mL/min[1].
-
Temperature Range Selection : Program the column compartment thermostat to screen temperatures from 10 °C to 40 °C in 5 °C increments.
-
Thermal Equilibration : Allow at least 15 minutes of thermal equilibration at each new temperature setpoint before injection to prevent thermal gradients within the column bed.
-
Data Acquisition : Inject the racemic hydantoin mixture (20 µL) at each temperature. Record the retention times of the first (
) and second ( ) eluting enantiomers, and the void time ( ). -
Calculate Thermodynamic Parameters :
-
Calculate retention factors:
and . -
Calculate selectivity:
.
-
-
Van 't Hoff Plotting : Plot
versus (where is in Kelvin). -
Optimization Decision :
-
Extract
from the slope. -
Select the temperature that maximizes Resolution (
) while maintaining an acceptable system backpressure and analysis time[5].
-
Section 3: Troubleshooting Guide & FAQs
Q1: I lowered the column temperature to 10 °C hoping to increase enantioselectivity (
Q2: My (5R)- and (5S)-hydantoin peaks co-elute perfectly at 25 °C (
Q3: How does column temperature affect the polysaccharide CSP itself during hydantoin analysis? Causality & Solution : Polysaccharide-based CSPs (like amylose tris(3,5-dimethylphenylcarbamate)) are not rigid structures. Temperature changes can induce subtle conformational shifts in the polymer backbone or alter the steric environment of the chiral cavities[2][3]. High temperatures can increase the flexibility of the polymer, sometimes allowing the (5R)-hydantoin to access deeper binding sites, which can unexpectedly shift the separation mechanism from enthalpy-driven to entropy-driven. Actionable Step: Keep temperature variations strictly controlled. If utilizing immobilized CSPs (e.g., Chiralpak IA/IB), you have a wider safe temperature range compared to coated CSPs, but thermal stability of the polymer conformation must still be respected.
Troubleshooting logic for resolving poor chiral resolution based on peak shape and thermodynamics.
Section 4: Quantitative Data Summary
To assist in predictive method development, the following table summarizes typical temperature-dependent chromatographic behaviors observed for 3,5-disubstituted hydantoins on standard polysaccharide CSPs[1][2].
| Temperature (°C) | Mobile Phase Viscosity | Mass Transfer Kinetics | Typical Selectivity ( | Typical Efficiency ( | Resulting Resolution ( |
| 10 °C | High | Slow | Highest (>2.0) | Low (<3,000) | Moderate (Broad peaks) |
| 20 °C | Moderate | Moderate | High (1.5 - 1.8) | Moderate (~5,000) | Optimal (>1.5, baseline) |
| 30 °C | Low | Fast | Moderate (1.2 - 1.4) | High (>8,000) | Moderate (Sharp but close) |
| 40 °C | Very Low | Very Fast | Lowest (~1.0 - 1.1) | Very High (>10,000) | Poor (Co-elution risk) |
*Assumes standard enthalpy-driven separation (
References
-
Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. SciSpace. [Link]
-
Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. UCL. [Link]
-
Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Journal of the Chemical Society of Pakistan. [Link]
-
Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. preprints.org [preprints.org]
- 4. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Ch… [ouci.dntb.gov.ua]
- 5. DSpace at My University: Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid [repository.pastic.gov.pk]
reducing baseline noise in MS detection of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Welcome to the technical support guide for the mass spectrometry (MS) detection of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (C₁₀H₁₀N₂O₂, MW: 190.20 g/mol ).[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high baseline noise during LC-MS analysis of this compound.
Our approach is structured as a series of frequently asked questions (FAQs). Each answer provides not only a solution but also an expert explanation of the underlying principles, ensuring you can effectively diagnose and resolve issues in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm observing high baseline noise across my entire chromatogram, even in blank injections. What are the most common culprits?
High baseline noise that is independent of a sample injection typically points to systemic contamination or issues with the LC-MS system itself.[5] The problem can usually be traced to one of three areas: the mobile phase, the LC system hardware, or the MS detector.
A systematic approach is crucial for diagnosis. The first step is to isolate the source of the noise.
Troubleshooting Workflow for Systemic Baseline Noise
Caption: A logical workflow for isolating the source of high baseline noise.
Q2: My noise seems to be coming from the LC system. How should I prepare my mobile phase to minimize background for analyzing (5R)-5-methyl-5-phenylimidazolidine-2,4-dione?
The mobile phase is one of the most common sources of baseline noise.[6] Contaminants, dissolved gases, or improper formulation can all contribute to a high and unstable baseline.[5][7] For a compound like 5-methyl-5-phenylhydantoin, which is moderately polar, a standard reversed-phase method is appropriate.[8]
Protocol: Preparing High-Purity Mobile Phase
-
Solvent Selection: Use only the highest purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol).[9][10][11] These solvents are micro-filtered and tested for low levels of metallic and organic contaminants that cause background ions.[12]
-
Glassware: Use only dedicated, scrupulously clean borosilicate glassware.[13] Never use a dishwasher, as detergents can leave residues that cause ion suppression or adduct formation.[9][14] Before use, rinse each bottle three times with the final mobile phase solvent.[13]
-
Additives: For positive-ion electrospray ionization (ESI+), which is suitable for this analyte, use a volatile acid modifier like formic acid. Start with a low concentration (e.g., 0.1% v/v).[15] Use single-use ampules of LC-MS grade additives to prevent contamination from repeated use of a larger bottle.[13] Avoid non-volatile buffers like phosphates, which will precipitate in and contaminate the MS source.[9][16]
-
Mixing & Degassing: Prepare mobile phases fresh daily. If mixing aqueous and organic phases, measure components separately before combining to ensure accurate composition.[11] Ensure the mobile phase is thoroughly degassed using an inline degasser or sonication to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[6][7][17]
| Parameter | Recommendation | Rationale |
| Solvent Grade | LC-MS Grade or better | Minimizes organic/particulate contamination and background ions.[12] |
| Water Source | 18.2 MΩ·cm, freshly dispensed | Ensures minimal ionic and organic contamination. |
| Additives | 0.1% Formic Acid (LC-MS Grade) | Provides protons for efficient ESI+ ionization and is volatile.[15] |
| Glassware Prep | Manual wash, triple rinse with solvent | Avoids detergent residues that cause adducts and suppress signal.[9][13] |
| Degassing | Inline vacuum degasser | Prevents bubble formation in the pump and detector, which causes noise.[6][7] |
Q3: I've confirmed my mobile phase is clean, but the noise persists. Could my LC column be the issue?
Yes, the analytical column can be a significant source of noise, primarily through a phenomenon known as "column bleed."[18] Column bleed is the degradation of the stationary phase, which then leaches into the mobile phase and is detected by the MS, causing a rising baseline, especially during a gradient.[18]
How to Diagnose and Mitigate Column Bleed:
-
Run a Blank Gradient Without the Column: Replace the column with a zero-dead-volume union and run your analytical gradient. If the baseline noise significantly decreases or flattens, the column is the likely source of the bleed.[6][18]
-
Causes of Bleed: Column bleed can be caused by using a mobile phase with an inappropriate pH (too high or too low for the stationary phase), excessive temperature, or physical degradation of the column bed.[19][20]
-
Solution:
-
Ensure your mobile phase pH is within the column manufacturer's recommended range.
-
Use a guard column to protect the analytical column from contaminants in the sample that might degrade the stationary phase.[5]
-
If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Q4: The noise appears to originate from the mass spectrometer itself. What are the optimal ESI source settings for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, and how can I clean the source?
If noise is present even when no flow is being introduced from the LC, the issue lies within the MS. This is often due to a contaminated ion source.[5] Residues from mobile phase additives, salts, and non-volatile sample matrix components can build up on the source components (e.g., capillary, orifice, lenses), leading to high background and reduced sensitivity.[5][16]
Analyte Ionization: (5R)-5-methyl-5-phenylimidazolidine-2,4-dione has two amide protons and carbonyl oxygens, making it amenable to positive ion ESI. The expected primary ion would be the protonated molecule, [M+H]⁺, at m/z 191.08.[1]
Recommended Starting ESI Parameters (Typical Values):
| Parameter | Setting | Purpose & Impact on Noise |
| Capillary Voltage | 3.0 - 4.5 kV | Drives the electrospray process. Excessively high voltage can cause discharge and increase electronic noise. |
| Gas Temperature | 300 - 350 °C | Aids in desolvation of droplets. If too low, solvent clusters can form, increasing chemical noise. |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation. Insufficient flow leads to poor desolvation and higher noise. |
| Nebulizer Pressure | 35 - 50 psi | Forms the aerosol. Unstable pressure can lead to an erratic spray and noisy signal. |
Protocol: Basic Ion Source Cleaning
Always follow your specific instrument manufacturer's guidelines and safety protocols. Wear powder-free nitrile gloves throughout the procedure to avoid contamination.[21]
-
Venting the System: Safely vent the mass spectrometer and turn off all power. Allow the source to cool completely.[22]
-
Disassembly: Carefully remove the ion source housing and disassemble the front-end components like the capillary, skimmer, or orifice plate. Place parts on a clean, lint-free surface.[22]
-
Cleaning:
-
Prepare a solution of 50:50 LC-MS grade methanol/water.[23]
-
Using foam-tipped swabs or lint-free cloths lightly wetted with the solution, gently wipe the surfaces of the components.[23] For stubborn deposits, sonication in the cleaning solution may be required.
-
Never use abrasive materials on coated optics or delicate parts.[24]
-
-
Rinsing & Drying: Rinse the cleaned parts thoroughly with LC-MS grade methanol and allow them to air dry completely, or use a gentle stream of high-purity nitrogen.[23]
-
Reassembly: Carefully reassemble the source, ensuring all components are correctly aligned. Pump down the system and allow it to stabilize before re-evaluating the baseline.
Visualizing Contamination Pathways
Caption: Potential sources of noise introduction from the LC to the MS detector.
Q5: I see specific, repeating peaks in my baseline (chemical noise). How can I identify and eliminate them?
Chemical noise refers to discrete m/z signals in the background spectrum that are not related to your analyte.[25] These are often ubiquitous contaminants from the lab environment or system components.[12][26]
Common Contaminants and Their Sources:
| Contaminant Class | Common Ions (ESI+) | Likely Source | Mitigation Strategy |
| Plasticizers | Phthalates (e.g., m/z 149, 391) | Plastic tubing, solvent bottle caps, parafilm, sample vials. | Use high-purity, low-leachable labware. Avoid storing solvents in plastic containers. |
| Slip Agents | Erucamide (m/z 338), Oleamide (m/z 282) | Polypropylene tubes, pipette tips. | Pre-rinse all plasticware with mobile phase or a strong solvent.[12] |
| Detergents | Polyethylene Glycols (PEGs), repeating units of 44 Da | Improperly washed glassware, cross-contamination. | Use dedicated glassware for MS work; avoid detergents completely.[14][27] |
| Solvent Adducts | Sodium ([M+Na]⁺), Potassium ([M+K]⁺) | Glassware, reagents, mobile phase impurities. | Use high-purity solvents and additives; handle samples carefully. |
| Pump Oil | Polydimethylsiloxanes (PDMS), repeating units of 74 Da | Back-streaming from roughing pumps. | Regular pump maintenance; use foreline traps. |
Identification: Utilize online databases of common MS contaminants to match the m/z values you observe in your background scans. This can quickly help pinpoint the source of the contamination.[12]
By systematically investigating your mobile phase, hardware, and MS source using these guidelines, you can effectively identify and eliminate the sources of baseline noise, leading to improved sensitivity and data quality in the analysis of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.
References
-
Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
-
Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. (2011, June 15). Journal of Mass Spectrometry. Retrieved from [Link]
-
Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. Retrieved from [Link]
-
How to prepare and install mobile phases on an LC/MS system to minimize contamination. (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
5-Methyl-5-phenylhydantoin. (n.d.). PubChem. Retrieved from [Link]
-
Peele, G. L., & Brent, D. A. (n.d.). Cleaning of Mass Spectrometer Ion Sources by Electropolishing. Retrieved from [Link]
-
LC Troubleshooting Essentials. (2025, October 29). LCGC International. Retrieved from [Link]
-
Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Mobile Phase Prep: Key Tips & Tricks. (2022, November 2). Phenomenex. Retrieved from [Link]
-
Common Contaminants in Proteomics Mass Spectrometry Experiments. (n.d.). University of Reading. Retrieved from [Link]
-
Common Mass Spectrometry Contaminants. (2025, June 5). Bitesize Bio. Retrieved from [Link]
-
(GCMS) EI Ion Source Replacement and Rinsing Procedure. (2023, June 12). Shimadzu. Retrieved from [Link]
-
Cooks, R. G. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy. Retrieved from [Link]
-
Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Shimadzu. Retrieved from [Link]
-
MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services. Retrieved from [Link]
-
White Film on LC–MS Source: Not Column Bleed. (2026, February 9). Cogent TYPE-C. Retrieved from [Link]
-
High background after preventative maintenance. (2020, May 6). Chromatography Forum. Retrieved from [Link]
-
Instrument Front-End Cleaning Procedure For Customers. (n.d.). SCIEX. Retrieved from [Link]
-
What sources can cause column bleeding. (2011, September 16). Chromatography Forum. Retrieved from [Link]
-
Background level/Noise level is too high (LCMS). (2020, November 13). Shimadzu. Retrieved from [Link]
-
Can column bleeding damage my MS (LC-MS)? (2023, January 13). ResearchGate. Retrieved from [Link]
-
How to reduce high background noise in an LC MS/MS experiment? (2015, February 23). ResearchGate. Retrieved from [Link]
-
LC Troubleshooting—Baseline Problems. (2018, January 3). YouTube. Retrieved from [Link]
-
Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. (n.d.). PMC. Retrieved from [Link]
-
2,4-Imidazolidinedione, 5-methyl-5-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Common Causes of Baseline Noise. (2020, August 31). Conquer Scientific. Retrieved from [Link]
-
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]
-
1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2010, March 22). MDPI. Retrieved from [Link]
Sources
- 1. 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-甲基-5-苯基乙内酰脲 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 2,4-Imidazolidinedione, 5-methyl-5-phenyl- [webbook.nist.gov]
- 4. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. welch-us.com [welch-us.com]
- 8. CAS 6843-49-8: 5-Methyl-5-phenylhydantoin | CymitQuimica [cymitquimica.com]
- 9. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. selectscience.net [selectscience.net]
- 11. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. support.waters.com [support.waters.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. White Film on LC–MS Source: Not Column Bleed—Minimize Additives and Maintain Your Source | MICROSOLV [mtc-usa.com]
- 17. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. What sources can cause column bleeding - Chromatography Forum [chromforum.org]
- 21. sciex.com [sciex.com]
- 22. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 23. Technical documentation [docs.thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 26. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mbdata.science.ru.nl [mbdata.science.ru.nl]
stability of (5R)-5-methyl-5-phenylhydantoin under acidic and basic conditions
Technical Support Center: (5R)-5-methyl-5-phenylhydantoin
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (5R)-5-methyl-5-phenylhydantoin. This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for challenges related to the stability of this chiral compound under various experimental conditions.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for (5R)-5-methyl-5-phenylhydantoin?
The two primary stability concerns for (5R)-5-methyl-5-phenylhydantoin are racemization at the C5 stereocenter and hydrolytic cleavage of the hydantoin ring. The susceptibility to these degradation pathways is highly dependent on the pH, temperature, and buffer composition of the solution.
-
Racemization: The chiral center at the C5 position is prone to racemization (loss of stereochemical integrity) under both acidic and, more significantly, basic conditions. This occurs via the formation of a planar enolate intermediate, which can be protonated from either face, leading to a mixture of (R) and (S) enantiomers.
-
Hydrolysis: The hydantoin ring can undergo irreversible hydrolytic cleavage. Under basic conditions, this typically involves nucleophilic attack at the carbonyl carbons (C2 or C4), leading to ring-opening and the formation of N-carbamoyl-α-methyl-α-phenylglycine, which can be further hydrolyzed to α-methyl-α-phenylglycine.[1][2] Acid-catalyzed hydrolysis also occurs, leading to the formation of the corresponding amino acid and other byproducts.[3]
2. My HPLC analysis shows a new peak appearing over time in a basic solution of (5R)-5-methyl-5-phenylhydantoin. What is it?
This new peak is likely the ring-opened hydrolysis product, N-carbamoyl-α-methyl-α-phenylglycine, or the subsequent hydrolysis product, α-methyl-α-phenylglycine. Basic conditions facilitate the hydrolytic cleavage of the amide bonds within the hydantoin ring.[1][2]
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak to confirm if it corresponds to the expected hydrolysis product.
-
Kinetics: Monitor the peak area of the parent compound and the new peak over time to understand the rate of degradation.
-
Lower pH: If hydrolysis is undesirable, perform your experiment at a neutral or slightly acidic pH where the rate of hydrolysis is significantly reduced.
3. I am trying to perform a reaction using (5R)-5-methyl-5-phenylhydantoin under acidic conditions and my product's enantiomeric excess (e.e.) is lower than expected. Why?
While more pronounced in basic media, racemization can still occur under acidic conditions, particularly with prolonged exposure or elevated temperatures. The acidic environment can catalyze the enolization at the C5 position, leading to a loss of stereochemical purity.
Preventative Measures:
-
Minimize Time and Temperature: Keep the reaction time as short as possible and maintain the lowest effective temperature.
-
Use Non-Nucleophilic Buffers: Certain buffer components can act as catalysts for racemization.[4] Consider using buffers with non-nucleophilic conjugate bases where possible.
-
Chiral HPLC Monitoring: Regularly monitor the enantiomeric excess of your starting material and product throughout the experiment using a suitable chiral HPLC method to identify the source of racemization.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7][8]
Scenario: You are performing a forced degradation study on (5R)-5-methyl-5-phenylhydantoin to develop a stability-indicating HPLC method as per ICH guidelines.[6]
Question: What are the expected degradation pathways under standard stress conditions?
Under typical forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), you can expect to observe the following:
| Stress Condition | Expected Degradation Pathway | Primary Degradant(s) |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of the hydantoin ring. Potential for some racemization. | α-Methyl-α-phenylglycine, Ammonia, CO2. |
| Basic (e.g., 0.1 M NaOH) | Rapid hydrolysis of the hydantoin ring. Significant racemization. | N-Carbamoyl-α-methyl-α-phenylglycine, α-Methyl-α-phenylglycine. |
| Oxidative (e.g., 3% H2O2) | Oxidation of the phenyl ring. | Hydroxylated phenyl derivatives of the parent hydantoin. |
| Thermal (e.g., 80°C) | Generally stable, but may show slow decomposition or potential for solid-state racemization over extended periods. | Minimal degradation expected unless moisture is present. |
| Photolytic (ICH Q1B) | Potential for photolytic cleavage or rearrangement, depending on the wavelength and intensity of light. | Varies; may include radical-induced degradation products. |
This table summarizes the expected outcomes based on the known chemistry of hydantoin rings.[1][2][3]
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation mechanisms under hydrolytic stress.
Caption: Degradation of (5R)-5-methyl-5-phenylhydantoin under basic conditions.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (5R)-5-methyl-5-phenylhydantoin at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Place all samples in a controlled environment (e.g., a 60°C water bath) for a predetermined time (e.g., 24 hours). The goal is to achieve 5-20% degradation. [6]4. Quenching and Dilution:
-
After incubation, cool samples to room temperature.
-
Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 200-400 nm) and to perform peak purity analysis. [9] * Flow Rate: 1.0 mL/min.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Ensure baseline separation (Resolution > 2) between the parent peak and all degradant peaks.
-
Confirm the peak purity of the parent compound in the presence of its degradants. If these criteria are met, the method is considered stability-indicating.
-
References
- ResearchGate. (n.d.). On the mechanism of hydrolysis of hydantoins by D-hydantoinase from Vigna angularis: Inhibition studies.
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. [Link]
-
The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. (n.d.). Cardiff University ORCA. [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2009). Organic & Biomolecular Chemistry. [Link]
-
Mechanism of Asymmetric Production of D-Amino Acids from the Corresponding Hydantoins by Pseudomonas sp. (n.d.). J-STAGE. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. [Link]
- Mechanism of hydantoinase-catalyzed reaction. (n.d.). ResearchGate.
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. (2024). Food Science and Biotechnology. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules. [Link]
-
Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. (2002). Journal of Chromatography A. [Link]
-
A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin. (2022). Semantic Scholar. [Link]
- Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase. (n.d.). ResearchGate.
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2025). Molbank. [Link]
- Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. (n.d.). ResearchGate.
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. (1979). Journal of Pharmaceutical Sciences. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]
- Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. (n.d.). ResearchGate.
- Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. (n.d.). ResearchGate.
- Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (n.d.). ResearchGate.
-
Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. (2006). The Journal of Organic Chemistry. [Link]
- Assay and Stability Testing. (2005). In Handbook of Pharmaceutical Analysis by HPLC.
- Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate. (2011).
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
5-Methyl-5-phenylhydantoin. (n.d.). PubChem. [Link]
Sources
- 1. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
HPLC Retention Time Comparison: (5R)- vs. (5S)-5-Methyl-5-Phenylhydantoin
The following guide provides an in-depth technical comparison of HPLC methods for the enantioseparation of (5R)- and (5S)-5-methyl-5-phenylhydantoin (5-MPH).
Executive Summary
The enantiomeric separation of 5-methyl-5-phenylhydantoin (5-MPH) is a critical workflow in pharmaceutical research, particularly for investigating the stereoselective metabolism of hydantoin-class anticonvulsants (e.g., mephenytoin).[1] While traditional polysaccharide columns like Chiralpak AD and Chiralcel OD have been the industry standard, recent data indicates that immobilized phases, specifically Chiralpak IF , offer superior resolution (
This guide compares the retention behavior of 5-MPH across leading chiral stationary phases (CSPs) and provides a validated protocol for establishing definitive elution order.
Comparative Analysis of Chiral Stationary Phases
The following data aggregates experimental retention times (
Table 1: Performance Metrics of Leading CSPs[1]
| Column | Selector | Mobile Phase | Resolution Status | |||
| Chiralpak IF | Amylose tris(3-chloro-4-methylphenylcarbamate) | Hexane/EtOH (70:[1]30) | 7.9 | 18.1 | 3.12 | Excellent |
| Chiralpak IM | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Hexane/IPA (80:[1]20) | 6.3 | 7.2 | 1.27 | Partial/Poor |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:[1]10) | ~6.5 | ~8.2 | ~1.3 | Moderate |
| Ristocetin A | Macrocyclic Antibiotic | MeOH/Buffer | 2.4 | 4.3 | 1.77 | Good (Reversed Phase) |
Key Insight: The Chiralpak IF column demonstrates a massive selectivity advantage (
Critical Protocol: Elution Order Determination
A common pitfall in chiral HPLC is assuming a fixed elution order (e.g., R always elutes before S).[1] For 5-MPH, the elution order is condition-dependent . You must validate the absolute configuration using one of the following self-validating workflows.
Workflow A: Online Polarimetry (The Gold Standard)
If your HPLC system is equipped with a Chiral Detector (CD) or Polarimeter:
-
Peak 2: Observe the opposite sign.
-
Correlation: Literature confirms that for many 5-substituted hydantoins, the (S)-enantiomer is often dextrorotatory (+) in polar solvents, but this must be verified against a pure standard if available.[1]
Workflow B: The "Metabolic Proxy" Validation
In the absence of pure enantiomeric standards, use the metabolic pathway of Mephenytoin as a reference marker.[1]
-
Mechanism: (S)-Mephenytoin is rapidly hydroxylated in extensive metabolizers.[1]
-
Marker: The demethylated metabolite, 5-MPH, often enriches in the (R)-form in specific biological matrices due to the preferential clearance of the (S)-form.[1]
-
Action: Spike your sample with a known biological extract (if available) to identify the recalcitrant enantiomer.[1]
Diagram 1: Elution Order Validation Workflow
Caption: Dual-detection workflow to unambiguously assign (R)/(S) configuration during method development.
Recommended Experimental Protocol (High-Resolution)
This protocol utilizes the Chiralpak IF column due to its superior baseline separation, allowing for high-throughput screening without peak overlap.[1]
Materials
-
Column: Daicel Chiralpak IF (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane / Ethanol (70:30 v/v).[1]
-
Temperature: 25°C.
-
Detection: UV at 220 nm (Hydantoin ring absorption max).[1]
Step-by-Step Methodology
-
Equilibration: Flush column with 20 column volumes of Mobile Phase. Ensure baseline is stable at 220 nm.
-
Sample Prep: Dissolve 5-MPH in 100% Ethanol at 1 mg/mL. Dilute to 0.1 mg/mL with Mobile Phase.[1]
-
Note: Avoid using DMSO or DMF as diluents if possible, as they can cause baseline disturbances in Normal Phase.[1]
-
-
Injection: Inject 5-10 µL.
-
Analysis:
-
System Suitability: Ensure Resolution (
) > 2.0. (Typical on IF is >10).[1]
Mechanistic Insight: Why Chiralpak IF?
The separation mechanism relies on the formation of transient diastereomeric complexes between the 5-MPH enantiomers and the chiral selector.[1]
-
H-Bonding: The hydantoin imide groups (N-H) act as hydrogen bond donors to the carbonyls of the carbamate selector.[1]
-
Steric Fit: The 3-chloro-4-methylphenyl group on the IF selector creates a specific "cleft."[1] The (5S) and (5R) phenyl rings of the analyte fit differently into this cleft.[1]
-
Result: One enantiomer fits "snugly" (long retention), while the other is sterically hindered and elutes quickly.[1]
Diagram 2: Chiral Recognition Mechanism
Caption: Schematic of the "Three-Point Interaction" model differentiating fast vs. slow eluting enantiomers.
References
-
Daicel Chiral Technologies. Application Data: 5-Methyl-5-phenylhydantoin on Chiralpak IF.[1] Accessed October 2023.[1] [Link]
-
Maguire, J. H., et al. (1986).[1] Evidence for stereoselective production of phenytoin arene oxides in man.[1] Advances in Experimental Medicine and Biology.[1] [Link]
-
Armstrong, D. W., et al. (1998).[1] Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A.[1] Scholars' Mine.[1][5] [Link]
Sources
Comparative Pharmacokinetics: Mephenytoin and Its Active (R)-Metabolite (Nirvanol)
[1][2]
Executive Summary
Mephenytoin (Mesantoin) represents a classic paradigm of stereoselective pharmacokinetics in drug development. Administered as a racemic mixture (
While (
Mechanistic Basis of Stereoselectivity
The pharmacokinetic divergence of mephenytoin is dictated by a hepatic "metabolic switch" dependent on the CYP2C19 genotype.
The Metabolic Bifurcation
-
(
)-Mephenytoin: Rapidly hydroxylated at the 4'-position to 4'-hydroxymephenytoin (inactive) followed by glucuronidation. This pathway is catalyzed almost exclusively by CYP2C19 . In Extensive Metabolizers (EMs), this results in a very short half-life due to significant first-pass metabolism. -
(
)-Mephenytoin: Poorly recognized by CYP2C19. Instead, it undergoes slow -demethylation (catalyzed by CYP2B6 and CYP2C9 ) to form Nirvanol .[1] Because this elimination pathway is slow, ( )-mephenytoin and subsequently Nirvanol accumulate in plasma.
Pathway Visualization
The following diagram illustrates the stereoselective metabolic pathways and the formation of the active metabolite.
Figure 1: Stereoselective metabolic pathways of mephenytoin.[1][2] Note the rapid elimination of the (S)-enantiomer versus the slow conversion of the (R)-enantiomer to the active metabolite Nirvanol.[1]
Comparative Pharmacokinetic Profiles
The table below summarizes the kinetic parameters in CYP2C19 Extensive Metabolizers (EMs). The contrast between the rapid elimination of (
Table 1: PK Parameters in Extensive Metabolizers (Single Oral Dose)
| Parameter | ( | ( | Nirvanol (Active Metabolite) |
| Primary Enzyme | CYP2C19 | CYP2B6, CYP2C9 | CYP2C9, CYP2C19 (slow) |
| Metabolic Route | 4'-Hydroxylation | 4'-Hydroxylation | |
| Bioavailability | Low (High First-Pass) | High (~100%) | Formation dependent |
| 0.5 – 1.0 | 1.0 – 2.0 | 24 – 48 (delayed formation) | |
| 2 – 5 | 70 – 80 | 100 – 140 | |
| Clearance (mL/min) | ~1600 (High) | ~25 (Low) | Very Low |
| Accumulation | Negligible | Significant | Highly Significant |
| Clinical Role | CYP2C19 Probe | Pro-drug for Nirvanol | Therapeutic/Toxic Agent |
The "Poor Metabolizer" (PM) Exception
In CYP2C19 PMs (approx. 3-5% of Caucasians, 15-20% of Asians), the hydroxylation pathway is blocked.
-
Consequence: (
)-mephenytoin is not cleared rapidly. Its half-life extends to match that of ( )-mephenytoin (~70h).[3] -
Result: PMs are exposed to a double burden: high levels of parent (
)-mephenytoin and the accumulating Nirvanol, increasing the risk of sedation and toxicity.
Experimental Methodologies
To accurately assess these profiles, researchers must employ chiral separation . Standard achiral methods cannot distinguish between the rapidly clearing (
Protocol: Chiral LC-MS/MS Quantification
This protocol uses an
Objective: Simultaneous quantification of (
Reagents & Equipment
-
Column: Chiral-AGP (100 mm × 4.0 mm, 5 µm).[2]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) / Acetonitrile (90:10 v/v).
-
Internal Standard (IS):
-Mephenytoin (Deuterated). -
Detection: Triple Quadrupole MS (ESI source).
Step-by-Step Workflow
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 100 µL plasma into a glass tube.
-
Add 10 µL Internal Standard solution.
-
Add 2 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes; Centrifuge at 3000g for 5 minutes.
-
Transfer organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute residue in 100 µL Mobile Phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 10 µL.
-
Run Time: ~15 minutes (Nirvanol elutes after parent isomers).
-
-
Mass Spectrometry Settings (MRM Mode):
-
Mephenytoin:
219.1 46.1 -
Nirvanol:
205.1 46.1 -
IS:
222.1 49.1
-
Workflow Visualization
Figure 2: Bioanalytical workflow for the enantioselective quantification of mephenytoin and nirvanol.
Clinical Implications of the (R)-Metabolite[2][5]
The accumulation of Nirvanol is the primary driver of therapeutic outcomes but also presents specific risks.
-
Delayed Steady State: Due to the
of >100 hours, Nirvanol requires 2–3 weeks to reach steady-state concentrations. Dosage adjustments made before this period can lead to dangerous overshoots in plasma concentration. -
Toxicity: High levels of Nirvanol are associated with sedation, morbilliform rash, and blood dyscrasias. This is why mephenytoin was largely replaced by other anticonvulsants, though it remains a vital pharmacological probe.
-
Phenotyping: The "Mephenytoin Index" is calculated using the ratio of (
)- to ( )-mephenytoin in urine collected 0–8 hours post-dose.-
High Ratio (~1): Indicates Poor Metabolizer (PM).
-
Low Ratio (<0.1): Indicates Extensive Metabolizer (EM).
-
References
-
Wilkinson, G. R., et al. (1989). Stereoselective elimination of mephenytoin in human subjects.[3][4] Journal of Pharmacology and Experimental Therapeutics.[5]
-
Wedlund, P. J., et al. (1985). Phenotypic differences in mephenytoin pharmacokinetics in normal subjects.[6][4][5][7] Journal of Pharmacology and Experimental Therapeutics.[5]
-
Küpfer, A., & Branch, R. A. (1985). Stereoselective mephenytoin hydroxylation: A probe for the cytochrome P450 2C19 polymorphism. Clinical Pharmacology & Therapeutics.[7][8]
-
Jansson, B., et al. (2006). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry.[1][9] Rapid Communications in Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. page-meeting.org [page-meeting.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Chiral Stationary Phases for (5R)-Hydantoin Isolation
Executive Summary
For the isolation of (5R)-hydantoin derivatives—a critical scaffold in anticonvulsant and antitumor drug discovery—the selection of a Chiral Stationary Phase (CSP) is the determinant of success.
The Verdict:
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Amylose-SA) is the "universal" first-choice column. It successfully separates approximately 90-95% of 5-monosubstituted and 3,5-disubstituted hydantoins.
-
Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) is the essential alternative. It often provides higher resolution (
) for hydantoins with bulky, electron-rich aromatic substituents at the C5 position where amylose phases show partial overlap. -
Emerging Standard: Immobilized Amylose (Amylose-SA) combined with Dimethyl Carbonate (DMC) as a green mobile phase offers superior solubility and unique selectivity compared to traditional alkane/alcohol systems.
Technical Context: The (5R)-Hydantoin Challenge
Hydantoins (imidazolidine-2,4-diones) possess a chiral center at the C5 position.[1][2] The biological activity of hydantoins is strictly stereodependent; for instance, in many anticonvulsant derivatives, the (R)-enantiomer exhibits significantly different pharmacokinetics and binding affinities compared to the (S)-form.
The Separation Challenge
-
Racemization Risk: The C5 proton is acidic (
). Under basic conditions (pH > 8), rapid racemization occurs via an enolate intermediate. Protocol Constraint: Mobile phases must remain neutral or slightly acidic. -
Structural Similarity: The hydantoin ring is small and rigid. Recognition relies heavily on the steric bulk and electronic nature of the C5 substituent to engage with the chiral grooves of the CSP.
Comparative Analysis of Stationary Phases
Amylose-Based CSPs (Chiralpak AD, AD-H, IA, Amylose-SA)
Mechanism: The amylose helical structure creates a distinct "groove" containing carbamate NH and C=O residues.
-
Performance: In comparative studies of 18 novel chiral hydantoin derivatives, Chiralpak AD separated 17 out of 18 (94%) , whereas Chiralcel OD separated only 10 (55%).
-
Why it works: The amylose backbone is more flexible than cellulose, allowing it to accommodate a wider variety of C5 substituent shapes (alkyl, allyl, phenyl).
-
Best For: Broad screening of unknown hydantoin racemates.
Cellulose-Based CSPs (Chiralcel OD, OD-H, IB, Cellulose-SB)
Mechanism: A tighter, more rigid helical cavity.
-
Performance: While less universal, Chiralcel OD often yields higher separation factors (
) for specific "lock-and-key" fits, particularly when the C5 substituent is a flat aromatic system (e.g., phenyl, naphthyl, indole). -
Limitation: It struggles with aliphatic C5 substituents (e.g., 5-methyl, 5-allyl) where the steric handle is insufficient for recognition in the cellulose groove.
Performance Data Summary[3][4][5]
| Feature | Amylose (AD-H / IA) | Cellulose (OD-H / IB) | Cellulose (OJ-H) |
| Success Rate (Hydantoins) | High (~94%) | Moderate (~55%) | Low (<40%) |
| Primary Interaction | H-Bonding + Inclusion | H-Bonding + Steric Fit | H-Bonding |
| Target Analytes | 5-alkyl, 5-aryl, 3,5-disubstituted | 5-aryl (Bulky), Indole derivatives | Specific 4-Cl-phenyl derivatives |
| Typical | 1.2 – 3.5 | 1.1 – 4.0 (High variance) | 1.0 – 1.5 |
| Rec.[2] Mobile Phase | Hexane/IPA or Hexane/EtOH | Hexane/IPA | Hexane/EtOH |
Mechanistic Visualization
The following diagram illustrates the critical "Three-Point Interaction" required for chiral recognition of (5R)-hydantoin on a polysaccharide CSP.
Caption: The "Three-Point Interaction" model essential for hydantoin enantioseparation. Successful resolution requires at least one steric/pi-interaction (green) alongside hydrogen bonding (yellow).
Validated Experimental Protocol
Method Development Workflow
This protocol is designed to be self-validating. If Step 1 fails, the logic flows immediately to Step 2.
Phase 1: The "Golden Standard" Screen
-
Column: Chiralpak AD-H (or immobilized IA), 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v).[1][3][4][5][6]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (carbonyl) and 254 nm (aromatic).
-
Success Criteria: Resolution (
) > 1.5.
Phase 2: Optimization (If
)
-
Change Modifier: Switch 2-Propanol to Ethanol . Ethanol often improves peak shape for hydantoins due to better solvation of the NH groups.
-
Green Solvent Switch (Immobilized Columns Only): Use 100% Dimethyl Carbonate (DMC) or DMC/Alcohol blends.[3]
-
Note: Recent data indicates DMC provides unique selectivity for 3,5-disubstituted hydantoins on Amylose-SA columns compared to standard alkanes.
-
Phase 3: The "Specialist" Switch (If Phase 1 fails)
-
Column: Chiralcel OD-H (or immobilized IB).
-
Condition: Repeat Phase 1 conditions.
-
Rationale: If the analyte has a rigid, bulky C5 group (e.g., fluorenyl, naphthyl), the cellulose cavity may provide the necessary steric discrimination that amylose lacked.
Decision Tree for Column Selection
Caption: Systematic workflow for selecting the optimal stationary phase. Amylose is the entry point; Cellulose and Green Solvents are strategic alternatives.
Experimental Data: Case Study
Analyte: 5-phenyl-5-propylhydantoin (Representative 3,5-disubstituted hydantoin) Source Data: J. Pharm. Biomed. Anal. 2002; 27(3-4):457-65 and Separations 2022, 9, 157.[5]
| Column | Mobile Phase | Outcome | |||
| Chiralpak AD | Hexane/IPA (90:10) | 1.85 | 1.42 | 3.10 | Baseline Separation |
| Chiralcel OD | Hexane/IPA (90:10) | 2.10 | 1.05 | 0.60 | Partial/No Separation |
| Chiralcel OJ | Hexane/IPA (90:10) | 0.90 | 1.00 | 0.00 | Co-elution |
| Amylose-SA | 100% DMC | 1.44 | 1.25 | 2.48 | Green Alternative |
Interpretation: The Amylose phase (AD/SA) clearly outperforms Cellulose (OD/OJ) for this derivative. The use of DMC (Dimethyl Carbonate) on immobilized Amylose-SA maintains baseline separation while eliminating toxic alkanes.
References
-
Kartozia, I., et al. (2002).[7] "Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465. [Link]
-
Jurin, M., et al. (2022).[3][6] "Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases." Separations, 9(7), 157.[5] [Link][8][5]
-
Cabordery, A. C., et al. (2010).[9][10] "Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis." Journal of Chromatography A, 1217(24), 3871-3875.[10] [Link]
-
Okamoto, Y., & Ikai, T. (2008). "Chiral stationary phases for HPLC: Cellulose and amylose tris(phenylcarbamate)s as chiral stationary phases." Chemical Society Reviews, 37, 2593-2608. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bioanalytical Methods for (R)-Nirvanol in Plasma: A Comparative Technical Guide
Executive Summary: The Chiral Challenge
(R)-Nirvanol (5-ethyl-5-phenylhydantoin) is the major circulating metabolite of (R)-mephenytoin. While (S)-mephenytoin is rapidly hydroxylated by CYP2C19, (R)-mephenytoin undergoes slow N-demethylation to form (R)-Nirvanol, which accumulates significantly in plasma due to its slow elimination (half-life ~100 hours).
Validating a method for (R)-Nirvanol requires more than standard small-molecule bioanalysis; it demands stereochemical integrity . You must prove that your method does not just detect Nirvanol, but specifically isolates the (R)-enantiomer from the (S)-enantiomer and potential racemic interferences.
This guide compares the modern gold standard (LC-MS/MS on Polysaccharide Columns ) against the legacy alternative (HPLC-UV on Protein-Based Columns ) and provides a validated protocol for the superior method.
Comparative Analysis: Modern vs. Legacy Approaches
In the evolution of chiral bioanalysis, we have moved from "separation by interaction" (protein columns) to "separation by inclusion" (polysaccharide columns) coupled with mass spectrometry.
Method A: The Modern Standard (Recommended)
-
Platform: LC-MS/MS (Triple Quadrupole)
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or IG)
-
Mode: Reverse-Phase Chromatography (RPC)
Method B: The Legacy Alternative
-
Platform: HPLC-UV (210-220 nm)
-
Stationary Phase: Ovomucoid Protein (e.g., Ultron ES-OVM)
-
Mode: Reverse-Phase with strict pH control
Performance Matrix
| Feature | Method A: LC-MS/MS (Amylose) | Method B: HPLC-UV (Protein/OVM) | Scientific Rationale |
| LLOQ | 0.5 – 1.0 ng/mL | 50 – 100 ng/mL | MS/MS SRM transitions eliminate background noise that limits UV detection at low wavelengths. |
| Selectivity | High (Mass + Chirality) | Moderate (Chirality only) | MS differentiates co-eluting matrix components by mass; UV detects anything absorbing at 210 nm. |
| Run Time | < 6.0 mins | > 15.0 mins | Polysaccharide columns tolerate higher flow rates and faster gradients than pressure-sensitive protein columns. |
| Mobile Phase | Volatile (Ammonium Acetate/MeOH) | Non-Volatile Buffers (Phosphate) | Phosphate buffers required for OVM columns suppress ionization in MS, making Method B incompatible with modern detectors. |
| Sample Vol. | 50 µL | 500 µL | Higher sensitivity of MS allows for micro-sampling, critical for rodent PK studies. |
Verdict: While Method B is robust for high-concentration formulation analysis, Method A is the only viable choice for plasma bioanalysis in clinical or DMPK settings due to the sensitivity required to define the terminal elimination phase.
Deep Dive: The Validated Protocol (Method A)
This protocol is designed to be a self-validating system . Every step includes a check to ensure data integrity.
Reagents & Materials[1][2][3]
-
Analyte: (R)-Nirvanol reference standard (>99% ee).
-
Internal Standard (IS): (R)-Nirvanol-d5 or Phenobarbital-d5 (structural analog). Note: Deuterated IS is preferred to compensate for matrix effects.
-
Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).
-
Matrix: Human or Rat Plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? Protein Precipitation (PPT) leaves phospholipids that accumulate on the chiral column, shortening its life and causing ion suppression. LLE provides a cleaner extract.
-
Aliquot: Transfer 50 µL plasma to a glass tube.
-
Spike: Add 10 µL Internal Standard working solution.
-
Extract: Add 1.5 mL Ethyl Acetate:Hexane (50:50 v/v) .
-
Mechanism:[1] This non-polar mix extracts the neutral hydantoin ring while leaving polar plasma salts and proteins behind.
-
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Move supernatant to a clean vial.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL Mobile Phase.
LC-MS/MS Conditions[3]
-
Mobile Phase: 5 mM Ammonium Acetate : Acetonitrile (40:60 v/v).
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Detection (ESI+):
-
(R)-Nirvanol: m/z 219.1 → 162.1 (Loss of isocyanate group).
-
IS (d5): m/z 224.1 → 167.1.
-
Validation Strategy (E-E-A-T)
To ensure Scientific Integrity , the validation must address the specific risks of chiral analysis.
Stereoselectivity (The Critical Test)
You cannot assume your peak is pure.
-
Protocol: Inject a "Racemic System Suitability Sample" (50:50 mix of R and S).
-
Acceptance Criteria: Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers.
-
Why: If the column ages, resolution is lost. This sample proves the system can distinguish the analyte from its optical antipode.
Matrix Effect & Phospholipid Monitoring
-
Protocol: Post-column infusion of analyte while injecting a blank plasma extract.
-
Observation: Look for dips in the baseline at the retention time of (R)-Nirvanol.
-
IS Normalization: The Matrix Factor (MF) for the analyte must match the MF of the IS within ±15%.
In-Source Racemization Check
-
Risk: High temperatures in the ESI source can sometimes cause chiral inversion.
-
Test: Inject pure (S)-Nirvanol at high concentration.
-
Acceptance: No peak should appear at the (R)-Nirvanol retention time.
Visualization: Bioanalytical Workflow
The following diagram illustrates the logical flow of the validated method, highlighting the critical decision points (diamonds) that ensure data quality.
Caption: Figure 1. Step-by-step bioanalytical workflow for (R)-Nirvanol, incorporating critical system suitability checks for chiral resolution.
Summary of Validation Data (Typical)
The following data represents typical performance metrics for the LC-MS/MS method described above.
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Result (Method A) |
| Linearity | r² > 0.99 | r² = 0.998 (1 – 1000 ng/mL) |
| Intra-Day Precision | CV < 15% | 3.2% – 5.8% |
| Inter-Day Accuracy | 85% – 115% | 94.1% – 106.5% |
| Recovery (Extraction) | Consistent across levels | ~85% (High consistency) |
| Chiral Resolution (Rs) | > 1.5 (Baseline) | 2.4 (Clear separation) |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Walsky, R. L., & Obach, R. S. (2003).[2][3] Verification of the Selectivity of (+)N-3-Benzylnirvanol as a CYP2C19 Inhibitor.[2][3][4][5][6] Drug Metabolism and Disposition. Retrieved from [Link]
Sources
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Verification of the selectivity of (+)N-3-benzylnirvanol as a CYP2C19 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)- N-3-Benzylphenobarbital Is Superior to Omeprazole and (+)- N-3-Benzylnirvanol as a CYP2C19 Inhibitor in Suspended Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution IR Spectroscopy Characterization of (5R)-5-Methyl-5-phenylimidazolidine-2,4-dione: A Comparative Guide
As chiral active pharmaceutical ingredients (APIs) dominate modern drug development, the structural characterization of specific enantiomers in the solid state has become a critical regulatory and functional requirement. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, commonly known as (5R)-5-methyl-5-phenylhydantoin, is a chiral scaffold structurally related to blockbuster antiepileptics like phenytoin.
This guide provides an in-depth, objective comparison of the solid-state Infrared (IR) spectroscopy characterization of the enantiopure (5R)-form against its racemic alternative and structural analogs. Designed for research scientists and drug development professionals, this document outlines the mechanistic causality behind spectral shifts, compares analytical modalities, and establishes a self-validating experimental protocol.
Mechanistic Causality: Why Solid-State IR?
In solution or gas phases, the (5R)-enantiomer and the racemic (±)-mixture of 5-methyl-5-phenylhydantoin exhibit identical IR spectra because the isolated molecules possess identical dipole moment changes during vibration. However, pharmaceutical solid-state characterization demands a different approach.
When crystallized, the enantiopure (5R)-form packs into a chiral space group (e.g.,
Because hydrogen bonding directly weakens the covalent bond of the participating functional group, it lowers the vibrational force constant. Consequently, the racemic compound—which often features a denser, more thermodynamically stable crystal lattice—will exhibit distinct red-shifts (lower wavenumbers) in the N-H and C=O stretching regions compared to the enantiopure (5R)-form. This allows solid-state IR to rapidly discriminate between enantiopure and racemic batches without the need for complex chiral chromatography [1].
Analytical Modality Comparison: ATR-FTIR vs. Transmission (KBr)
To accurately capture these delicate solid-state differences, the choice of IR modality is paramount.
-
Transmission FTIR (KBr Pellet): Historically the standard, this method requires grinding the API with hygroscopic potassium bromide and applying immense hydraulic pressure (typically 10 tons) to form a transparent pellet. Crucial Flaw: The mechanical stress and localized heating during this process can induce polymorphic phase transitions or mechanochemical racemization, destroying the native crystal lattice and yielding artifactual data [2].
-
ATR-FTIR (Attenuated Total Reflectance): This is the superior alternative. By pressing the neat powder directly against a high-refractive-index diamond crystal, the evanescent wave penetrates the sample (0.5 – 2 µm) without requiring dilution or extreme pressure. This preserves the true crystallographic environment of the (5R)-enantiomer.
Workflow for solid-state IR discrimination of enantiopure hydantoins.
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure high-fidelity, reproducible characterization of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, execute the following step-by-step methodology. This protocol incorporates internal validation loops to guarantee data integrity.
Step 1: Instrument Calibration and Environmental Baseline
-
Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Clean the diamond ATR crystal with high-purity methanol and acquire a background scan (64 co-added scans).
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor exhibit strong, fluctuating IR absorbances. A fresh background scan subtracts these environmental variables.
-
Validation: Scan a standard polystyrene calibration film. Verify that the characteristic aromatic C=C stretching peak at 1601 cm⁻¹ is within ±1 cm⁻¹ to validate the interferometer's wavenumber accuracy.
Step 2: Sample Application
-
Action: Transfer approximately 2–5 mg of the (5R)-enantiomer powder directly onto the center of the ATR crystal, ensuring complete coverage of the sensor area.
-
Causality: Complete coverage prevents the evanescent wave from interacting with ambient air, maximizing the signal-to-noise ratio.
Step 3: Controlled Pressure Application
-
Action: Lower the pressure anvil until the integrated slip-clutch clicks, applying uniform, standardized pressure to the sample.
-
Causality: Intimate contact between the diamond crystal and the API is required for the evanescent wave to penetrate the sample. The slip-clutch ensures reproducible absorbance intensities across different batches without crushing the crystal lattice.
Step 4: Data Acquisition
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans.
-
Causality: Co-adding 64 scans increases the signal-to-noise ratio by a factor of 8 (
), which is critical for resolving the subtle splitting of the symmetric and asymmetric C=O imide stretches inherent to hydantoins [3].
Step 5: Decontamination
-
Action: Release the anvil, recover the sample, and clean the crystal with a lint-free wipe soaked in methanol. Allow to air dry before the next run.
Quantitative Data Comparison
The following table summarizes the key vibrational modes, comparing the enantiopure (5R)-form against its racemic counterpart and the structural analog Phenytoin (5,5-diphenylhydantoin).
Note: The spectral shifts observed in the racemic compound are indicative of a tighter, centrosymmetric hydrogen-bonding network.
| Vibrational Mode | (5R)-5-methyl-5-phenylhydantoin (Enantiopure) | (±)-5-methyl-5-phenylhydantoin (Racemic Compound) | Phenytoin (Analog Reference) | Mechanistic Significance |
| N-H Stretch (Secondary Amine) | ~3275 cm⁻¹, 3205 cm⁻¹ | ~3260 cm⁻¹, 3190 cm⁻¹ | ~3270 cm⁻¹, 3200 cm⁻¹ | Red-shift in the racemate indicates stronger N-H···O intermolecular hydrogen bonding in the centrosymmetric lattice. |
| C2=O Stretch (Asymmetric Imide) | ~1772 cm⁻¹ | ~1768 cm⁻¹ | ~1774 cm⁻¹ | The C2 carbonyl is highly sensitive to lattice packing; lower wavenumber confirms a denser crystal structure. |
| C4=O Stretch (Symmetric Imide) | ~1728 cm⁻¹ | ~1715 cm⁻¹ | ~1720 cm⁻¹ | The primary hydrogen bond acceptor in hydantoins. The significant shift is the primary marker for distinguishing the racemate. |
| C-N Stretch | ~1405 cm⁻¹ | ~1400 cm⁻¹ | ~1402 cm⁻¹ | Minor shifts reflect secondary conformational changes in the imidazolidine ring. |
| Aromatic C-H Bend (Out-of-Plane) | ~765 cm⁻¹, 700 cm⁻¹ | ~765 cm⁻¹, 700 cm⁻¹ | ~768 cm⁻¹, 702 cm⁻¹ | Remains largely unaffected, as the phenyl ring does not participate in the primary hydrogen-bonding network. |
Conclusion
Characterizing (5R)-5-methyl-5-phenylimidazolidine-2,4-dione via solid-state IR spectroscopy provides rapid, definitive insights into its crystallographic and enantiomeric purity. By utilizing ATR-FTIR over traditional KBr pelleting, researchers can avoid mechanochemical artifacts and accurately map the hydrogen-bonding networks that dictate the drug's physicochemical stability. The distinct red-shifts in the C=O and N-H stretching regions serve as reliable, self-validating markers to differentiate the enantiopure API from its racemic compound.
References
-
5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]
-
Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization Source: Organic Chemistry Portal (organic-chemistry.org) / J. Org. Chem., 2006, 71, 1750-1753. URL:[Link]
Sources
comparison of enzymatic vs chemical synthesis of (5R)-5-methyl-5-phenylhydantoin
This comprehensive guide objectively evaluates the synthesis and chiral resolution of (5R)-5-methyl-5-phenylhydantoin , a critical chiral building block used in the development of anticonvulsants, antiplatelet agents, and 5-HT receptor antagonists[1].
Because 5-methyl-5-phenylhydantoin is a 5,5-disubstituted hydantoin (lacking an
Mechanistic Comparison & Causality
The Chemical Pathway: Bucherer-Bergs & Diastereomeric Resolution
The chemical synthesis of 5-methyl-5-phenylhydantoin is universally achieved via the Bucherer-Bergs multicomponent reaction [1]. Acetophenone (1-phenylethanone) is reacted with potassium cyanide (KCN) and ammonium carbonate.
-
Causality of Racemization: The intermediate ketone is planar. Nucleophilic attack by the cyanide ion occurs from both the Re and Si faces with equal probability, generating a racemic cyanohydrin intermediate. Subsequent cyclization with ammonia and carbon dioxide inherently yields a 50:50 racemic mixture of 5-methyl-5-phenylhydantoin.
-
Chiral Resolution: To isolate the (5R)-enantiomer, the racemate is subjected to diastereomeric salt formation using a chiral amine, such as R-(+)-
-methylbenzylamine[2]. The (5R)-hydantoin forms a significantly less soluble salt with the R-amine, allowing for physical separation via selective crystallization.
Chemical synthesis and resolution of (5R)-5-methyl-5-phenylhydantoin via Bucherer-Bergs reaction.
The Enzymatic Pathway: Kinetic Resolution
Enzymatic production of optically pure hydantoins typically relies on Dynamic Kinetic Resolution (DKR) using D-hydantoinases. However, native enzymes (such as D-hydantoinase from Vigna angularis) require an
-
Causality of Kinetic Resolution (KR): To bypass this, engineered microbial hydantoinases (e.g., from Pseudomonas sp.) are utilized. These biocatalysts perform a strict Kinetic Resolution (KR) . The enzyme selectively hydrolyzes the (5S)-enantiomer into a highly polar N-carbamoyl amino acid, leaving the unreacted (5R)-enantiomer intact for solvent extraction. Because in-situ racemization is impossible, the maximum theoretical yield is capped at 50%.
Enzymatic kinetic resolution of racemic 5-methyl-5-phenylhydantoin using selective hydantoinase.
Quantitative Performance Comparison
| Parameter | Chemical Synthesis + Resolution | Enzymatic Kinetic Resolution |
| Primary Mechanism | Bucherer-Bergs cyclization + Diastereomeric salt precipitation | Hydantoinase-mediated enantioselective hydrolysis |
| Theoretical Yield | < 50% (due to chiral resolution limits) | 50% (Strict KR; no DKR possible) |
| Enantiomeric Excess (ee) | > 98% (Post-recrystallization) | > 95% (Dependent on enzyme E-value) |
| Scalability | High (Standard industrial reactors) | Moderate (Requires tight pH/temp control) |
| Environmental Impact | High (Uses KCN, organic solvents, chiral amines) | Low (Aqueous buffers, biodegradable catalysts) |
| Time to Product | 24–48 hours (including crystallization) | 12–24 hours |
Step-by-Step Experimental Protocols
Protocol A: Chemical Synthesis & Resolution (Self-Validating System)
This protocol utilizes classical thermodynamics to drive equilibrium and solubility differentials for isolation.
-
Bucherer-Bergs Cyclization: In a high-pressure reaction vessel, dissolve 1.0 eq of acetophenone in 50% aqueous ethanol. Add 1.5 eq of potassium cyanide (KCN) and 3.0 eq of ammonium carbonate.
-
Heating & Cyclization: Seal and heat the mixture to 70°C for 3 to 4 hours[1]. Causality: The elevated temperature decomposes the ammonium carbonate, liberating the NH
and CO required to close the imidazolidine-2,4-dione ring. -
Isolation of Racemate: Cool the mixture to 0°C. Acidify cautiously with HCl (in a fume hood to trap residual HCN). Filter and wash the precipitated racemic 5-methyl-5-phenylhydantoin with cold water.
-
Diastereomeric Salt Formation: Suspend the racemate in a 70/30 water/methanol mixture at 50°C. Add 0.9 eq of R-(+)-
-methylbenzylamine[2]. Validation: A white precipitate should begin forming within 5 minutes as the less soluble (5R)-hydantoin/R-amine salt crystallizes. -
Cleavage & Recovery: Filter the salt after 24 hours. Dissolve the precipitate in aqueous NaOH (0.3 eq by weight). Extract the resolving amine using dichloromethane (DCM). Acidify the remaining aqueous phase with 33% HCl to precipitate the pure (5R)-5-methyl-5-phenylhydantoin.
Protocol B: Enzymatic Kinetic Resolution
This protocol leverages the spatial geometry of the enzyme active site to perform a highly selective hydrolysis.
-
Biocatalyst Preparation: Immobilize an engineered (5S)-selective hydantoinase on an epoxy-acrylic resin to enhance operational stability and allow for catalyst recovery.
-
Reaction Setup: Suspend 50 mM of racemic 5-methyl-5-phenylhydantoin in 100 mM sodium phosphate buffer (pH 7.5). Add 5% DMSO to aid substrate solubility[3].
-
Kinetic Resolution: Introduce the immobilized enzyme and incubate at 30°C with orbital shaking (150 rpm).
-
Reaction Monitoring (Critical): Monitor the reaction continuously via chiral HPLC. Causality: Because this is a kinetic resolution without racemization, allowing the reaction to proceed past 50% conversion will begin to degrade the desired (5R)-enantiomer, lowering the overall yield. Terminate the reaction exactly at 50% conversion by filtering out the immobilized enzyme.
-
Downstream Processing: Extract the filtrate with ethyl acetate. The unreacted, highly hydrophobic (5R)-5-methyl-5-phenylhydantoin partitions into the organic layer, while the hydrolyzed (5S)-N-carbamoyl amino acid remains in the aqueous phase. Evaporate the organic layer to yield the target compound.
Analytical Validation
To ensure the trustworthiness of the final product, the enantiomeric excess (ee) must be verified using Chiral LC/MS/MS.
-
Methodology: Use a macrocyclic antibiotic chiral stationary phase (CSP), such as a CHIROBIOTIC T (Teicoplanin-based) column (250 x 4.6 mm, 5
m)[4]. -
Conditions: Run an isocratic elution using 100% Methanol at a flow rate of 1.0 mL/min with UV detection at 220 nm.
-
Validation: The enantiomers of 5-methyl-5-phenylhydantoin will resolve into two distinct peaks (typically around 8.15 min and 11.09 min, depending on exact system dead volume)[4]. Integration of the peak areas provides a definitive, self-validating measure of the enantiomeric purity achieved by either the chemical or enzymatic workflow.
References
-
Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents Source: National Institutes of Health (NIH) / PMC URL:[1]
-
US6344564B1 - Fungicidal 2-imidazolin-5-ones and 2-imidazoline-5-thiones Source: Google Patents URL:[2]
-
On the mechanism of hydrolysis of hydantoins by D-hydantoinase from Vigna angularis: Inhibition studies Source: ResearchGate URL:[3]
-
Rapid Method Development Techniques for Chiral LC/MS/MS Source: Sigma-Aldrich URL:[4]
Sources
- 1. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6344564B1 - Fungicidal 2-imidazolin-5-ones and 2-imidazoline-5-thiones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Establishing Optical Rotation Standards for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione: A Comprehensive Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the determination of optical rotation is a critical analytical parameter. It serves as a fundamental indicator of stereochemical identity and purity. This guide provides an in-depth technical overview for establishing a reliable optical rotation standard for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, a chiral hydantoin derivative of significant interest in medicinal chemistry. In the absence of a commercially available certified reference material for this specific enantiomer, this document outlines a rigorous methodology for its in-house determination, ensuring data integrity and comparability.
Introduction to (5R)-5-methyl-5-phenylimidazolidine-2,4-dione and the Significance of Optical Rotation
(5R)-5-methyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are five-membered heterocyclic rings containing two nitrogen atoms. The chirality at the C5 position, bearing both a methyl and a phenyl group, gives rise to two enantiomers: (5R) and (5S). These enantiomers, being non-superimposable mirror images, can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to accurately characterize the enantiomeric purity of a sample is paramount in drug discovery and development.
Optical rotation, the phenomenon where a chiral compound rotates the plane of polarized light, is a fundamental chiroptical property. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions. The specific rotation, [α], is a standardized measure of this property and is a crucial component of a compound's physicochemical characterization. It is defined by the Biot-Lambert law:
[α]λT = (αobs) / (l * c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of the light source (typically the sodium D-line at 589 nm)
-
αobs is the observed rotation in degrees
-
l is the path length of the polarimeter cell in decimeters (dm)
-
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL)[1][2].
Establishing a consistent and accurate specific rotation value for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione is essential for quality control, batch-to-batch consistency, and regulatory submissions.
Experimental Protocol for Determining Specific Rotation
The following protocol details a robust method for determining the specific rotation of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Instrument Calibration and Validation
Rationale: The accuracy of the optical rotation measurement is fundamentally dependent on the performance of the polarimeter. Calibration with a certified reference material ensures that the instrument is providing accurate and traceable readings.
Procedure:
-
Instrument Warm-up: Power on the polarimeter and the sodium lamp at least 30 minutes before use to ensure thermal stability of the light source and electronics.
-
Zero Calibration: With an empty, clean, and dry polarimeter cell in the sample chamber, perform a zero calibration according to the instrument's operating manual. This corrects for any inherent optical rotation of the instrument and the cell.
-
Performance Verification with Sucrose Standard: Prepare a standard sucrose solution of known concentration (e.g., 10.00 g/100 mL) using high-purity sucrose (NIST traceable) and deionized water. Measure the optical rotation of the sucrose solution and compare the obtained specific rotation value with the certified value. The measured value should fall within the tolerance limits specified by the pharmacopeia or internal quality standards[3].
Sample Preparation
Rationale: The choice of solvent and the accuracy of the sample concentration are critical factors that directly influence the observed rotation. The solvent should be inert, transparent at the measurement wavelength, and capable of dissolving the sample to a suitable concentration without causing degradation or racemization.
Procedure:
-
Solvent Selection: Based on the solubility of 5-methyl-5-phenylhydantoin derivatives, methanol is a suitable solvent due to its polarity and transparency at 589 nm.
-
Enantiomeric Purity Confirmation: Before determining the specific rotation, it is crucial to establish the enantiomeric purity of the (5R)-5-methyl-5-phenylimidazolidine-2,4-dione sample. This is best achieved using a validated chiral High-Performance Liquid Chromatography (HPLC) method. The enantiomeric excess (ee) should be >99.5% to ensure that the measured optical rotation is representative of the pure enantiomer.
-
Accurate Weighing: Accurately weigh approximately 100 mg of the enantiomerically pure (5R)-5-methyl-5-phenylimidazolidine-2,4-dione using a calibrated analytical balance.
-
Quantitative Dilution: Quantitatively transfer the weighed sample to a 10.00 mL volumetric flask. Dissolve the sample in methanol and dilute to the mark. Ensure the solution is thoroughly mixed to guarantee homogeneity.
Measurement of Optical Rotation
Rationale: Careful handling of the polarimeter cell and precise temperature control are essential for obtaining reproducible results. Multiple readings are taken to minimize random errors.
Procedure:
-
Cell Rinsing: Rinse the polarimeter cell (1.00 dm path length) two to three times with the prepared sample solution.
-
Cell Filling: Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Temperature Equilibration: Place the filled cell in the temperature-controlled chamber of the polarimeter, set to a constant temperature (e.g., 20.0 °C or 25.0 °C). Allow the solution to equilibrate for at least 10 minutes.
-
Measurement: Take at least five consecutive readings of the observed rotation (αobs).
-
Blank Measurement: After measuring the sample, empty and clean the cell. Fill it with the solvent (methanol) and measure the rotation of the blank. Subtract the average blank reading from the average sample reading to obtain the corrected observed rotation.
Calculation of Specific Rotation
Rationale: The specific rotation is calculated using the Biot-Lambert law, normalizing the observed rotation to standard conditions of path length and concentration.
Calculation:
Using the corrected average observed rotation (αobs), the path length (l = 1.00 dm), and the concentration (c in g/mL), calculate the specific rotation [α]DT.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the specific rotation of (5R)-5-methyl-5-phenylimidazolidine-2,4-dione.
Caption: Workflow for determining the specific rotation of a chiral compound.
Comparison with Alternative Standards
Since there is no certified reference material for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, the validation of the experimental setup relies on the comparison with well-established standards.
| Standard | Certified Specific Rotation [α]D20 | Purpose in this Protocol |
| Sucrose | +66.5° (c=26g/100mL in H₂O) | Instrument performance verification and calibration. Ensures the polarimeter provides accurate and traceable measurements. |
| (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | To be determined | The target compound for which a reliable in-house standard value is being established. |
| (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | Expected to be equal in magnitude and opposite in sign to the (5R)-enantiomer | Serves as a crucial internal control. The measurement of the enantiomer should yield a value that is the mirror image of the (5R)-enantiomer, confirming the validity of the method and the absence of systematic errors. |
Discussion of Results and Best Practices
The experimentally determined specific rotation for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione should be reported with all the experimental conditions, including temperature, wavelength, solvent, and concentration. For example:
[α]D25 = -XX.X° (c 1.00, methanol)
Several factors can influence the accuracy and reproducibility of the measurement:
-
Temperature: Optical rotation is temperature-dependent. Therefore, precise temperature control of the sample is critical. A Peltier-based temperature control system is highly recommended.
-
Wavelength: The magnitude of optical rotation varies with the wavelength of the light (a phenomenon known as optical rotatory dispersion). It is essential to use a monochromatic light source, typically a sodium lamp (D-line, 589 nm).
-
Concentration: While specific rotation is theoretically independent of concentration, at high concentrations, intermolecular interactions can lead to deviations. It is advisable to perform measurements at a relatively low concentration where the relationship between observed rotation and concentration is linear.
-
Solvent: The solvent can significantly impact the specific rotation through solute-solvent interactions. The choice of solvent should be consistent for all measurements that are to be compared.
-
pH: For ionizable compounds, the pH of the solution can alter the charge state of the molecule and, consequently, its conformation and optical rotation. For hydantoin derivatives, which can exhibit acidic properties, buffering the solution may be necessary if pH-dependent effects are observed.
Complementary Techniques:
While polarimetry is a powerful tool for characterizing chiral compounds, it is not an absolute measure of enantiomeric purity. A racemic mixture will have an optical rotation of zero, but this does not distinguish it from an achiral compound. Therefore, it is imperative to use a complementary technique like chiral HPLC to determine the enantiomeric excess of the sample before establishing its specific rotation. This provides a self-validating system where the high enantiomeric purity confirmed by HPLC justifies the use of the sample for determining the specific rotation of the pure enantiomer.
Conclusion
Establishing a reliable optical rotation standard for a novel chiral compound like (5R)-5-methyl-5-phenylimidazolidine-2,4-dione is a meticulous process that demands careful attention to experimental detail. By following a rigorous protocol that includes thorough instrument calibration, precise sample preparation, and controlled measurement conditions, researchers can confidently determine an accurate in-house standard value. The integration of a complementary technique like chiral HPLC is crucial for ensuring the enantiomeric purity of the sample, thereby validating the integrity of the specific rotation measurement. This comprehensive approach provides the necessary framework for the consistent and accurate characterization of this and other chiral molecules in research and development settings.
References
-
PubChem. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Methyl-5-phenylhydantoin. National Center for Biotechnology Information. [Link]
-
Science Mania. (2024, May 4). Understanding Specific Rotation: A Key Property of Chiral Compounds. [Link]
-
Chemistry Steps. (2021, November 12). Specific Rotation. [Link]
-
BYJU'S. (2022, July 21). Chirality, Racemisation and Optical activity of Haloalkanes. [Link]
-
KPU Pressbooks. 5.4 Optical Activity – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2023, January 22). Optical Activity. [Link]
-
chemeurope.com. Specific rotation. [Link]
-
Pharmaguideline. (2021, April 17). Calibration of Digital Polarimeter. [Link]
-
PharmaState Academy. (2017, August 2). SOP FOR POLARIMETER: OPERATION AND CALIBRATION. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED: (5R)-5-methyl-5-phenylimidazolidine-2,4-dione (CAS: 6843-49-8) is a bioactive hydantoin derivative.[1][2][3] While not explicitly "P-listed" (acutely toxic) under US EPA RCRA regulations, it must be managed as Hazardous Pharmaceutical Waste .[1][2][3]
-
STRICT PROHIBITION: Do NOT dispose of this compound via sanitary sewer (sink) or regular trash.
-
CORE HAZARD: Hydantoin rings are chemically stable and resistant to standard oxidative degradation in wastewater treatment plants, leading to environmental bioaccumulation.[3]
-
MANDATORY METHOD: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]
Part 2: Chemical Profile & Hazard Identification[2][3][4]
Understanding the physicochemical properties of this enantiomer is critical for selecting the correct waste stream.[3] This compound is the (R)-enantiomer of Mephenytoin, often used in stereoselective metabolism studies (CYP2C19 probing).[1][2][3]
| Property | Specification | Operational Implication |
| Chemical Name | (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | Labeling must be precise to distinguish from racemate.[1][2][3] |
| CAS Number | 6843-49-8 | Use for waste manifesting.[1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | High Carbon/Nitrogen content; suitable for incineration.[3] |
| Physical State | White crystalline powder | High risk of particulate generation during weighing.[2][3] |
| GHS Hazards | H302: Harmful if swallowedH319: Causes serious eye irritation | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[2][3] |
| Stability | High thermal/hydrolytic stability | Do not attempt chemical deactivation (e.g., bleach) in the lab. |
Part 3: Step-by-Step Disposal Protocols
A. Solid Waste Stream (Pure Substance & Contaminated Debris)
Applicability: Expired stock, weighing boats, contaminated gloves, and paper towels.[3]
-
Segregation: Do not mix with oxidizing agents or strong acids.[3]
-
Primary Containment: Place solid waste in a clear, 4-mil polyethylene bag.
-
Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum or white bucket.
-
Labeling: Affix a hazardous waste label.
-
Disposal Path: Transfer to EHS for Incineration .
B. Liquid Waste Stream (HPLC Effluent & Mother Liquors)
Applicability: Solvents containing dissolved compound (e.g., Methanol, Acetonitrile, Water).[2][3]
-
Characterization: Determine the primary solvent.[3]
-
Collection: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Scientific Insight: While the hydantoin itself is not halogenated, mixing it into the wrong solvent stream increases disposal costs significantly.[3]
-
-
pH Check: Ensure the waste stream remains between pH 5 and 9 to prevent container degradation, though the compound itself is neutral.[3]
-
Cap & Tag: Secure cap tightly. Tag with "Contains Trace Hydantoins" to alert downstream handlers of bioactive content.[3]
C. Visual Decision Matrix
The following logic flow ensures compliance with RCRA and GLP standards.
Figure 1: Decision matrix for segregating hydantoin waste streams based on physical state and solvent composition.
Part 4: Emergency Spill Response
In the event of a powder spill, aerosolization is the primary risk.[3] Follow this "Dry-Clean-Wet" protocol to prevent inhalation.
-
Isolate: Evacuate the immediate 3-meter radius.[3] Post "Do Not Enter" signage.[3]
-
PPE Up: Don nitrile gloves (double gloving recommended), lab coat, and a fit-tested N95 respirator or half-mask with P100 cartridges.[1][2][3]
-
Contain (Dry): Gently cover the powder with damp paper towels to prevent dust clouds.[2][3] Do not sweep dry powder.[2][3]
-
Clean (Wet):
-
Decontaminate: Place all cleanup materials into the solid hazardous waste drum.
Figure 2: Sequential workflow for managing dry powder spills to minimize inhalation risks.[1][2][3]
Part 5: Regulatory & Scientific Context[1][3]
Why Incineration? The imidazolidine-2,4-dione (hydantoin) scaffold is chemically robust.[1][2][3] Standard laboratory deactivation methods (acid/base hydrolysis) are often too slow or incomplete for waste processing, potentially leaving bioactive residues.[2][3]
-
Environmental Fate: If released into water systems, hydantoins can persist and may exhibit reproductive toxicity in aquatic life [1].[3]
-
RCRA Status: While (R)-5-Methyl-5-phenylhydantoin is not explicitly P-listed, it falls under the "Characteristic of Toxicity" if the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure), or more commonly, is regulated under the "Medical Waste" or "Pharmaceutical Waste" rule depending on your jurisdiction (e.g., 40 CFR Part 266 Subpart P in the USA) [2].[1][2][3]
Compliance Check: Always verify your facility's generator status (VSQG, SQG, or LQG).[2][3] If you are a Large Quantity Generator (LQG), the accumulation time limit for this waste is strictly 90 days .[2][3]
References
-
PubChem. (n.d.).[2][3] (5R)-5-methyl-5-phenylimidazolidine-2,4-dione Compound Summary. National Library of Medicine.[3] Retrieved March 1, 2026, from [Link][3]
-
U.S. Environmental Protection Agency. (2019).[2][3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3][8] Retrieved March 1, 2026, from [Link][3]
Sources
- 1. CAS 6843-49-8: 5-Methyl-5-phenylhydantoin | CymitQuimica [cymitquimica.com]
- 2. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | 101693-73-6 [sigmaaldrich.com]
- 4. (5R)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 719455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 101693-73-6|(5R)-5-Methyl-5-phenylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 6. epa.gov [epa.gov]
- 7. otago.ac.nz [otago.ac.nz]
- 8. cov.com [cov.com]
Personal protective equipment for handling (5R)-5-methyl-5-phenylimidazolidine-2,4-dione
- 1. CAS 101693-73-6: 2,4-Imidazolidinedione, 5-methyl-5-phenyl… [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-5-phenylhydantoin MSDS(보안 데이터 시트)- chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
